N-Oleoyl Valine
Description
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPUGFHAACUMH-GJCOWUBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Endogenous N-Oleoyl Valine: A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine via an amide bond. This lipoamino acid has been identified as a modulator of key biological processes, primarily acting as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and influencing mitochondrial bioenergetics. This technical guide provides a comprehensive overview of the endogenous function of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Functions and Mechanism of Action
The primary identified endogenous function of this compound is the modulation of thermosensation and cellular signaling through its interaction with the TRPV3 ion channel. Additionally, as an N-acyl amide, it is implicated in the regulation of mitochondrial activity.
Antagonism of TRPV3 Receptor
This compound acts as an antagonist of the TRPV3 receptor, a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[1] TRPV3 is a key player in thermosensation, responding to warm and noxious heat stimuli. By inhibiting TRPV3, this compound can modulate downstream signaling pathways involved in pain perception, inflammation, and skin barrier homeostasis. The levels of this compound have been observed to increase in mice during prolonged cold exposure, suggesting a role in the adaptive response to cold.[1] Furthermore, its concentration is elevated in lung tissue during acute lung injury, indicating a potential role in inflammatory processes.[1]
Mitochondrial Uncoupling
N-acyl amines, the broader class of molecules to which this compound belongs, have been shown to promote mitochondrial uncoupling.[1] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis, thereby generating heat. This function aligns with the observation of increased this compound levels during cold exposure, suggesting a potential contribution to non-shivering thermogenesis.
Quantitative Data
| Parameter | Organism/System | Effect/Observation | Reference |
| TRPV3 Receptor Activity | Antagonist | [1] | |
| Endogenous Levels | Mice (Cold Exposure) | Increased | |
| Endogenous Levels | Mice (Acute Lung Injury) | Increased in lung tissue | |
| Mitochondrial Function | General N-acyl amines | Promotes mitochondrial uncoupling |
Signaling Pathways
The signaling pathway affected by this compound primarily involves the modulation of the TRPV3 channel. As an antagonist, this compound is expected to inhibit the downstream signaling cascades initiated by TRPV3 activation.
TRPV3 Signaling Pathway
Activation of the TRPV3 channel leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can trigger a variety of downstream signaling events. In keratinocytes, TRPV3 activation has been shown to stimulate the release of signaling molecules and activate pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which in turn can influence cell proliferation and differentiation. By antagonizing TRPV3, this compound would dampen these calcium-dependent signaling cascades.
Caption: Simplified TRPV3 signaling pathway and the inhibitory action of this compound.
Biosynthesis and Degradation
The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been fully elucidated. However, based on the metabolism of other N-acyl amino acids, a general pathway can be proposed.
Biosynthesis
The synthesis of this compound likely involves the enzymatic condensation of oleic acid (or its activated form, oleoyl-CoA) and the amino acid valine. This reaction is catalyzed by an N-acyltransferase. Several enzymes have been implicated in the synthesis of other N-acyl amino acids, and it is plausible that a member of this enzyme family is responsible for this compound formation.
Caption: Proposed biosynthetic pathway of this compound.
Degradation
The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). It is highly probable that FAAH also catalyzes the hydrolysis of this compound, breaking the amide bond to release oleic acid and valine.
Caption: Proposed degradation pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the study of this compound are crucial for reproducible research. Below are generalized methodologies for key experiments.
TRPV3 Antagonism Assay (Calcium Imaging)
This protocol describes a method to assess the antagonistic activity of this compound on TRPV3 channels expressed in a heterologous system using a calcium-sensitive fluorescent dye.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.
-
Transiently transfect the cells with a plasmid encoding the human or mouse TRPV3 channel using a suitable transfection reagent.
-
Plate the transfected cells onto 96-well black-walled, clear-bottom plates and allow them to adhere and express the channel for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and wash once with the salt solution.
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
3. Compound Application and Measurement:
-
Wash the cells to remove excess dye.
-
Add the salt solution containing various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject a known TRPV3 agonist (e.g., 2-APB or carvacrol) to stimulate the channels.
-
Record the change in fluorescence intensity over time.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a calcium imaging-based TRPV3 antagonism assay.
Measurement of Mitochondrial Respiration (Seahorse Assay)
This protocol outlines the use of extracellular flux analysis to measure the effect of this compound on mitochondrial respiration and determine its potential as a mitochondrial uncoupler.
1. Cell Culture:
-
Plate a suitable cell type (e.g., C2C12 myoblasts or primary adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere and reach the desired confluency.
2. Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Prepare stock solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
3. Compound Loading and Assay Execution:
-
Replace the cell culture medium with the assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds to be injected into the wells during the assay. A typical injection strategy to assess uncoupling would be:
-
Port A: this compound or vehicle
-
Port B: Oligomycin (to inhibit ATP synthase)
-
Port C: FCCP (a classical uncoupler, to measure maximal respiration)
-
Port D: Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration)
-
-
Calibrate the Seahorse XF Analyzer and place the cell culture plate into the instrument.
-
Run the assay, which will measure the oxygen consumption rate (OCR) in real-time before and after each compound injection.
4. Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
An increase in OCR after the injection of this compound, that is not further increased by the subsequent addition of FCCP (or where the FCCP-induced respiration is blunted), would be indicative of a mitochondrial uncoupling effect.
Caption: General workflow for assessing mitochondrial uncoupling using a Seahorse XF Analyzer.
Conclusion
This compound is an emerging endogenous lipid mediator with a defined role as a TRPV3 antagonist and a potential function in mitochondrial bioenergetics. Its increased levels during cold exposure point towards a role in thermoregulation. While the full quantitative characterization of its activity and the specific enzymatic pathways for its metabolism are still under investigation, the available information provides a solid foundation for further research. The experimental protocols outlined in this guide offer a starting point for researchers aiming to elucidate the detailed functions of this and other N-acyl amino acids. Further studies are warranted to fully understand the therapeutic potential of modulating this compound signaling in conditions such as chronic pain, inflammatory skin diseases, and metabolic disorders.
References
N-Oleoyl Valine: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its role as a modulator of the transient receptor potential vanilloid type 3 (TRPV3) channel. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, comprehensive data summaries, and visualizations of its associated signaling pathways to support further research and drug development efforts in areas such as thermoregulation, pain management, and dermatology.
Introduction
The discovery of endogenous signaling lipids has opened new avenues for understanding complex biological processes. Among these, the N-acyl amino acids (NAAAs) have emerged as a diverse class of molecules with a range of physiological functions. This compound, a conjugate of oleic acid and the branched-chain amino acid L-valine, is a notable member of this family. Its identification has been facilitated by advancements in targeted lipidomics, which have enabled the detection and quantification of low-abundance lipids in various biological tissues.[1][2][3]
This guide will delve into the scientific journey of this compound, from its initial identification to the elucidation of its biological activity as a TRPV3 antagonist.
Discovery and Isolation
The discovery of this compound is rooted in the broader exploration of the endocannabinoidome and related N-acyl amides.[2] While a singular, seminal paper detailing its initial isolation has not been identified, its presence in mammalian tissues was confirmed through targeted lipidomics approaches. These studies have revealed that this compound is present in various tissues, with its levels being dynamically regulated in response to physiological stimuli such as cold exposure and acute lung injury.[4]
Isolation from Biological Tissues: A General Protocol
The isolation of this compound from biological matrices typically follows established lipid extraction protocols. The following is a generalized workflow adaptable for tissues such as skin, lung, or brain.
Experimental Workflow for Isolation of this compound
A generalized workflow for the isolation of this compound from biological tissues.
Detailed Protocol:
-
Tissue Homogenization: Homogenize the tissue sample in a suitable solvent, such as methanol, to disrupt cell membranes and release intracellular lipids.
-
Lipid Extraction: Perform a liquid-liquid extraction using a standard method like the Folch or Bligh-Dyer procedure. This typically involves the addition of chloroform and water to the homogenate to create a biphasic system.
-
Phase Separation: Centrifuge the mixture to facilitate the separation of the aqueous and organic layers. The lipids, including this compound, will partition into the lower organic phase.
-
Collection of Organic Phase: Carefully collect the organic layer containing the lipid extract.
-
Solvent Evaporation: Dry the collected organic phase under a stream of inert gas, such as nitrogen, to remove the solvent.
-
Chromatographic Purification: Further purify the lipid extract using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate this compound from other lipid species.
-
Analysis: Identify and quantify this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its use as a research tool and in drug development. The following tables summarize its key physicochemical and predicted spectroscopic properties.
Table 1: Physicochemical Properties of N-Oleoyl-L-Valine
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₃NO₃ | PubChem |
| Molecular Weight | 381.6 g/mol | PubChem |
| CAS Number | 60374-41-6 | PubChem |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Commercial Suppliers |
Table 2: Predicted Spectroscopic Data for N-Oleoyl-L-Valine
| Technique | Predicted Data |
| ¹H-NMR | Chemical shifts expected for protons of the oleoyl chain (olefinic protons ~5.3 ppm), the valine backbone, and the amide proton. |
| ¹³C-NMR | Resonances corresponding to the carbonyl carbon of the amide and carboxylic acid, olefinic carbons of the oleoyl chain, and carbons of the valine moiety. |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 382.3. Fragmentation would likely involve cleavage of the amide bond. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (amide and carboxylic acid), and C=C stretching. |
Experimental Protocols
Chemical Synthesis of N-Oleoyl-L-Valine
The synthesis of N-Oleoyl-L-Valine can be achieved through the acylation of L-valine with oleoyl chloride, a method based on the Schotten-Baumann reaction.
Experimental Workflow for the Synthesis of N-Oleoyl-L-Valine
References
N-Oleoyl Valine: An Endogenous Lipid Signaling Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl amino acids (NAAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles. This technical guide focuses on N-Oleoyl Valine, a specific NAAA identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document provides a comprehensive overview of the current understanding of this compound, including its synthesis, metabolism, and signaling pathways. Detailed experimental protocols for key assays and a summary of available quantitative data, including inferences from closely related molecules, are presented to facilitate further research and drug development efforts targeting this lipid mediator.
Introduction
N-acyl amino acids are biologically active lipids formed by the amide linkage of a fatty acid to an amino acid.[1][2] This class of molecules, including this compound, is increasingly recognized for its role in various physiological and pathophysiological processes. This compound has been identified as an endogenous antagonist of the TRPV3 receptor, a thermosensitive ion channel implicated in thermoregulation, skin barrier function, and pain sensation.[1][3] Furthermore, its levels are known to increase in response to stimuli such as cold exposure and acute lung injury, suggesting a role in adaptive physiological responses.[3] N-acyl amines, the broader class to which this compound belongs, are also known to promote mitochondrial uncoupling. This guide aims to provide a detailed technical resource on this compound, summarizing the current knowledge and providing practical experimental guidance for researchers in the field.
Biosynthesis and Metabolism
The biosynthesis of this compound, like other NAAAs, is thought to occur through the enzymatic conjugation of oleic acid (or its activated form, oleoyl-CoA) and the amino acid L-valine. While the specific enzymes responsible for this compound synthesis have not been definitively identified, N-acyl transferases are the likely candidates.
The degradation of NAAAs is primarily carried out by Fatty Acid Amide Hydrolase (FAAH), an enzyme also responsible for the breakdown of other bioactive lipid amides like anandamide. FAAH hydrolyzes the amide bond of this compound, releasing oleic acid and valine.
Signaling Pathways
The primary signaling mechanism of this compound identified to date is its antagonism of the TRPV3 ion channel. TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. Its activation by heat or chemical agonists leads to an influx of cations, primarily Ca2+, resulting in cellular depolarization and downstream signaling events. As an antagonist, this compound is presumed to bind to the TRPV3 channel and prevent its opening, thereby inhibiting these downstream effects.
Quantitative Data
Direct quantitative data for this compound is currently limited in the scientific literature. The following tables summarize the available information and include data from closely related N-acyl amino acids to provide context and guide future research.
Table 1: Receptor Binding and Activity
| Compound | Target | Assay Type | Value | Reference |
| This compound | TRPV3 | Functional | Antagonist | |
| Dyclonine | TRPV3 | Whole-cell patch clamp | IC50 = 3.2 ± 0.24 µM | |
| Echinacoside | TRPV3 | Whole-cell patch clamp | IC50 = 21.94 ± 1.28 µM |
Note: IC50 values for known TRPV3 antagonists are provided for context, as a specific Ki or IC50 for this compound has not been published.
Table 2: Endogenous Tissue Concentrations
| Compound | Tissue | Species | Concentration | Reference |
| This compound | Lung | Mouse | Increased in acute lung injury | |
| N-Oleoyl glycine | Brain | Mouse | ~10-20 pmol/g | |
| N-Oleoyl glycine | Plasma | Mouse | ~5-10 pmol/mL | |
| N-Oleoyl alanine | Brain | Mouse | ~2-5 pmol/g | |
| N-Oleoyl alanine | Plasma | Mouse | ~1-3 pmol/mL |
Note: Concentrations for N-oleoyl glycine and alanine are provided as estimates for the potential range of this compound.
Table 3: Effects on Cellular Processes
| Compound | Cellular Process | Cell Type | Effect | Quantitative Data | Reference |
| N-acyl amines | Mitochondrial Respiration | Various | Uncoupling | N-oleoyl-leucine has comparable potency to oleic acid. | |
| N-Oleoylethanolamine | Cytokine Production | HUVECs | Inhibition of TNF-α induced IL-6 and IL-8 | Dose-dependent reduction | |
| Valine | Inflammatory Response | Caco-2 cells | No significant effect on LPS-induced IL-8 production | - |
Note: Data from structurally or functionally related molecules are presented due to the lack of direct quantitative data for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of N-Oleoyl-L-Valine
This protocol is a general method for the N-acylation of an amino acid using an acyl chloride, adapted for the synthesis of this compound.
Materials:
-
L-Valine
-
Oleoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution of L-Valine: Dissolve L-Valine (1 equivalent) in a 1 M NaOH solution and cool the mixture to 0°C in an ice bath with stirring.
-
Acylation: Slowly add a solution of oleoyl chloride (1 equivalent) in DCM to the cooled amino acid solution.
-
pH Adjustment: During the addition of oleoyl chloride, maintain the pH of the aqueous layer between 9 and 10 by the dropwise addition of 2 M NaOH.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
TRPV3 Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the TRPV3 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human or rodent TRPV3.
-
A suitable radioligand for TRPV3 (e.g., a custom tritiated antagonist).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing TRPV3 and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Add the TRPV3-containing cell membranes to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is an intriguing endogenous lipid signaling molecule with a defined role as a TRPV3 antagonist. Its regulation in response to physiological stressors suggests its importance in homeostatic and protective mechanisms. While significant progress has been made in understanding the broader class of N-acyl amino acids, further research is required to fully elucidate the specific biological functions, quantitative signaling parameters, and therapeutic potential of this compound. The information and protocols provided in this technical guide serve as a valuable resource to stimulate and support these future investigations.
References
The Putative Mechanism of N-Oleoyl Valine on TRPV3 Channels: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence detailing the mechanism of action of N-Oleoyl Valine on TRPV3 channels is not available in the current scientific literature. This technical guide provides a comprehensive overview of TRPV3 channel modulation by structurally related lipid molecules and proposes a putative mechanism for this compound based on existing knowledge of N-acyl amides and other TRPV channel modulators.
Introduction to TRPV3 Channels
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, where it plays a crucial role in thermosensation, pain perception, hair growth, and skin barrier function.[1] Dysregulation of TRPV3 activity is associated with various skin disorders, including Olmsted syndrome, atopic dermatitis, and rosacea.[2][3] TRPV3 can be activated by a variety of stimuli, including innocuous heat (in the range of 31-39 °C), and various chemical agonists.[4] A unique characteristic of TRPV3 is its sensitization upon repeated stimulation, a feature not commonly observed in other TRP channels.
Established Mechanisms of TRPV3 Modulation
The activation and modulation of TRPV3 channels are complex processes involving conformational changes in the channel protein. Cryo-electron microscopy (cryo-EM) studies have revealed the structure of TRPV3 in its closed and open states, providing insights into its gating mechanisms. Agonists can bind to several allosteric sites, distinct from the ion permeation pore, to induce channel opening.
Modulation by Chemical Agonists
A variety of synthetic and natural compounds are known to modulate TRPV3 activity. The well-studied agonist 2-aminoethoxydiphenyl borate (2-APB) binds to multiple sites on the TRPV3 channel, including a site near the S1-S2 loop, which is thought to be crucial for channel opening. Natural compounds like carvacrol, eugenol, and thymol also activate TRPV3.
Modulation by Lipids and Related Molecules
Lipids and lipid-derived molecules are emerging as important modulators of TRPV channel function. For instance, phosphatidylinositol 4,5-bisphosphate (PIP2) is known to inhibit TRPV3. Endogenous N-acyl amides, such as anandamide and N-arachidonoyl dopamine (NADA), are known to activate other TRPV channels like TRPV1. These molecules share structural similarities with this compound, suggesting that this class of compounds may interact with TRPV channels.
Putative Mechanism of Action of this compound on TRPV3
Based on the known mechanisms of related N-acyl amides on other TRPV channels and the general principles of TRPV3 modulation, we can hypothesize a potential mechanism for this compound.
Hypothesis: this compound, an N-acyl amino acid, likely acts as a positive allosteric modulator or a direct agonist of the TRPV3 channel. Its amphipathic nature, with a hydrophobic oleoyl tail and a hydrophilic valine headgroup, suggests it could interact with the transmembrane domains of the channel or the lipid-protein interface.
Proposed Signaling Pathway
The proposed signaling pathway for this compound's action on TRPV3 involves its interaction with the channel, leading to a conformational change that favors the open state. This would result in an influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and downstream cellular responses.
Caption: Proposed signaling cascade of this compound acting on the TRPV3 channel.
Quantitative Data on Related TRPV Modulators
While no quantitative data exists for this compound on TRPV3, the following table summarizes data for related N-acyl amides on other TRPV channels to provide a comparative context.
| Compound | Channel | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| N-Arachidonoyl Dopamine | TRPV1 | Calcium Imaging | ~1 | |
| N-Oleoyl Dopamine | TRPV1 | Calcium Imaging | ~0.4 | |
| N-Arachidonoyl Taurine | TRPV4 | Calcium Imaging | 20 | |
| Citronellal | mTRPV3 | Patch-clamp | 5290 ± 170 | |
| Citronellal | hTRPV3 | Patch-clamp | 5780 ± 720 | |
| 2-APB | hTRPV3 | Fura-2AM Fluorescence | 93 ± 5 | |
| Tetrahydrocannabivarin (THCV) | hTRPV3 | Fura-2AM Fluorescence | 6.1 ± 0.5 |
Experimental Protocols for Studying TRPV3 Modulation
To investigate the putative mechanism of this compound on TRPV3, the following experimental protocols, adapted from studies on other TRPV3 modulators, would be essential.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV3 channels in response to this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are transiently transfected with a plasmid encoding human TRPV3.
-
Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The standard bath solution contains (in mM): 139 NaCl, 5 KCl, 10 HEPES, 10 glucose, 2 MgCl2, and 1.8 BaCl2, with pH adjusted to 7.4. The pipette solution contains (in mM): 120 CsMeSO3, 10 EGTA, 10 HEPES, 2 MgCl2, and 3.15 CaCl2.
-
Drug Application: this compound is dissolved in a suitable vehicle (e.g., DMSO) and applied to the cells at various concentrations.
-
Data Acquisition: Membrane currents are recorded in response to voltage steps, and the effect of this compound is quantified by measuring the change in current amplitude.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Calcium Imaging
This method measures changes in intracellular calcium concentration as an indicator of TRPV3 channel activation.
Methodology:
-
Cell Preparation: HEK293T cells expressing TRPV3 are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging: Cells are imaged using a fluorescence microscope.
-
Stimulation: A baseline fluorescence is recorded, after which this compound is added to the bath solution.
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarities between this compound and other known lipid modulators of TRPV channels provide a strong rationale for investigating its effects on TRPV3. The proposed mechanism, involving direct agonism or positive allosteric modulation, serves as a testable hypothesis for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise molecular interactions between this compound and the TRPV3 channel. Such studies will not only enhance our understanding of TRPV3 pharmacology but could also pave the way for the development of novel therapeutics targeting this important ion channel for the treatment of various skin and sensory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and gating mechanism of the transient receptor potential channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of N-Oleoyl Valine in Thermoregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl Valine, an endogenous N-acyl amino acid, is emerging as a significant modulator of thermoregulation. This technical guide provides a comprehensive overview of its physiological role, focusing on its interaction with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and its potential impact on mitochondrial bioenergetics. This document synthesizes current scientific understanding, presents quantitative data from related studies, details relevant experimental methodologies, and visualizes key pathways to support further research and drug development in the field of metabolic and thermal homeostasis.
Introduction to this compound and Thermoregulation
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in diverse physiological processes.[1][2][3] this compound belongs to this family and has been identified as an endogenous antagonist of the TRPV3 channel, a key player in cutaneous thermosensation.[4] The regulation of body temperature, or thermoregulation, is a critical homeostatic process, and disruptions can be associated with various pathological conditions. This compound's role in this process is multifaceted, primarily involving the modulation of warmth sensation at the periphery and potentially influencing cellular energy metabolism.
The interest in this compound for therapeutic applications stems from its potential to modulate thermoregulatory pathways. Understanding its mechanism of action is crucial for the development of novel drugs targeting metabolic disorders, pain, and inflammatory conditions where thermoregulation is dysregulated.
Core Mechanisms of Action
The thermoregulatory effects of this compound are primarily attributed to two key mechanisms: antagonism of the TRPV3 channel and potential mitochondrial uncoupling.
TRPV3 Channel Antagonism
TRPV3 is a temperature-sensitive ion channel predominantly expressed in keratinocytes, the primary cells of the epidermis.[4] It is activated by warm temperatures (in the range of 32-39°C), leading to a sensation of warmth. As an antagonist, this compound binds to the TRPV3 receptor and inhibits its activation. This action is thought to dampen the cellular response to warm stimuli, thereby influencing the body's overall perception of the environmental temperature and subsequent thermoregulatory responses. Studies on TRPV3 knockout mice have shown an altered preference for cooler temperatures, highlighting the channel's role in warmth sensing.
Mitochondrial Uncoupling
N-acyl amino acids have been shown to induce mitochondrial uncoupling. This process disconnects substrate oxidation in the mitochondrial electron transport chain from ATP synthesis, leading to the dissipation of energy as heat. This is a fundamental mechanism of non-shivering thermogenesis, particularly in brown adipose tissue (BAT). While direct evidence for this compound is still emerging, related N-acyl amino acids have been demonstrated to activate Uncoupling Protein 1 (UCP1), the key protein responsible for thermogenesis in BAT, with a potency similar to that of conventional fatty acids.
Signaling Pathways
The signaling cascades initiated by this compound are central to its physiological effects. The primary pathway involves the modulation of TRPV3-mediated signaling in keratinocytes.
This compound - TRPV3 Signaling Pathway
The binding of this compound to the TRPV3 channel in keratinocytes initiates a cascade of intracellular events. By antagonizing the channel, this compound is hypothesized to reduce the influx of calcium ions (Ca2+) that would normally occur upon activation by warmth. This modulation of intracellular calcium levels can affect the release of various signaling molecules from keratinocytes, such as ATP and prostaglandins (e.g., PGE2), which in turn communicate with nearby sensory neurons to transmit temperature information to the central nervous system.
Mitochondrial Uncoupling and BAT Activation Pathway
In brown adipocytes, this compound may promote thermogenesis through mitochondrial uncoupling. This pathway is initiated by the activation of UCP1, which dissipates the proton gradient across the inner mitochondrial membrane, generating heat instead of ATP.
Quantitative Data
Direct quantitative data on the in vivo effects of this compound on thermoregulation are limited. The following tables summarize relevant data from studies on TRPV3 knockout mice and the mitochondrial uncoupling effects of a related N-acyl amino acid, which provide a basis for understanding the potential quantitative impact of this compound.
Table 1: Thermoregulatory Phenotype of TRPV3 Knockout Mice
| Parameter | Wild-Type Mice | TRPV3 Knockout Mice | Reference |
|---|---|---|---|
| Preferred Ambient Temperature | ~33°C | Tendency towards cooler temperatures |
| Response to Warmth (35-40°C) | Normal withdrawal latency | Increased withdrawal latency | |
Table 2: Mitochondrial Uncoupling Effect of N-Oleoyl-Leucine (a related NAAA)
| Parameter | Vehicle Control | N-Oleoyl-Leucine (10 µM) | Reference |
|---|---|---|---|
| Mitochondrial Respiration Rate (in isolated mitochondria) | Baseline | Significant Increase |
| UCP1-dependent Respiration (in BAT mitochondria) | Baseline | Significant Increase | |
Experimental Protocols
The following protocols are foundational for investigating the thermoregulatory effects of this compound.
In Vivo Measurement of Core Body Temperature in Rodents
Objective: To determine the effect of this compound administration on the core body temperature of mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent like Tween 80)
-
Rectal probe thermometer or implantable telemetry device
-
Animal restraining device (for rectal measurements)
-
Warming pads
Procedure:
-
Acclimatize animals to the experimental room and handling for at least one week.
-
House animals individually in cages with controlled ambient temperature.
-
Establish a baseline core body temperature by taking measurements at regular intervals for at least 24 hours prior to the experiment.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the animals via intraperitoneal (i.p.) or oral gavage.
-
Record core body temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
Monitor animals for any signs of distress.
In Vitro Measurement of Mitochondrial Respiration
Objective: To assess the effect of this compound on mitochondrial uncoupling in isolated mitochondria or cultured cells.
Materials:
-
This compound
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria from relevant tissues (e.g., brown adipose tissue, liver) or cultured adipocytes
-
Respiration medium (e.g., MiR05)
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a chemical uncoupler, as a positive control)
Procedure:
-
Isolate mitochondria from fresh tissue using differential centrifugation.
-
Calibrate the respirometer and add the respiration medium.
-
Add the isolated mitochondria or cultured cells to the chamber and allow for stabilization.
-
Measure the basal respiration rate (State 2).
-
Add substrates to initiate electron transport chain activity.
-
Add ADP to measure coupled respiration (State 3).
-
Add oligomycin to inhibit ATP synthase and measure uncoupled respiration (State 4o).
-
Titrate this compound into the chamber and record the change in oxygen consumption rate.
-
Add FCCP at the end to determine the maximum uncoupled respiration rate.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of thermoregulation. Its antagonism of the TRPV3 channel provides a clear mechanism for influencing peripheral warmth sensation, while its potential to induce mitochondrial uncoupling suggests a role in promoting thermogenesis. The available data, largely extrapolated from studies on related molecules and knockout models, strongly support the need for further investigation into the specific in vivo effects of this compound.
Future research should focus on:
-
In vivo studies: Quantifying the dose-dependent effects of this compound on core body temperature, metabolic rate, and energy expenditure in animal models.
-
Signaling pathway elucidation: Delineating the complete downstream signaling cascade following TRPV3 antagonism by this compound in keratinocytes and its communication with the nervous system.
-
BAT activation: Directly assessing the impact of this compound on UCP1 expression and the thermogenic capacity of brown adipose tissue.
-
Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and evaluating its safety for potential therapeutic use.
A deeper understanding of these aspects will be instrumental in harnessing the therapeutic potential of this compound for the treatment of metabolic and sensory disorders.
References
- 1. Acute Heat-Evoked Temperature Sensation Is Impaired but Not Abolished in Mice Lacking TRPV1 and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV3 and TRPV4 ion channels are not major contributors to mouse heat sensation | springermedizin.de [springermedizin.de]
- 4. TRPV3 in skin thermosensation and temperature responses - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl Valine: A Technical Guide to its Role in Mitochondrial Uncoupling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest for its role in regulating cellular energy metabolism. Emerging research indicates that this compound and related N-acyl amino acids can induce mitochondrial uncoupling, a process that dissipates the proton motive force as heat rather than ATP synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a mitochondrial uncoupler, including its synthesis, mechanism of action, and the experimental methodologies used to characterize its effects. While specific quantitative data for this compound is limited, this guide consolidates available information and presents data from closely related N-acyl amino acids to provide a thorough understanding of this class of molecules.
Introduction to this compound
This compound is a lipid signaling molecule composed of oleic acid, a monounsaturated fatty acid, and the branched-chain amino acid valine, linked by an amide bond.[1][2] These N-acyl amino acids are endogenously produced and have been implicated in various physiological processes, including thermoregulation.[2] A key enzyme responsible for the synthesis of N-acyl amino acids is the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), which can catalyze the condensation of fatty acids and amino acids.[3][4]
The Role of this compound in Mitochondrial Uncoupling
Mitochondrial uncoupling is the dissociation of fuel oxidation in the electron transport chain from ATP synthesis. This process leads to an increase in oxygen consumption without a proportional increase in ATP production, with the energy being dissipated as heat. While the most well-known mediator of uncoupling is Uncoupling Protein 1 (UCP1) in brown and beige adipose tissue, recent studies have highlighted the existence of UCP1-independent uncoupling mechanisms. N-acyl amino acids, including this compound, have emerged as key players in this UCP1-independent thermogenesis.
The proposed mechanism involves the direct interaction of N-acyl amino acids with mitochondrial inner membrane proteins, such as the Adenine Nucleotide Translocator (ANT), facilitating proton transport across the membrane and thus dissipating the proton gradient.
Quantitative Data on N-Acyl Amino Acid-Induced Mitochondrial Uncoupling
Table 1: Effect of N-Acyl Amino Acids on Proton Leak in Human White Adipocytes
| N-Acyl Amino Acid | Concentration (µM) | Proton Leak (% of Basal Respiration) |
| N-Oleoyl-Leucine | 10 | ~150% |
| 25 | ~250% | |
| 50 | ~350% | |
| N-Oleoyl-Phenylalanine | 10 | ~140% |
| 25 | ~220% | |
| 50 | ~300% |
Data adapted from studies on human white adipocytes, where proton leak was measured using high-resolution respirometry. The values represent the approximate increase in proton leak respiration relative to the basal respiration rate.
Table 2: Effect of N-Acyl Amino Acids on Maximal Respiration in Human White Adipocytes
| N-Acyl Amino Acid | Concentration (µM) | Maximal Respiration (% of Control) |
| N-Oleoyl-Leucine | 10 | ~90% |
| 25 | ~75% | |
| 50 | ~60% | |
| N-Oleoyl-Phenylalanine | 10 | ~95% |
| 25 | ~80% | |
| 50 | ~65% |
Data adapted from studies on human white adipocytes. Maximal respiration was determined after the addition of an uncoupler like FCCP. The values represent the percentage of maximal respiration compared to untreated control cells.
Experimental Protocols
Synthesis of N-Oleoyl-L-Valine
A common method for the synthesis of N-acyl amino acids is through a carbodiimide-mediated coupling reaction.
Materials:
-
L-Valine
-
Oleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for pre-activation of oleic acid)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Sodium bicarbonate solution
-
Hydrochloric acid solution
-
Silica gel for column chromatography
Procedure:
-
Activation of Oleic Acid (Optional but recommended): Dissolve oleic acid and NHS in anhydrous DCM. Add DCC or EDC and stir at room temperature for several hours to form the NHS-ester of oleic acid.
-
Preparation of L-Valine: Dissolve L-Valine in an aqueous solution of sodium bicarbonate to deprotonate the amino group.
-
Coupling Reaction: Slowly add the activated oleic acid solution (or a mixture of oleic acid and DCC/EDC) to the L-Valine solution. Let the reaction proceed overnight at room temperature with stirring.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Acidify the aqueous layer with HCl to precipitate the this compound.
-
Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Isolation of Mitochondria
This protocol describes the isolation of mitochondria from cultured cells or tissues.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge capable of reaching 12,000 x g at 4°C
-
Bradford or BCA protein assay reagents
Procedure:
-
Cell/Tissue Preparation: Harvest cultured cells or finely mince fresh tissue in ice-cold isolation buffer.
-
Homogenization: Homogenize the sample using a Dounce homogenizer with a loose pestle, followed by a tight pestle, on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
High-resolution respirometry (e.g., using a Seahorse XF Analyzer or an Oroboros O2k) is used to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a classical uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.
-
Mitochondrial Seeding: Add a standardized amount of isolated mitochondria to each well of the microplate in respiration buffer containing substrates.
-
Basal Respiration (State 2): Measure the initial oxygen consumption rate in the presence of substrates but without ADP.
-
State 3 Respiration: Inject ADP to stimulate ATP synthesis and measure the increase in OCR.
-
State 4o Respiration (Proton Leak): Inject oligomycin to inhibit ATP synthase. The remaining OCR is attributed to proton leak.
-
Effect of this compound: In separate wells, inject different concentrations of this compound after establishing basal respiration to observe its effect on OCR.
-
Maximal Respiration: Inject FCCP to induce maximal uncoupling and determine the maximum capacity of the electron transport chain.
-
Non-Mitochondrial Respiration: Inject rotenone and antimycin A to inhibit the electron transport chain and measure the remaining non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize OCR data to the amount of mitochondrial protein. Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and respiratory control ratio (RCR = State 3 / State 4o).
Visualizations of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Mitochondrial Uncoupling
Caption: Proposed pathway of this compound synthesis and its role in mitochondrial uncoupling.
Experimental Workflow for Assessing Mitochondrial Uncoupling by this compound
Caption: Experimental workflow for measuring the effect of this compound on mitochondrial respiration.
Conclusion and Future Directions
This compound is a member of a growing class of lipid molecules with the potential to modulate cellular energy expenditure through UCP1-independent mitochondrial uncoupling. While the precise molecular mechanisms and quantitative effects of this compound are still under active investigation, the available evidence strongly suggests its role as an endogenous uncoupler. Further research is needed to fully elucidate its specific interactions with mitochondrial proteins, its physiological regulation, and its therapeutic potential for metabolic diseases such as obesity and type 2 diabetes. The development of more specific analytical tools and experimental models will be crucial in advancing our understanding of this intriguing molecule and its role in metabolic health.
References
- 1. L-Valine synthesis - chemicalbook [chemicalbook.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer | Springer Nature Experiments [experiments.springernature.com]
- 4. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of N-Oleoyl Valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine via an amide bond. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties and predicted spectroscopic data based on the analysis of its constituent moieties. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented. Furthermore, a generalized signaling pathway for N-acyl amino acids is illustrated, highlighting the known interaction of this compound with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.
Physicochemical Properties
This compound is a lipophilic molecule due to the long hydrocarbon chain of oleic acid. Its structure incorporates a chiral center from the L-valine residue, making it a specific stereoisomer.
| Property | Value | Source |
| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid | - |
| Molecular Formula | C23H43NO3 | - |
| Molecular Weight | 381.6 g/mol | - |
| CAS Number | 60374-41-6 | - |
| Appearance | Predicted to be a waxy or oily solid at room temperature | - |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane | - |
Synthesis of this compound
The synthesis of this compound can be achieved through the formation of an amide bond between oleic acid and L-valine. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of the amino acid with an acyl chloride in the presence of a base.
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
L-Valine
-
Oleoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution of L-Valine: Dissolve L-valine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a round-bottom flask, and cool the solution in an ice bath (0-5 °C).
-
Acylation: While vigorously stirring the cooled L-valine solution, slowly add a solution of oleoyl chloride in an immiscible organic solvent, such as dichloromethane, dropwise. Maintain the pH of the aqueous layer between 9 and 10 by the concurrent dropwise addition of an aqueous NaOH solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Acidify the aqueous layer to a pH of approximately 2 using dilute hydrochloric acid to precipitate the this compound.
-
Extraction: Extract the acidified aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and FTIR spectroscopy.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound, derived from the known spectral features of its constituent parts: the oleoyl group and the valine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar N-acyl amino acids and the individual spectra of oleic acid and valine.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | d | 1H | Amide N-H |
| ~5.35 | m | 2H | Olefinic CH =CH |
| ~4.6 | dd | 1H | Valine α-CH |
| ~2.2 | m | 1H | Valine β-CH |
| ~2.2 | t | 2H | α-CH ₂ (to amide C=O) |
| ~2.0 | m | 4H | Allylic -CH ₂-CH=CH-CH ₂- |
| ~1.6 | m | 2H | β-CH ₂ (to amide C=O) |
| ~1.3 | br s | 20H | Oleoyl chain -(CH ₂)n- |
| ~0.9 | d | 6H | Valine γ-CH ₃ |
| ~0.88 | t | 3H | Oleoyl chain terminal -CH ₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxyl C =O (Valine) |
| ~173 | Amide C =O |
| ~130 | Olefinic C H=C H |
| ~58 | Valine α-C H |
| ~37 | α-C H₂ (to amide C=O) |
| ~32 | Valine β-C H |
| ~29-30 | Oleoyl chain -(C H₂)n- |
| ~27 | Allylic -C H₂-CH=CH-C H₂- |
| ~25 | β-C H₂ (to amide C=O) |
| ~22.7 | Oleoyl chain -C H₂-CH₃ |
| ~19, 18 | Valine γ-C H₃ |
| ~14 | Oleoyl chain terminal -C H₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the assignments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 382.33 | [M+H]⁺ | Protonated molecular ion |
| 380.32 | [M-H]⁻ | Deprotonated molecular ion |
| 264.25 | [C₁₈H₃₂O]⁺ | Fragment corresponding to the oleoyl acylium ion |
| 118.08 | [C₅H₁₂NO₂]⁺ | Fragment corresponding to the protonated valine |
| 72.08 | [C₄H₁₀N]⁺ | Common fragment from valine (loss of COOH) |
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500) to identify the molecular ions ([M+H]⁺ and [M-H]⁻).
-
MS/MS Acquisition (Fragmentation): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will reveal characteristic fragment ions that can be used to confirm the structure.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular weight and the masses of the fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the identity of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Table 4: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3005 | =C-H stretch | Alkene |
| 2850-2960 | C-H stretch | Alkane |
| ~1720 | C=O stretch | Carboxylic acid |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1465 | C-H bend | Alkane |
| ~720 | -(CH₂)n- rock | Alkane |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the purified this compound sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in this compound.
Biological Signaling Pathway
N-acyl amino acids are a class of signaling lipids with diverse biological functions. While the specific signaling pathways for many N-acyl amino acids are still under investigation, a general mechanism involves their interaction with cell surface receptors and ion channels. This compound has been identified as an antagonist of the TRPV3 channel, which is involved in thermosensation and skin physiology.
This diagram illustrates the antagonistic action of this compound on the TRPV3 channel. By binding to the channel, this compound inhibits the influx of calcium ions, thereby modulating downstream signaling pathways related to thermosensation.
Conclusion
The structural characterization of this compound is crucial for understanding its biological function and for its potential development as a therapeutic agent. This technical guide has provided a detailed overview of its physicochemical properties, a robust protocol for its synthesis, and a comprehensive set of predicted spectroscopic data for its unambiguous identification. The outlined experimental methodologies for NMR, MS, and FTIR provide a clear roadmap for researchers to confirm its structure. Furthermore, the visualization of its known interaction within a generalized signaling pathway offers a foundation for further investigation into its physiological roles. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the fields of chemical biology and drug discovery.
Cellular Targets of N-Oleoyl Valine Beyond TRPV3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl Valine is an endogenous N-acyl amide recognized primarily for its role as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation and skin physiology. However, the broader N-acyl amide class of lipids is known to interact with a variety of cellular targets, suggesting that the pharmacological profile of this compound may extend beyond TRPV3. This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond TRPV3, summarizing the available data, proposing experimental approaches to further elucidate its activity, and outlining the potential signaling pathways involved.
Data Presentation: Quantitative Analysis of this compound Interactions
Quantitative data on the interaction of this compound with cellular targets other than TRPV3 is currently limited in the scientific literature. The following tables summarize the available information and highlight the need for further investigation.
| Target | Interaction Type | Species | Assay Type | Quantitative Data | Reference |
| TRPV3 | Antagonist | Not Specified | Not Specified | - | [1][2] |
Table 1: Known Interaction of this compound with TRPV3. This table serves as a baseline, confirming the established activity of this compound.
| Potential Target | Rationale for Consideration | Supporting Evidence for N-Acyl Amides |
| TRPV1, TRPV2, TRPV4 | Structural similarity to other N-acyl amides that are known to modulate these channels. | A study on a library of N-acyl amides demonstrated that various members of this class can activate or inhibit TRPV1, TRPV2, and TRPV4 channels.[1][3][4] |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Other N-acyl amides, such as oleoylethanolamide (OEA), are known PPARα agonists. | N-aryl substituted valine derivatives have been shown to possess dual PPARγ/PPARα agonistic activity. |
| G-Protein Coupled Receptors (e.g., GPR55, GPR119) | GPR55 and GPR119 are receptors for other oleoyl-containing N-acyl amides like OEA. | OEA and palmitoylethanolamide (PEA) are known ligands for GPR119 and GPR55. |
| Microglia | N-acyl amides have been shown to modulate microglial activity. | A screen of an N-acyl amide library revealed compounds that induce calcium mobilization in BV-2 microglial cells. |
| Mitochondria | N-acyl amines as a class are known to promote mitochondrial uncoupling. | The role of N-acyl amides in mitochondrial function is an active area of research. |
Table 2: Potential Cellular Targets of this compound Beyond TRPV3. This table outlines plausible targets based on the activity of structurally related compounds. Direct quantitative data for this compound at these targets is a key area for future research.
Potential Off-Target Signaling Pathways
Transient Receptor Potential (TRP) Channels
Given that the broader family of N-acyl amides interacts with multiple TRP channels, it is plausible that this compound may modulate other members of the vanilloid subfamily, such as TRPV1 and TRPV4. Activation of these channels typically leads to an influx of cations, primarily Ca2+ and Na+, which can trigger a variety of downstream signaling cascades.
References
- 1. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of PM20D1 in the Regulation of Lipidated Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidase M20 domain-containing 1 (PM20D1) is a secreted enzyme that has emerged as a critical regulator of energy homeostasis through its modulation of a class of bioactive lipids known as N-acyl amino acids (NAAs). These lipidated amino acids function as endogenous uncouplers of mitochondrial respiration, providing a UCP1-independent mechanism for thermogenesis. This technical guide provides a comprehensive overview of the enzymatic function of PM20D1, its role in metabolic pathways, and detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers investigating metabolic diseases, including obesity and type 2 diabetes, and for professionals in drug development targeting metabolic pathways.
Introduction to PM20D1 and N-Acyl Amino Acids
PM20D1 is a member of the M20 peptidase family, uniquely characterized by its bidirectional enzymatic activity. It catalyzes both the synthesis of N-acyl amino acids from free fatty acids and amino acids, and their subsequent hydrolysis back to their constituent molecules.[1][2] This enzyme is notably enriched in brown and beige adipocytes, which are specialized for adaptive thermogenesis.[1][3] The products of PM20D1's synthetic activity, N-acyl amino acids, are a diverse class of signaling lipids.[4] Certain NAAs have been shown to directly interact with mitochondria to induce uncoupled respiration, a process that dissipates the proton gradient as heat, thereby increasing energy expenditure independently of Uncoupling Protein 1 (UCP1). This pathway has significant implications for systemic metabolism, as evidenced by studies in mouse models where modulation of PM20D1 levels affects glucose homeostasis and body weight.
Enzymatic Function and Substrate Specificity
PM20D1 exhibits dual synthase and hydrolase activities, with the balance between these two functions likely influenced by the local concentrations of substrates and products. In vitro studies have demonstrated that PM20D1 can utilize a range of fatty acids and amino acids to generate a variety of N-acyl amino acids.
Bidirectional Activity
The bidirectional nature of PM20D1 is a key feature of its regulatory role. The enzyme can condense a fatty acid and an amino acid to form an N-acyl amino acid, and it can also hydrolyze the amide bond to release the free fatty acid and amino acid. This dynamic equilibrium allows for tight control over the circulating and local concentrations of these signaling lipids.
Substrate Preference
Studies have shown that PM20D1 has a preference for certain substrates. For instance, when overexpressed in mice, there is a notable elevation in N-acyl Phenylalanine (Phe) with medium to long acyl chains (C14-C18) and N-oleoyl amino acids with large, hydrophobic head groups like Phe and Leucine/Isoleucine. The intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) also metabolizes NAAs, but with a more restricted substrate scope compared to PM20D1, showing a preference for N-acyl glycines and serines.
Data Presentation: Quantitative Analysis of PM20D1 Activity and Effects
The following tables summarize key quantitative data from studies on PM20D1, providing a basis for comparison and further research.
| Parameter | Value | Species | Experimental Context | Reference |
| PM20D1 Protein Size | ~60 kDa | Mouse | Recombinant purified protein | |
| Basal Plasma Concentration of N-acyl amino acids | 1–100 nM | Mouse | AAV-GFP injected mice | |
| Conversion Rate (Synthase Activity) | 1.2 ± 0.1% | Mouse | In vitro assay with oleate and Phe | |
| Conversion Rate (Hydrolase Activity) | 94.0 ± 0.8% | Mouse | In vitro assay with C18:1-Phe | |
| Reduction in Body Weight Gain | 9%-10% | Mouse | Obese mice on a high-fat diet treated with PM20D1 for 40 days | |
| Reduction in Lean Mass | 30% | Mouse | Obese mice on a high-fat diet treated with PM20D1 | |
| C18:1-Phe Hydrolase Activity (WT Liver) | 67 ± 3% conversion | Mouse | In vitro assay with liver lysate | |
| C18:1-Phe Hydrolase Activity (PM20D1-KO Liver) | 14 ± 4% conversion | Mouse | In vitro assay with liver lysate | |
| C20:4-Gly Hydrolysis Activity (WT Plasma) | 44 ± 4% conversion | Mouse | In vitro assay with plasma | |
| C20:4-Gly Hydrolysis Activity (PM20D1-KO Plasma) | Abolished | Mouse | In vitro assay with plasma |
Table 1: Summary of Quantitative Data on PM20D1 Activity and In Vivo Effects.
| Substrate | Relative Activity | Enzyme | Experimental Context | Reference |
| N-oleoyl-phenylalanine (C18:1-Phe) | High | PM20D1 | In vitro synthase/hydrolase assays | |
| N-oleoyl-leucine/isoleucine (C18:1-Leu/Ile) | High | PM20D1 | In vitro synthase/hydrolase assays | |
| N-arachidonoyl-glycine (C20:4-Gly) | Robust Hydrolysis | FAAH | In vitro hydrolysis assay with transfected cell lysates | |
| N-arachidonoyl-serine (C20:4-Ser) | Robust Hydrolysis | FAAH | In vitro hydrolysis assay with transfected cell lysates | |
| N-arachidonoyl-phenylalanine (C20:4-Phe) | No significant hydrolysis | FAAH | In vitro hydrolysis assay with transfected cell lysates | |
| Arachidonic acid + Glycine | Condensation | FAAH | In vitro synthase assay with transfected cell lysates | |
| Arachidonic acid + Serine | Condensation | FAAH | In vitro synthase assay with transfected cell lysates | |
| Arachidonic acid + Phenylalanine | No condensation | FAAH | In vitro synthase assay with transfected cell lysates |
Table 2: Substrate Specificity of PM20D1 and FAAH for N-acyl Amino Acids.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on PM20D1. The following sections outline key experimental protocols.
PM20D1 Enzyme Activity Assay (In Vitro)
This protocol is adapted from methodologies described in Long et al., 2016.
Objective: To measure the synthase and hydrolase activity of purified PM20D1.
Materials:
-
Purified recombinant mouse or human PM20D1-flag
-
Free fatty acids (e.g., oleate)
-
Amino acids (e.g., phenylalanine)
-
N-acyl amino acid substrates (e.g., C18:1-Phe)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Methanol
-
Internal standard (e.g., D3,15N-serine or C15-Phe)
-
LC-MS system
Procedure:
Synthase Activity:
-
Prepare a reaction mixture in PBS containing the amino acid (100 µM) and varying concentrations of the free fatty acid (e.g., 0.03–1.5 mM).
-
Add purified PM20D1-flag to the reaction mixture. For negative controls, use a reaction mixture without PM20D1 or with heat-denatured PM20D1.
-
Incubate the reactions at 37°C for 1.5 hours.
-
Stop the reaction by adding 4 volumes of 1:1 acetonitrile/methanol containing the internal standard.
-
Vortex thoroughly for 30 seconds and sonicate for 1 minute.
-
Centrifuge to pellet precipitated protein and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the generated N-acyl amino acid.
Hydrolase Activity:
-
Prepare a reaction mixture in PBS containing the N-acyl amino acid substrate (100 µM).
-
Add purified PM20D1-flag to the reaction mixture. Use appropriate negative controls as described above.
-
Incubate the reactions at 37°C for 1.5 hours.
-
Stop the reaction and process the samples as described for the synthase assay.
-
Analyze the supernatant by LC-MS to quantify the generated free fatty acid.
N-acyl Amino Acid Analysis in Biological Samples
This protocol provides a general workflow for the extraction and quantification of NAAs from plasma or tissue lysates.
Objective: To measure the levels of endogenous N-acyl amino acids in biological matrices.
Materials:
-
Frozen serum or tissue homogenate
-
Acetonitrile
-
Methanol
-
Internal standard mixture (containing deuterated or 13C-labeled NAA standards)
-
LC-MS/MS system with a multiple reaction monitoring (MRM) program
Procedure:
-
For serum/plasma: Thaw the sample on ice. To 30 µl of serum, add 160 µl of 1:1 acetonitrile/methanol containing the internal standard.
-
For tissue lysates: Homogenize the tissue in PBS. To 100 µg of whole-tissue lysate in 100 µL PBS, add 400 µl of 1:1 acetonitrile/methanol with internal standards.
-
Vortex the mixture vigorously for 30 seconds and sonicate for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Develop a targeted MRM method on the LC-MS/MS to detect and quantify the specific N-acyl amino acids of interest based on their precursor and product ion masses.
-
Calculate the absolute or relative concentrations of the NAAs by comparing their peak areas to those of the internal standards.
Derivatization of N-acyl Amino Acids for Enhanced Detection
For improved chromatographic separation and mass spectrometric detection, derivatization of NAAs can be employed. The following is an example using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC).
Objective: To derivatize the amino group of NAAs to enhance their detection by fluorescence or mass spectrometry.
Materials:
-
Sample containing N-acyl amino acids
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) reagent
-
Borate buffer (pH 8.2-10.1)
-
Acetonitrile
-
Heating block
-
HPLC or UPLC system with fluorescence or mass spectrometric detector
Procedure:
-
Adjust the pH of the sample to between 8.2 and 10.1 using borate buffer.
-
In a reaction vial, mix the buffered sample with a 4-6 fold molar excess of the reconstituted AQC reagent.
-
Vortex the mixture immediately.
-
Heat the reaction mixture at 55°C for 10 minutes.
-
The derivatized sample is now ready for injection into the LC system.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PM20D1 and its function.
Caption: Bidirectional enzymatic activity of PM20D1.
Caption: PM20D1 signaling in thermogenesis.
Caption: Workflow for N-acyl amino acid analysis.
Conclusion and Future Directions
PM20D1 stands as a pivotal enzyme in the regulation of lipidated amino acids and, consequently, in the control of systemic energy metabolism. Its unique bidirectional activity and its role in a UCP1-independent thermogenic pathway make it an attractive target for therapeutic intervention in metabolic disorders. Future research should focus on elucidating the precise regulatory mechanisms governing PM20D1's synthase versus hydrolase activity in different physiological contexts. Furthermore, a deeper understanding of the downstream signaling pathways and receptor interactions of the diverse array of N-acyl amino acids will be crucial. The development of specific inhibitors or activators of PM20D1 could pave the way for novel treatments for obesity, type 2 diabetes, and other related metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important metabolic regulator.
References
N-Oleoyl Valine in Acute Lung Injury: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure. Despite extensive research, therapeutic options remain limited. Recent preclinical investigations have highlighted the potential involvement of endogenous N-acyl amides in the pathophysiology of ALI. This technical guide focuses on the emerging role of a specific N-acyl amide, N-Oleoyl Valine, in the context of acute lung injury, based on findings from a key study in the field.
In a 2014 study by Balakrishna et al. published in the American Journal of Physiology-Lung Cellular and Molecular Physiology, it was observed that acute lung injury in mice is associated with an increased concentration of this compound in lung tissue. This finding suggests that this compound may serve as a biomarker or a mediator in the inflammatory cascade of ALI. The study primarily investigated the role of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel in chemically induced lung injury and incidentally identified elevated levels of several N-acyl amides, including this compound.
Quantitative Data Summary
The study by Balakrishna et al. (2014) quantified the levels of this compound in lung tissue homogenates from mice subjected to two different models of acute lung injury: hydrochloric acid (HCl)-induced injury and chlorine (Cl₂) gas-induced injury. The data indicates a significant increase in this compound concentrations in the lungs of injured mice compared to control animals.
| Experimental Model | Treatment Group | This compound Concentration (pmol/g tissue) | Fold Change vs. Control |
| HCl-Induced ALI | Saline Control | 2.55E-11 ± 1.09E-11 | - |
| HCl-Treated | 7.47E-11 ± 4.38E-12 | ~2.9-fold increase | |
| Cl₂-Induced ALI | Air Control | Not explicitly stated | - |
| Cl₂-Treated | Increased concentrations detected | Data not quantified |
Data presented is based on the findings reported by Balakrishna S, et al. in Am J Physiol Lung Cell Mol Physiol, 2014.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the 2014 study by Balakrishna and colleagues.
Animal Models of Acute Lung Injury
-
Hydrochloric Acid (HCl)-Induced ALI:
-
Animals: Male C57BL/6 mice.
-
Anesthesia: Mice were anesthetized with an intraperitoneal injection of a ketamine/xylazine mixture.
-
Intratracheal Instillation: A 20-gauge angiocatheter was inserted into the trachea under direct visualization.
-
Injury Induction: A dose of 2 ml/kg of 0.1 N HCl was instilled into the lungs. Control animals received a corresponding volume of sterile saline.
-
Post-Procedure: Animals were allowed to recover and were monitored for signs of respiratory distress. Lung tissue was harvested at specified time points for analysis.
-
-
Chlorine (Cl₂)-Induced ALI:
-
Exposure System: Mice were placed in a custom-designed whole-body exposure chamber.
-
Gas Exposure: Chlorine gas was introduced into the chamber at a concentration of 500 ppm for 60 minutes. Control animals were exposed to filtered air.
-
Monitoring: Environmental conditions within the chamber (temperature, humidity, Cl₂ concentration) were continuously monitored.
-
Post-Exposure: Following exposure, mice were returned to their cages with free access to food and water. Lung tissue was collected for analysis at designated endpoints.
-
Quantification of this compound
-
Tissue Preparation:
-
Lung tissue was harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Tissues were homogenized in a solution of 2:1:1 chloroform:methanol:Tris buffer (50 mM, pH 8.0).
-
-
Lipid Extraction:
-
An internal standard (d4-N-oleoyl ethanolamine) was added to the homogenate.
-
The mixture was centrifuged, and the organic layer was collected.
-
The organic solvent was evaporated under a stream of nitrogen.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The dried lipid extract was reconstituted in methanol.
-
Samples were analyzed using an LC-MS/MS system.
-
This compound was identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in comparison to a standard curve.
-
Signaling Pathways and Logical Relationships
The study by Balakrishna et al. (2014) focused on the role of the TRPV4 channel in ALI and found that its inhibition was protective. The elevation of this compound, an endogenous N-acyl amide, was an accompanying observation. N-acyl amides are known to interact with various receptors, including TRP channels. While the direct effect of the increased this compound on the progression of ALI was not the central focus of this study, a logical relationship can be inferred where lung injury leads to the production of lipid mediators like this compound, which may then act on receptors such as TRPV4, potentially modulating the inflammatory response.
Below are diagrams illustrating the experimental workflow and a proposed signaling pathway.
Methodological & Application
Synthesis and Application of N-Oleoyl Valine for Research Applications
Abstract
N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest in biomedical research. It functions as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation and skin health. Furthermore, this compound has been identified as a mitochondrial uncoupler, suggesting its potential role in metabolic regulation. This document provides detailed protocols for the chemical synthesis of this compound and its application in functional assays to characterize its biological activity. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in a variety of physiological processes. This compound, the amide conjugate of oleic acid and the branched-chain amino acid L-valine, has emerged as a molecule of interest due to its specific biological activities. As a TRPV3 antagonist, it holds potential for the development of therapeutics for skin conditions and pain. Its role as a mitochondrial uncoupler opens avenues for research into metabolic diseases. The synthesis of this compound for research purposes is crucial for enabling these investigations. The most common and effective method for its synthesis is the Schotten-Baumann reaction.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of L-valine with oleoyl chloride under alkaline conditions. This method is widely used for the synthesis of N-acyl amino acids due to its efficiency and relatively high yields.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Valine
-
Oleoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Dissolution of L-Valine: In a round-bottom flask, dissolve L-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Preparation of Oleoyl Chloride Solution: In a separate flask, dissolve oleoyl chloride (1.0-1.2 equivalents) in an organic solvent such as dichloromethane.
-
Schotten-Baumann Reaction: Slowly add the oleoyl chloride solution to the cooled L-valine solution dropwise using a dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-5°C and the pH between 10 and 11 by adding small portions of 2 M NaOH solution as needed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 M HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography. The specific mobile phase will need to be optimized, but a gradient of ethyl acetate in hexane is a common starting point for separating N-acyl amino acids.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and HPLC. Commercially available this compound typically has a purity of ≥98%.
Quantitative Data
| Parameter | Typical Value |
| Molecular Formula | C₂₃H₄₃NO₃ |
| Molecular Weight | 381.6 g/mol |
| Purity (Commercial) | ≥98% |
| Theoretical Yield | Dependent on starting material quantities |
| Actual Yield | 60-80% (expected range, requires optimization) |
Biological Applications of this compound
This compound's biological activities as a TRPV3 antagonist and a mitochondrial uncoupler can be investigated using specific in vitro assays.
Application 1: TRPV3 Antagonism
TRPV3 is a calcium-permeable cation channel. Its activation leads to an increase in intracellular calcium concentration. The antagonistic activity of this compound on TRPV3 can be assessed by measuring its ability to inhibit agonist-induced calcium influx in cells expressing the channel.
Caption: Simplified signaling pathway of TRPV3 activation in keratinocytes and its antagonism by this compound.
Materials:
-
HEK293 cells stably expressing human TRPV3 (or other suitable cell line)
-
Cell culture medium and supplements
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
TRPV3 agonist (e.g., 2-APB, carvacrol)
-
This compound
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Seeding: Seed HEK293-TRPV3 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a solution of Fluo-4 AM in assay buffer for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the TRPV3 agonist.
-
Antagonist Incubation: Wash the cells to remove excess dye and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading for each well.
-
Agonist Addition: Using the instrument's liquid handler, add the TRPV3 agonist to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium influx by this compound at each concentration. Determine the IC₅₀ value of this compound.
Application 2: Mitochondrial Uncoupling
Mitochondrial uncouplers disrupt the coupling between electron transport and ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production. The effect of this compound on mitochondrial respiration can be measured using extracellular flux analysis.
Caption: Experimental workflow for assessing mitochondrial uncoupling by this compound using a Seahorse XF Analyzer.
Materials:
-
Adherent cells with good respiratory capacity (e.g., C2C12 myoblasts, 3T3-L1 adipocytes)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere and form a confluent monolayer.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with this compound (or vehicle control), Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Assay Execution: Replace the cell culture medium with the assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour. Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
Data Acquisition: The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the compounds.
-
Data Analysis: An increase in OCR after the injection of this compound, particularly the component of respiration that is sensitive to oligomycin, is indicative of mitochondrial uncoupling. The Seahorse software can be used to calculate various parameters of mitochondrial function.
Conclusion
This compound is a valuable research tool for investigating the roles of TRPV3 and mitochondrial uncoupling in various physiological and pathological processes. The protocols provided herein offer a framework for the synthesis and functional characterization of this important N-acyl amino acid. Researchers can adapt and optimize these methods to suit their specific experimental needs and cell systems. The continued study of this compound and related compounds will undoubtedly contribute to our understanding of lipid signaling and may lead to the development of novel therapeutic agents.
Application Note: Quantification of N-Oleoyl Valine in Plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acyl amino acids (NAAs) are a class of lipid-signaling molecules involved in various physiological processes, including inflammation, pain perception, and metabolic regulation. N-Oleoyl Valine, a member of this family, is of growing interest in biomedical research and as a potential biomarker. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic studies and understanding its physiological roles.[1][2]
This application note details a robust and sensitive method for the quantification of this compound in plasma samples using a straightforward liquid-liquid extraction procedure followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol is adapted from established methods for similar N-acyl amino acids and is suitable for high-throughput analysis.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d8 (or other suitable stable isotope-labeled internal standard - IS)
-
LC-MS grade acetonitrile, methanol, chloroform, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hydrochloric acid (HCl), 1 N
-
Sodium Chloride (NaCl), 0.73% (w/v) in water
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Control human plasma (K2-EDTA)
-
Pipettes, microcentrifuge tubes (1.5 mL), and glass vials
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in ethanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with ethanol to prepare working standards for the calibration curve (e.g., ranging from 1 to 500 pmol/50 µL).
-
Internal Standard (IS) Working Solution: Prepare a 50 pmol/50 µL working solution of the IS in ethanol.
-
Quality Control (QC) Samples: Prepare QC samples in pooled control plasma at low, medium, and high concentrations (e.g., 5, 50, and 400 pmol/mL).
Plasma Sample Preparation and Extraction
This protocol utilizes a modified liquid-liquid extraction method to ensure high recovery and minimize matrix effects.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 25 µL of plasma sample, calibration standard, or QC sample.
-
Addition of IS: Add 50 µL of the IS working solution (e.g., 50 pmol) to all tubes except for "double blank" samples (which are used to check for matrix interference).
-
Extraction Solvent: Add 1.4 mL of an ice-cold 2:1 chloroform:methanol solution containing 2 mM PMSF.
-
Acidification & Salting: Add 50 µL of 1 N HCl and 300 µL of 0.73% NaCl solution.
-
Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute, then centrifuge at 3,000 rpm for 10 minutes at 4°C.
-
Organic Layer Collection: Carefully transfer the lower organic layer to a new clean tube.
-
Re-extraction: Add 800 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Pool the second organic layer with the first. Repeat this step one more time.
-
Drying: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at room temperature.
-
Protein Precipitation: To the dried extract, add 100 µL of chloroform to redissolve the lipid residue. Vortex, then add 1,000 µL of acetone to precipitate proteins.
-
Final Centrifugation: Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Visualized Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
UPLC-MS/MS Instrumental Analysis
The instrumental analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water with 13 mM Ammonium Acetate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 4 µL |
| Column Oven Temp. | 40 °C |
| Gradient | 0-1.0 min: 50% B1.0-10.0 min: 50% to 100% B10.0-12.5 min: Hold at 100% B12.5-12.6 min: 100% to 50% B12.6-15.0 min: Hold at 50% B |
Table 2: Mass Spectrometry Parameters
Note: Mass transitions for this compound and its internal standard must be optimized empirically. The values below are theoretical and serve as a starting point.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 650 °C |
| Ion Spray Voltage | 4.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | MRM Transition (m/z) |
| This compound | 382.4 → 264.3 (Precursor → Product) |
| This compound-d8 (IS) | 390.4 → 264.3 (Precursor → Product) |
Data Presentation and Method Validation
A robust method validation should be performed according to regulatory guidelines to ensure data quality.
Table 3: Method Validation Summary & Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria | Example Result |
| Linearity | 8-point calibration curve analyzed via 1/x weighted linear regression. | Correlation coefficient (r²) ≥ 0.99 | r² = 0.995 |
| Limit of Quantitation (LOQ) | Lowest standard on the curve meeting accuracy and precision criteria. | Signal-to-Noise > 10; Accuracy within 80-120%; Precision < 20% | 1.0 pmol/mL |
| Accuracy & Precision | Analysis of QC samples at 3 levels (n=5) on three separate days. | Accuracy: Within ±20% of nominal value (±25% at LOQ). Precision: RSD ≤ 20% (≤25% at LOQ). | Accuracy: 92-108% Precision: < 11% RSD |
| Recovery | Comparison of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Consistent and reproducible across QC levels. | > 90% |
| Matrix Effect | Comparison of analyte response in post-extraction spiked plasma vs. neat solution. | Consistent and reproducible across QC levels. | 95-105% |
| Stability (Freeze-Thaw) | Analysis of QC samples after three freeze-thaw cycles (-80°C to RT). | Within ±15% of nominal concentration. | 94-103% of initial |
| Stability (Autosampler) | Analysis of processed QC samples kept in the autosampler (4°C) for 24 hours. | Within ±15% of nominal concentration. | 96-107% of initial |
Logical Relationships in Method Validation
Caption: Key parameters for establishing a validated bioanalytical method.
The described UPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in plasma. The simple extraction protocol and robust chromatographic conditions make it suitable for routine analysis in a research or drug development setting, enabling accurate assessment of this important lipid mediator's concentration in biological samples.
References
Application Note: Quantitative Analysis of N-Oleoyl Valine in Biological Matrices using HPLC-MS/MS
Introduction
N-Oleoyl Valine is an N-acyl amino acid, a class of lipid signaling molecules that are gaining interest in various research fields, including drug development and metabolomics. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its physiological roles and potential as a biomarker. This application note presents a robust and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in plasma and tissue homogenates. The method described herein is adapted from established techniques for similar N-acyl amino acids and provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.[1][2]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the extraction of this compound from plasma and tissue samples.
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (ISTD) solution (e.g., N-Oleoyl-d9-Valine, user-defined)
-
Chloroform
-
Methanol
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 100 µL of plasma or tissue homogenate, add 20 µL of the internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 1 minute.
-
Add 200 µL of 0.1 M HCl and vortex for 30 seconds.
-
Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 382.3 | 118.1 | 100 | 25 |
| ISTD (Hypothetical) | 391.3 | 127.1 | 100 | 25 |
Note: The precursor ion for this compound corresponds to its [M+H]⁺ adduct. The product ion is a characteristic fragment.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 105% |
Note: These values are representative and may vary depending on the specific instrumentation and matrix.[1][2]
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway involving this compound.
References
Application Notes and Protocols for In Vivo Administration of N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered interest in the scientific community for its potential therapeutic applications. Structurally, it consists of oleic acid, a monounsaturated omega-9 fatty acid, linked to the amino acid valine via an amide bond. Research suggests that this compound acts as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermoregulation. Additionally, based on the activity of structurally similar N-acyl amino acids, it is hypothesized to interact with the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and inflammation.
These application notes provide a detailed protocol for the in vivo administration of this compound, based on established methodologies for closely related N-acyl amino acids due to the limited availability of specific protocols for this compound. The provided information is intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Data Presentation
The following tables summarize quantitative data from a representative in vivo study on a closely related compound, N-Oleoylglycine, which can serve as a starting point for dose-range finding studies with this compound.
Table 1: Dosing Regimen for a Structurally Similar N-Acyl Amino Acid (N-Oleoylglycine) in Mice [1]
| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Study Focus |
| N-Oleoylglycine | ICR Mice | Intraperitoneal (i.p.) | 10, 30, 60 mg/kg | Vehicle (details in protocol) | Nicotine withdrawal and reward |
Table 2: Pharmacokinetic Data for N-Oleoylglycine Following Intraperitoneal Administration in Mice [1]
| Compound | Dosage | Time Point | Plasma Concentration | Brain Concentration (Insular Cortex) |
| N-Oleoylglycine | 60 mg/kg | 15 min | Not Reported | Significantly increased |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from a study utilizing a similar N-acyl amino acid, N-Oleoylglycine[1].
Materials:
-
This compound
-
Ethanol (200 proof, non-denatured)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Solubilization: Dissolve the this compound in ethanol. The ratio of ethanol to the final volume should be 1:20 (e.g., for a final volume of 1 ml, use 50 µl of ethanol).
-
Addition of Surfactant: Add Tween 80 to the ethanol-dissolved this compound. The ratio of Tween 80 to the final volume should also be 1:20 (e.g., 50 µl of Tween 80 for a 1 ml final volume).
-
Mixing: Vortex the mixture thoroughly until the this compound and Tween 80 are completely dissolved in the ethanol.
-
Emulsification: Add sterile 0.9% saline to the mixture to achieve the final desired concentration. The ratio of saline to the final volume will be 18:20 (e.g., 900 µl of saline for a 1 ml final volume).
-
Final Mixing: Vortex the solution vigorously for at least one minute to ensure a homogenous emulsion. If necessary, sonicate for a brief period to aid in emulsification.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, keep it on ice and protected from light.
Protocol 2: In Vivo Administration of this compound via Intraperitoneal Injection in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) injection of the prepared this compound formulation in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Handling and Weighing: Handle the mice gently to minimize stress. Weigh each mouse accurately to calculate the correct injection volume.
-
Dosage Calculation: Based on the desired dosage (e.g., starting with a range of 10-60 mg/kg as per the N-Oleoylglycine study[1]), calculate the volume of the this compound formulation to be administered to each mouse. The injection volume should not exceed 10 ml/kg body weight.
-
Injection Site Preparation: Disinfect the lower right quadrant of the mouse's abdomen with 70% ethanol.
-
Injection: Restrain the mouse appropriately. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the this compound formulation.
-
Post-injection Monitoring: Monitor the animals for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways of this compound based on its known antagonism of TRPV3 and the potential activation of PPAR-α, a mechanism observed in structurally similar N-acyl amino acids.
Caption: Hypothesized antagonistic effect of this compound on the TRPV3 signaling pathway.
Caption: Putative activation of the PPAR-α signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for the in vivo administration of this compound.
References
Application Notes: Cell-Based Assays for N-Oleoyl Valine Activity
Introduction
N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules structurally related to endocannabinoids.[1][2] These molecules are gaining recognition for their diverse physiological roles and therapeutic potential.[2][3] Specifically, this compound has been identified as an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation.[4] Its levels are regulated in response to stimuli such as cold exposure and acute lung injury, suggesting a role in physiological stress responses. Furthermore, the broader family of N-acyl amines is known to interact with various cellular targets, including other receptors and mitochondria, and can exhibit anti-inflammatory properties.
These application notes provide a framework of detailed protocols for researchers, scientists, and drug development professionals to investigate the biological activity of this compound in a cell culture setting. The methodologies are based on standard practices for characterizing novel compounds and the known biological activities of related N-acyl amino acids.
Potential Signaling Pathways and Experimental Workflow
This compound's activity can be explored through several key signaling pathways and a structured experimental workflow. The initial step involves assessing its general effect on cell health, followed by more specific assays targeting pathways suggested by its chemical structure and the activities of related molecules.
References
N-Oleoyl Valine: A Novel Probe for Investigating Metabolic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: N-Oleoyl Valine is an endogenous N-acyl amino acid that has emerged as a molecule of interest in the field of metabolic research. Structurally, it consists of oleic acid, a monounsaturated omega-9 fatty acid, linked to the amino acid valine via an amide bond. This unique structure confers properties that allow it to interact with specific cellular targets and modulate metabolic processes. This document provides a comprehensive overview of this compound, including its known biological activities, potential applications in metabolic research, and detailed protocols for its use in key experiments.
Biological Activity and Mechanism of Action
This compound is recognized as an antagonist of the Transient Receptor Potential Vanilloid type 3 (TRPV3) channel, a thermosensitive ion channel involved in thermoregulation.[1][2] Additionally, like other N-acyl amines, it is implicated in promoting mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane to produce heat instead of ATP.[1][2] This activity suggests a role for this compound in energy expenditure and thermogenesis.
While direct quantitative data on the metabolic effects of this compound is still emerging, its structural components—oleic acid and valine—are well-known players in metabolism. Oleic acid is a major component of dietary fats and plays a significant role in energy storage and signaling. Valine is a branched-chain amino acid (BCAA) that is essential for protein synthesis and can be catabolized for energy. The combination of these two molecules in this compound suggests its potential to influence lipid metabolism, glucose homeostasis, and overall energy balance.
Data Presentation: Physicochemical and Biological Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known properties and includes data for related compounds to provide context for experimental design.
| Property | Value | Compound | Reference |
| Molecular Formula | C₂₃H₄₃NO₃ | This compound | [2] |
| Formula Weight | 381.6 g/mol | This compound | |
| Solubility | DMF: 10 mg/ml, DMSO: 12 mg/ml, Ethanol: 12 mg/ml, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | This compound | |
| Biological Target | TRPV3 Antagonist | This compound | |
| IC₅₀ (TRPV3) | 5.2 ± 0.71 µM | Dyclonine (TRPV3 Inhibitor) | |
| Biological Process | Mitochondrial Uncoupling | N-acyl amines |
Experimental Protocols
The following protocols are adapted from established methodologies for studying the metabolic effects of lipids and amino acids and can be applied to investigate the specific actions of this compound.
Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes
This protocol measures the effect of this compound on glucose uptake in a mature adipocyte cell line, such as 3T3-L1.
Materials:
-
Mature 3T3-L1 adipocytes
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
2-NBDG (fluorescent glucose analog)
-
Insulin
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Culture and Plating: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes. Seed the mature adipocytes into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 µM to 100 µM.
-
Starvation and Treatment: Gently wash the cells with PBS and then incubate in serum-free DMEM for 2-4 hours to starve them. Replace the medium with the prepared concentrations of this compound and incubate for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control and a positive control (e.g., 100 nM insulin).
-
Glucose Uptake Assay: Add the fluorescently labeled glucose analog (e.g., 2-NBDG at a final concentration of 50 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Terminate the assay by washing the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Data Acquisition: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for 2-NBDG).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the relative glucose uptake.
Protocol 2: Mitochondrial Respiration Analysis (Mitochondrial Uncoupling)
This protocol uses high-resolution respirometry to assess the effect of this compound on mitochondrial function, specifically its potential to act as a mitochondrial uncoupler.
Materials:
-
Cultured cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
This compound
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Cell culture medium
-
Trypsin-EDTA
-
Mitochondrial respiration buffer (e.g., MiR05)
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Cell Permeabilization (for isolated mitochondria approach): Alternatively, isolate mitochondria from cultured cells or tissues using standard differential centrifugation protocols.
-
Respirometry Assay:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add a known number of intact or permeabilized cells (or a specific amount of isolated mitochondria) to the respirometer chambers containing respiration buffer.
-
Allow the basal respiration rate (ROUTINE) to stabilize.
-
Inject this compound at various concentrations into the chambers and monitor the oxygen consumption rate (OCR). An increase in OCR without a corresponding increase in ATP production is indicative of uncoupling.
-
As a positive control for uncoupling, use a known uncoupler like FCCP.
-
To further characterize the effects on the electron transport chain, sequentially add inhibitors such as rotenone (Complex I inhibitor), succinate (Complex II substrate), antimycin A (Complex III inhibitor), and ascorbate/TMPD (Complex IV substrate).
-
-
Data Analysis: Analyze the changes in OCR in response to this compound and compare them to the basal rate and the effects of control compounds.
Protocol 3: Analysis of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from biological matrices like plasma or tissue homogenates.
Materials:
-
Biological sample (plasma, tissue)
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog of this compound)
-
Extraction solvent (e.g., chloroform:methanol 2:1)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add the internal standard.
-
Add the extraction solvent, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Develop a chromatographic method to achieve good separation of this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of this compound and its internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations: Signaling Pathways and Workflows
Conclusion
This compound represents a promising tool for dissecting the intricate connections between lipid and amino acid metabolism. Its known interactions with TRPV3 and its role in mitochondrial uncoupling provide a solid foundation for further investigation into its effects on energy homeostasis, insulin sensitivity, and adipocyte biology. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute experiments that will further elucidate the metabolic functions of this intriguing endogenous molecule. As more research is conducted, a clearer picture of this compound's therapeutic potential in metabolic diseases will undoubtedly emerge.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of N-Oleoyl Valine by Chemical Derivatization for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules with growing therapeutic potential.[1] N-Oleoyl Valine, a member of this family, plays a role in various biological processes, including metabolic regulation.[2][][4][5] However, its quantitative analysis is often hampered by poor ionization efficiency in mass spectrometry and the lack of a strong chromophore for UV detection. This application note describes a robust protocol for the chemical derivatization of this compound to improve its detection sensitivity and accuracy in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves esterification of the carboxyl group with butanolic hydrochloride, which significantly enhances signal intensity in positive-ion electrospray ionization.
Principle of Derivatization
The primary challenge in analyzing this compound is its amphipathic nature, which includes a polar carboxyl group and a long, non-polar acyl chain. The free carboxylic acid tends to deprotonate, making it suitable for negative-ion mode detection, which can be less sensitive and more prone to matrix effects. Derivatization aims to modify this functional group to enhance analyte properties for a specific analytical platform.
For LC-MS/MS analysis, the goal is to improve electrospray ionization (ESI) efficiency. By converting the terminal carboxylic acid of this compound into its butyl ester via reaction with 3N butanolic HCl, the polarity of the molecule is reduced, and its basicity is increased. This modification promotes protonation and the formation of positive ions ([M+H]+), leading to a significant enhancement in signal intensity during positive-ion ESI-MS/MS analysis.
Experimental Workflow and Protocols
The overall workflow involves sample preparation, derivatization, and subsequent analysis. For biological samples like plasma or tissue homogenate, an initial protein precipitation and lipid extraction step is required.
References
Application Notes and Protocols for Liposomal Formulation of N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl Valine is an N-acyl amino acid, a class of endogenous lipid signaling molecules with growing therapeutic interest. These molecules are involved in various physiological processes, including the regulation of inflammation, pain, and metabolism. Due to its lipophilic nature, this compound presents challenges for direct administration, including poor aqueous solubility and limited bioavailability. Liposomal encapsulation offers a promising strategy to overcome these limitations. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded liposomes.
Liposome Formulation and Characterization
Principle
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. For a lipophilic drug like this compound, the molecule is expected to intercalate within the lipid bilayer. The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes with a controlled size distribution.
Experimental Workflow: Liposome Preparation and Characterization
Caption: Workflow for this compound liposome preparation and characterization.
Protocol: Liposome Preparation using Thin-Film Hydration
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
-
Glass round-bottom flask
Procedure:
-
Lipid and Drug Dissolution: Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio for DPPC:Cholesterol is 2:1. The drug-to-lipid ratio can be varied, for instance, from 1:10 to 1:50 (w/w) to optimize loading.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C). A thin, uniform lipid film should form on the inner wall of the flask.
-
Drying: Dry the lipid film under a stream of nitrogen gas for 15-30 minutes to remove any residual organic solvent. Further dry the film under vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Sonication: Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipid film.
-
Extrusion: To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.
-
Purification: To remove unencapsulated this compound, the liposomal suspension can be purified by methods such as dialysis or size exclusion chromatography.
Characterization Protocols
1.4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the liposome suspension with filtered PBS (pH 7.4).
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
1.4.2. Encapsulation Efficiency (EE%)
-
Method: Ultracentrifugation followed by quantification using High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separate the unencapsulated this compound from the liposomes by centrifuging the liposomal suspension at high speed (e.g., 100,000 x g for 1 hour).
-
Collect the supernatant containing the free drug.
-
Disrupt the liposome pellet using a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = (Amount of drug in pellet) / (Amount of drug in pellet + Amount of drug in supernatant) x 100
-
1.4.3. Morphology
-
Method: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted liposome suspension on a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Allow the grid to air dry.
-
Observe the morphology of the liposomes under a transmission electron microscope.
-
Quantitative Data Summary
| Parameter | Typical Values | Method |
| Particle Size (Z-average) | 100 - 200 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -10 mV to +10 mV (for neutral liposomes) | DLS |
| Encapsulation Efficiency (%) | 50 - 90% (dependent on formulation) | HPLC |
| Drug-to-Lipid Ratio (w/w) | 1:10 to 1:50 | - |
| Lipid Composition (molar ratio) | DPPC:Cholesterol (2:1) | - |
In Vitro Drug Release
Principle
The in vitro release of this compound from the liposomal formulation can be assessed using a dialysis method. This technique separates the released drug from the liposomes based on molecular weight cutoff, allowing for the quantification of the released drug over time.
Protocol: Dialysis Method
Materials:
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 (with or without a surfactant like Tween 80 to maintain sink conditions)
-
This compound-loaded liposome suspension
Equipment:
-
Dialysis bags or dialysis cassette
-
Shaking water bath or orbital shaker
-
HPLC system
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Pipette a known volume of the liposomal suspension into the dialysis bag and seal it.
-
Place the dialysis bag in a beaker containing a defined volume of release medium (PBS, pH 7.4).
-
Incubate the setup in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cell-Based Assays
Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target cell line (e.g., macrophages like RAW 264.7 for inflammation studies)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound-loaded liposomes and empty liposomes
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Equipment:
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound-loaded liposomes, empty liposomes, and free this compound (as a control). Include untreated cells as a negative control.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathway Analysis
This compound, as an N-acyl amino acid, may exert its biological effects through various signaling pathways. Two potential targets are the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and the G-protein coupled receptor 119 (GPR119).
Caption: Proposed PPAR-α signaling pathway for this compound.
Caption: Proposed GPR119 signaling pathway for this compound.
Principle: This assay measures the ability of this compound to activate PPAR-α, which then drives the expression of a reporter gene (e.g., luciferase) under the control of a PPAR-α response element (PPRE).
Materials:
-
Cell line suitable for transfection (e.g., HEK293T)
-
PPAR-α expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound-loaded liposomes
-
Luciferase assay kit
Procedure:
-
Co-transfect cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound-loaded liposomes. Include a known PPAR-α agonist as a positive control.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to total protein concentration.
Principle: This assay measures the activation of GPR119 by this compound, which leads to an increase in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell line endogenously or recombinantly expressing GPR119 (e.g., HIT-T15 or transfected HEK293 cells)
-
This compound-loaded liposomes
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Seed GPR119-expressing cells in a suitable plate format.
-
Treat the cells with various concentrations of this compound-loaded liposomes. Include a known GPR119 agonist as a positive control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
Stability Studies
Principle: The physical stability of the liposomal formulation is assessed by monitoring changes in particle size and PDI over time under different storage conditions.
Protocol:
-
Store aliquots of the liposomal suspension at different temperatures (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample.
-
Measure the particle size and PDI using DLS.
-
A stable formulation will show minimal changes in these parameters over the storage period.
Disclaimer
These protocols and application notes are intended for guidance and research purposes only. Researchers should optimize the protocols based on their specific experimental requirements and available equipment. All work should be conducted in accordance with institutional safety guidelines.
Application Notes and Protocols: High-Throughput Screening for N-Oleoyl Valine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that consist of a fatty acid joined to an amino acid via an amide bond.[1] These molecules, including N-Oleoyl Valine, are recognized for their diverse physiological roles and therapeutic potential, often exerting their effects by modulating G protein-coupled receptors (GPCRs).[1][2] GPCRs represent a major class of drug targets, and identifying novel ligands that can modulate their activity is a key objective in drug discovery.[3][4]
The development of analogs of endogenous ligands like this compound is a promising strategy for creating novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential methodology for efficiently interrogating large chemical libraries to identify such modulators.
This document provides detailed protocols for a robust HTS campaign designed to identify and characterize novel this compound analogs. The workflow employs a primary calcium mobilization assay to screen for agonists acting on Gq-coupled receptors, followed by a confirmatory HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay to validate hits and identify modulators of Gs- or Gi-coupled pathways.
Signaling Pathways and Assay Principles
GPCRs transduce extracellular signals by activating intracellular heterotrimeric G proteins, which are classified into several families (Gαs, Gαi, Gαq, etc.). The screening strategy outlined here targets two of the most common GPCR signaling cascades.
2.1 Gq-Coupled Signaling Pathway
Activation of a Gq-coupled receptor by an agonist (e.g., an this compound analog) initiates a cascade leading to an increase in intracellular calcium. The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This transient increase in cytosolic calcium is the readout for the primary screen.
2.2 Gs/Gi-Coupled Signaling Pathway
Activation of Gs or Gi-coupled receptors modulates the activity of adenylyl cyclase, leading to an increase (Gs) or decrease (Gi) in the intracellular concentration of the second messenger cyclic AMP (cAMP). The HTRF® cAMP assay is a competitive immunoassay that measures these changes. A europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are used. Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the HTRF signal.
High-Throughput Screening Workflow
A tiered screening approach is employed to efficiently identify and validate hits from a large compound library. The workflow progresses from a single-concentration primary screen to dose-response confirmation and secondary assays for validation and further characterization.
Experimental Protocols
4.1 Protocol 1: Primary HTS - Calcium Mobilization Assay
This protocol is designed for screening compounds in a 384-well format to detect agonist-induced intracellular calcium mobilization.
Materials and Reagents:
-
Host cell line (e.g., CHO or HEK293) stably expressing the target GPCR. For Gi-coupled receptors, co-expression of a promiscuous G-protein like Gα16 or Gαqi5 may be necessary to couple the receptor to the calcium pathway.
-
Cell Culture Medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium 5/6).
-
Probenecid (anion transport inhibitor, if required for the cell line).
-
Black, clear-bottom 384-well assay plates.
-
Compound library plates.
-
Automated fluorometric plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Methodology:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium to a final density of 10,000-20,000 cells per 25 µL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading (No-Wash Protocol):
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically by diluting the fluorescent dye stock in Assay Buffer. If required, add probenecid to a final concentration of 2.5 mM.
-
Add 25 µL of the dye-loading solution directly to each well containing cells and medium.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the cell plate and compound plates into the fluorometric plate reader.
-
Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler adds the this compound analogs from the source plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
4.2 Protocol 2: Secondary HTS - HTRF® cAMP Assay
This protocol is used to confirm hits and determine their effect on cAMP levels, which is indicative of Gs or Gi pathway modulation.
Materials and Reagents:
-
Host cell line expressing the target GPCR.
-
HTRF® cAMP Assay Kit (containing cAMP-d2, anti-cAMP Cryptate, lysis buffer, and cAMP standard).
-
Stimulation Buffer.
-
White, low-volume 384-well assay plates.
-
HTRF®-compatible plate reader.
Methodology:
-
Cell Preparation:
-
Harvest cells and resuspend in stimulation buffer to the desired density (optimized beforehand, e.g., 2,000-10,000 cells per 5 µL).
-
-
Assay Protocol (Agonist Mode):
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of the test compounds (this compound analogs) at various concentrations for dose-response analysis.
-
Incubate for 30 minutes at room temperature.
-
Dispense 5 µL of the cAMP-d2 conjugate solution.
-
Dispense 5 µL of the anti-cAMP Cryptate antibody solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF®-compatible reader, measuring emission at both 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
-
The HTRF ratio (E665nm / E620nm * 10,000) is calculated. This ratio is inversely proportional to the intracellular cAMP concentration.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Data Presentation and Analysis
Quantitative data from HTS campaigns should be systematically analyzed and presented.
Table 1: Illustrative Primary Screen Hit Summary Primary screening performed at a single compound concentration of 10 µM. Hits are defined as compounds inducing a response greater than three standard deviations (σ) above the mean of the negative controls.
| Compound ID | Assay Type | % Activity (vs. Control) | Hit Flag (Yes/No) |
| NOV-001 | Calcium Mobilization | 105% | Yes |
| NOV-002 | Calcium Mobilization | 8% | No |
| NOV-003 | Calcium Mobilization | 98% | Yes |
| NOV-004 | Calcium Mobilization | 45% | No |
| NOV-005 | Calcium Mobilization | 112% | Yes |
Table 2: Illustrative Dose-Response Analysis of Confirmed Hits EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values were determined from 10-point dose-response curves.
| Compound ID | Assay Type | Parameter | Value (µM) |
| NOV-001 | Calcium Mobilization | EC₅₀ | 0.150 |
| NOV-001 | cAMP Assay | IC₅₀ | > 50 |
| NOV-003 | Calcium Mobilization | EC₅₀ | 1.250 |
| NOV-003 | cAMP Assay | IC₅₀ | > 50 |
| NOV-005 | Calcium Mobilization | EC₅₀ | 0.085 |
| NOV-005 | cAMP Assay | IC₅₀ | 25.5 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects on the plate; Inaccurate liquid handling. | Ensure a homogenous cell suspension before and during plating. Use an automated dispenser. Avoid using the outer wells of the plate or fill them with buffer. Calibrate and maintain liquid handlers. |
| Low Signal-to-Noise Ratio | Low receptor expression; Inefficient dye loading; Low compound potency; Cell death. | Optimize cell number and passage number. Increase dye loading time or concentration. Ensure compound integrity. Check cell viability post-assay. |
| High Background Fluorescence | Compound autofluorescence; Incomplete hydrolysis of AM-ester dyes. | Run a compound-only control plate to identify fluorescent compounds. Ensure proper dye incubation time and wash cells gently with Assay Buffer if using a wash protocol. |
| False Positives | Compound autofluorescence; Cytotoxic compounds causing membrane leakage and calcium influx. | Counterscreen hits in the absence of the fluorescent dye to flag autofluorescent compounds. Perform a cell viability assay in parallel. |
| False Negatives | Compound precipitation at high concentrations; Inactive compound library. | Check compound solubility in assay buffer. Verify the quality and storage conditions of the compound library. |
References
Application Notes and Protocols for Patch-Clamp Analysis of TRPV3 Channels with N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRPV3 and Novel Modulators
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in sensory neurons.[1] It functions as a polymodal sensor, activated by warm temperatures (threshold ~31-39°C), various chemical agonists, and is implicated in a range of physiological processes including temperature sensation, pain perception, skin barrier function, and hair growth.[1][2] Dysregulation of TRPV3 activity has been linked to several skin disorders, pain, and itch, making it a compelling target for therapeutic drug development.[2][3]
While a number of synthetic and natural compounds have been identified as modulators of TRPV3, the exploration of novel chemical entities is crucial for developing selective and potent therapeutics. N-acyl amino acids are a class of endogenous signaling molecules with diverse biological activities. This document provides a detailed protocol for investigating the potential modulatory effects of a novel N-acyl amino acid, exemplified by N-Oleoyl Valine, on TRPV3 channel activity using patch-clamp electrophysiology.
Quantitative Data Summary
The following tables are templates illustrating how to present quantitative data obtained from patch-clamp experiments investigating the effects of a novel compound, such as this compound, on TRPV3 channels.
Table 1: Effect of this compound on TRPV3 Channel Activation
| Compound | Concentration (µM) | Mean Current Density (pA/pF) at +80 mV | SEM | n |
| Vehicle Control | - | 10.5 | 2.1 | 8 |
| This compound | 1 | 15.2 | 3.5 | 8 |
| This compound | 10 | 45.8 | 7.9 | 8 |
| This compound | 100 | 120.3 | 15.4 | 8 |
| 2-APB (Positive Control) | 100 | 250.1 | 25.6 | 8 |
This table is designed to summarize data from experiments testing the direct activating effect of this compound on TRPV3 channels.
Table 2: Inhibitory Effect of this compound on 2-APB-Activated TRPV3 Currents
| Compound | Agonist (2-APB, 100 µM) | Mean Current Density (pA/pF) at +80 mV | SEM | % Inhibition | n |
| Vehicle Control | + | 245.7 | 22.3 | - | 8 |
| This compound (10 µM) | + | 123.4 | 15.1 | 49.8 | 8 |
| Ruthenium Red (10 µM) | + | 20.1 | 4.5 | 91.8 | 8 |
This table is structured to present data on the potential inhibitory effects of this compound on TRPV3 channels activated by a known agonist.
Table 3: Potentiating Effect of this compound on Heat-Activated TRPV3 Currents
| Condition | Temperature | Mean Current Density (pA/pF) at +80 mV | SEM | Fold Increase | n |
| Baseline | 25°C | 5.2 | 1.1 | - | 8 |
| Heat | 42°C | 85.4 | 10.2 | 16.4 | 8 |
| This compound (10 µM) + Heat | 42°C | 195.6 | 21.7 | 37.6 | 8 |
This table is intended to display data investigating if this compound can sensitize TRPV3 channels to other stimuli like heat.
Experimental Protocols
This section provides a detailed methodology for performing whole-cell patch-clamp recordings to assess the effect of a novel compound, such as this compound, on TRPV3 channels expressed in a heterologous system like Human Embryonic Kidney 293 (HEK293) cells.
Cell Culture and Transfection
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding for human or mouse TRPV3 using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells for recording.
-
Plating for Electrophysiology: 24 hours post-transfection, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells for patching. Recordings can be performed 24-48 hours after transfection.
Electrophysiological Recordings
Solutions:
-
Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (ICS): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl2, 2 mM ATP-Mg. Adjust pH to 7.2 with CsOH. Note: Cesium-based intracellular solution is used to block potassium channels and improve voltage clamp quality.
Whole-Cell Patch-Clamp Recording Protocol:
-
Preparation: Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Cell Identification: Identify a transfected cell (GFP-positive) under the microscope.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-ohm Seal Formation: Approach the selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential of -60 mV. Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.
Drug Application Protocols
Protocol A: Screening for Agonist Activity
-
Establish a stable whole-cell recording and record baseline currents in the extracellular solution.
-
Perfuse the cell with varying concentrations of this compound (e.g., 1, 10, 100 µM) dissolved in the extracellular solution.
-
Record any changes in the current in response to the compound.
-
Perform a washout with the extracellular solution to check for reversibility.
-
Apply a known TRPV3 agonist, such as 2-APB (100 µM), as a positive control to confirm channel expression and functionality.
Protocol B: Screening for Antagonist Activity
-
Establish a stable baseline recording of TRPV3 currents activated by a specific concentration of a known agonist (e.g., 100 µM 2-APB or heat stimulation to 42°C).
-
Co-apply the agonist solution with varying concentrations of this compound.
-
Measure the peak outward current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of this compound to determine its inhibitory effect.
-
Perform a washout with the agonist solution alone to check for the reversibility of the inhibition.
Protocol C: Screening for Sensitizing Activity
-
Record baseline TRPV3 currents in response to a sub-threshold stimulus (e.g., a mild temperature ramp to 35°C).
-
Apply this compound for a defined period.
-
Re-apply the sub-threshold stimulus in the presence of this compound and observe any potentiation of the current.
Data Analysis
-
Measure the peak outward and inward current amplitudes at specific voltages (e.g., +80 mV and -80 mV).
-
Calculate current density by dividing the current amplitude by the cell capacitance to normalize for cell size.
-
For antagonist activity, calculate the percentage of inhibition.
-
Construct dose-response curves and calculate EC50 or IC50 values using appropriate pharmacological models.
-
Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Visualizations
Caption: Workflow for Patch-Clamp Analysis of this compound on TRPV3.
References
Application Notes and Protocols for Studying N-Oleoyl Valine in Inflammation
For: Researchers, scientists, and drug development professionals.
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining attention for their diverse biological activities, including their role in inflammation. N-Oleoyl Valine is an NAA composed of oleic acid, a monounsaturated omega-9 fatty acid, and the branched-chain amino acid, valine. While direct experimental data on this compound is limited, its constituent components and structurally similar molecules have been studied in the context of inflammation, suggesting potential modulatory effects.
Oleic acid is generally considered to be an anti-inflammatory molecule.[1] Its anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.[1][2][3] One of the best-characterized mechanisms is its role as a natural activator of sirtuin 1 (SIRT1).[2] Additionally, oleoylethanolamide (OEA), a derivative of oleic acid, is an endogenous ligand of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor known to suppress inflammatory responses.
The role of valine in inflammation is more complex. Some studies suggest that high levels of valine may disturb signaling pathways related to inflammation and fatty acid metabolism. However, a metabolite of valine, 3-hydroxyisobutyrate (3-HIB), has been shown to reduce the release of pro-inflammatory factors by inhibiting the NF-κB signaling pathway.
This document provides proposed experimental models and detailed protocols to investigate the effects of this compound on inflammation, based on established methodologies for studying related lipid signaling molecules.
Experimental Models for this compound in Inflammation
Two primary models are proposed to assess the anti-inflammatory potential of this compound: an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages and an in vivo model of acute inflammation, the carrageenan-induced paw edema model.
In Vitro Model: LPS-Induced Inflammation in Macrophages
This model is used to assess the direct effects of this compound on inflammatory responses in immune cells. Murine macrophage cell lines, such as RAW 264.7, or human monocyte-derived macrophages, like THP-1, are suitable for this purpose. Inflammation is induced by LPS, a component of the outer membrane of Gram-negative bacteria, which activates the Toll-like receptor 4 (TLR4) and downstream inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM containing 1% FBS.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (e.g., DMSO) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant after 24 hours of LPS stimulation. Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using commercially available ELISA kits.
-
Gene Expression Analysis (RT-qPCR): After 6 hours of LPS stimulation, lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory genes such as Tnf, Il6, Il1b, Cox2 (Cyclooxygenase-2), and Nos2 (inducible Nitric Oxide Synthase). Normalize the expression to a housekeeping gene such as Gapdh or Actb.
-
Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of potential anti-inflammatory agents. Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
All animal procedures should be performed in accordance with institutional animal care and use guidelines.
-
-
Grouping and Dosing:
-
Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80, p.o.)
-
Group 2: Carrageenan control (Vehicle + Carrageenan)
-
Group 3: Positive control (Indomethacin, 10 mg/kg, p.o. + Carrageenan)
-
Group 4-6: this compound (e.g., 10, 30, 100 mg/kg, p.o. + Carrageenan)
-
-
Administer this compound, indomethacin, or vehicle orally 60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or digital calipers.
-
Calculate the percentage increase in paw volume and the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the inflamed paw tissue.
-
Prepare a tissue homogenate to measure the levels of inflammatory mediators such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages (Hypothetical Data)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 15 ± 3 | 10 ± 2 |
| LPS (1 µg/mL) | 1250 ± 85 | 850 ± 60 |
| LPS + this compound (1 µM) | 1180 ± 70 | 810 ± 55 |
| LPS + this compound (10 µM) | 850 ± 50 | 580 ± 45 |
| LPS + this compound (50 µM) | 450 ± 30 | 310 ± 25 |
*Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the LPS group.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group (p.o.) | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.30 ± 0.04 | 64.7 |
| This compound | 10 | 0.72 ± 0.05 | 15.3 |
| This compound | 30 | 0.55 ± 0.04* | 35.3 |
| This compound | 100 | 0.41 ± 0.03 | 51.8 |
*Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle control group.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for in vitro and in vivo models.
Hypothesized Signaling Pathways
The anti-inflammatory effects of this compound may be mediated through the modulation of key inflammatory signaling pathways such as NF-κB and PPARα.
Caption: Hypothesized mechanism of this compound.
This compound is hypothesized to exert anti-inflammatory effects by activating PPARα. Activated PPARα can then translocate to the nucleus and interfere with the activity of pro-inflammatory transcription factors like NF-κB, a mechanism known as transrepression. This leads to a reduction in the expression of pro-inflammatory genes.
Caption: PPARα activation and downstream effects.
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex can then act in two ways: 1) It can bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory proteins. 2) It can inhibit the activity of other transcription factors, such as NF-κB, thereby reducing the expression of pro-inflammatory genes.
References
Troubleshooting & Optimization
Improving the solubility of N-Oleoyl Valine for in vitro assays.
Welcome to the technical support center for N-Oleoyl Valine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an endogenous N-acyl amino acid. Due to its long oleoyl acyl chain, it is a lipophilic molecule with poor aqueous solubility. This can present challenges when preparing stock solutions and working concentrations for cell-based assays and other in vitro experiments that are typically conducted in aqueous media.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are recommended. It is important to note that the final concentration of these organic solvents in the assay medium should be kept low to avoid solvent-induced artifacts or cytotoxicity. According to available data, this compound exhibits the following solubilities:
| Solvent | Solubility |
| DMF | ~10 mg/mL |
| DMSO | ~12 mg/mL |
| Ethanol | ~12 mg/mL |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL |
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro assay?
A3: To prepare a working solution, you should first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous assay buffer. It is crucial to ensure vigorous mixing during dilution to prevent precipitation. The final concentration of the organic solvent in your assay should be minimized, typically below 0.5%, to avoid affecting the biological system.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to our troubleshooting guide below for detailed steps to address this problem.
Troubleshooting Guide: Solubility Issues with this compound
This guide will help you troubleshoot and resolve common solubility problems encountered with this compound in in vitro assays.
Problem: Precipitate formation upon dilution of stock solution into aqueous media.
This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to resolve this, starting with the simplest.
Initial Troubleshooting Steps
Detailed Methodologies
1. Optimization of Dilution Technique:
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Warm the aqueous assay buffer to 37°C.
-
While vigorously vortexing the warm buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Continue vortexing for an additional 1-2 minutes.
-
Visually inspect for any precipitate. If the solution is hazy, brief sonication in a water bath sonicator may help.
-
2. Incorporation of a Carrier Protein:
-
Rationale: Serum albumin is a natural carrier for fatty acids and other lipophilic molecules in vivo and can aid in their solubilization in vitro.
-
Protocol:
-
Prepare your cell culture medium or buffer containing a low concentration of serum (e.g., 0.1-1% Fetal Bovine Serum) or purified Bovine Serum Albumin (BSA).
-
Follow the dilution protocol described above, adding the this compound stock solution to the serum/BSA-containing medium. The protein can help to chaperone the this compound and keep it in solution.
-
3. Use of a Biocompatible Detergent:
-
Rationale: Non-ionic or zwitterionic detergents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. The concentration of the detergent should be kept above its critical micelle concentration (CMC) but below levels that could cause cell lysis or interfere with the assay.
-
Protocol:
-
Select a suitable detergent such as Tween® 80 or Pluronic® F-68.
-
Prepare the aqueous assay buffer containing the detergent at a concentration slightly above its CMC.
-
Add the this compound stock solution to the detergent-containing buffer with vigorous mixing.
-
4. Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
-
Protocol:
-
Prepare a stock solution of a chemically modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer.
-
In a separate tube, mix the this compound stock solution with the HP-β-CD solution.
-
Incubate the mixture at room temperature for at least 30 minutes with gentle agitation to allow for complex formation.
-
This this compound:HP-β-CD complex can then be diluted into the final assay medium.
-
N-Oleoyl Valine stability and degradation in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least two years.[1][3] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store in a tightly sealed vial at 2-8°C for up to one week. For longer durations, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The most probable degradation pathway for this compound in solution is the hydrolysis of the amide bond that links the oleoyl group to the valine residue. This hydrolysis would result in the formation of oleic acid and L-valine. This process can be accelerated by acidic or basic conditions and elevated temperatures.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, N-acyl amino acids are generally most stable in neutral to slightly acidic conditions. Stability is expected to decrease in strongly acidic (pH < 3) or alkaline (pH > 8) conditions due to the accelerated hydrolysis of the amide bond.
Q4: What analytical methods are suitable for quantifying this compound and its potential degradation products?
A4: A highly sensitive and specific method for the quantification of this compound and its potential degradation products (oleic acid and valine) is Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). A detailed protocol, adapted from methods for similar N-acyl amino acids, is provided in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions for each experiment. - If using a stored solution, verify its age and storage conditions. - Perform a purity check of the stock solution using the provided UPLC-MS/MS method. |
| Low or no biological activity observed | - this compound degradation. - Improper formulation or low solubility in the experimental medium. | - Confirm the integrity of your this compound sample. - this compound has limited solubility in aqueous solutions. For cell-based assays, consider using a stock solution in DMSO or ethanol and diluting it in the final medium. Ensure the final solvent concentration is not cytotoxic. The solubility in Ethanol:PBS (pH 7.2) (1:4) is approximately 0.2 mg/ml. |
| Precipitation of this compound in aqueous buffer | Exceeding the solubility limit. | - Prepare a more dilute solution. - Consider using a different solvent system or adding a solubilizing agent, ensuring it does not interfere with the experiment. |
| Unexpected peaks in chromatogram during analysis | - Contamination of the sample or solvent. - Degradation of this compound. | - Run a blank (solvent only) to check for system contamination. - Compare the retention times of the unexpected peaks with those of potential degradation products (oleic acid and valine). - Conduct a forced degradation study (see Experimental Protocols) to confirm the identity of degradation products. |
Summary of this compound Stability and Solubility
| Parameter | Condition | Observation | Citation |
| Long-term Stability (Solid) | -20°C | ≥ 2 years | |
| Solubility | Dimethylformamide (DMF) | 10 mg/ml | |
| Dimethyl sulfoxide (DMSO) | 12 mg/ml | ||
| Ethanol | 12 mg/ml | ||
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/ml |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the UPLC-MS/MS method described below.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound. The primary expected degradation products are oleic acid and L-valine.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound
This method is adapted from established protocols for similar N-acyl amino acids and is suitable for quantifying this compound and its degradation products.
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 382.3 → Product ion m/z (specific fragment to be determined by infusion, a likely fragment would be the loss of the oleoyl group or fragments from the valine moiety).
-
Oleic Acid: Precursor ion [M+H]⁺ m/z 283.3 → Product ion m/z (specific fragment).
-
L-Valine: Precursor ion [M+H]⁺ m/z 118.1 → Product ion m/z 72.1.
-
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
4. Sample Preparation:
-
Dilute samples in the initial mobile phase composition.
-
For complex matrices (e.g., plasma, cell lysates), a protein precipitation step with cold acetonitrile followed by centrifugation is recommended.
Signaling Pathways and Experimental Workflows
References
Preventing oxidation of N-Oleoyl Valine during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of N-Oleoyl Valine during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its oxidative degradation.
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or altered biological activity | Oxidation of the oleoyl moiety. | Store at -20°C or lower in a tightly sealed container. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Minimize freeze-thaw cycles. |
| Degradation of the valine moiety. | Avoid exposure to extreme pH conditions and high temperatures. | |
| Discoloration (e.g., yellowing) of the compound | Formation of secondary oxidation products. | This indicates significant degradation. The product should be discarded. Review storage procedures to prevent future occurrences. |
| Inconsistent experimental results | Variable levels of oxidation between aliquots. | Aliquot the compound upon receipt to minimize repeated exposure of the bulk sample to air and moisture. Use a fresh aliquot for each experiment. |
| Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of oxidation byproducts such as hydroperoxides, aldehydes, or ketones. | Confirm the identity of byproducts using mass spectrometry. Implement stricter storage and handling protocols. Consider the use of antioxidants. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at -20°C or below in a tightly sealed, light-resistant container. To further minimize the risk of oxidation, the container headspace should be purged with an inert gas like argon or nitrogen before sealing.
Q2: How does oxidation affect this compound?
A2: The oleoyl component of this compound contains a monounsaturated double bond, which is susceptible to oxidation. This process, known as lipid peroxidation, can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and other reactive species. These changes can alter the compound's structure, purity, and biological activity.
Q3: What are the signs of this compound oxidation?
A3: Visual signs of degradation can include a change in color (e.g., from white to yellow) or consistency. However, significant oxidation can occur before any visible changes are apparent. The most reliable way to detect oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify and quantify degradation products.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit or slow down the oxidation process. The choice of antioxidant will depend on the solvent system and the specific application. Some amino acids have been shown to possess antioxidant properties and may be suitable.[1]
Recommended Antioxidants for Lipid-Based Compounds:
| Antioxidant | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger | Commonly used for lipids and oils. |
| Butylated Hydroxyanisole (BHA) | Free radical scavenger | Often used in combination with BHT. |
| Vitamin E (α-tocopherol) | Chain-breaking antioxidant | A natural antioxidant, effective in nonpolar environments. |
| Ascorbic Acid (Vitamin C) | Reducing agent and oxygen scavenger | More effective in aqueous environments or in combination with a lipid-soluble antioxidant. |
| Methionine, Cysteine, Tryptophan, Arginine, Lysine | Possess antioxidant activities | May act as synergists with other antioxidants.[1] |
Q5: How can I detect and quantify the oxidation of this compound?
A5: Several analytical methods can be employed to assess the stability of this compound and detect oxidation.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection: This is a powerful technique to separate this compound from its degradation products and quantify their respective amounts.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay is a common method for measuring malondialdehyde (MDA), a secondary product of lipid peroxidation.
Experimental Protocols
Stability Indicating HPLC-MS/MS Method for this compound
This method is adapted from a validated protocol for similar N-acyl amino acids and is suitable for separating and quantifying this compound and its potential oxidation products.[2]
-
Chromatographic System: A reverse-phase HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[2]
-
Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, then return to 50% B and equilibrate for 2.5 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 4 µL.
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its expected oxidation products would need to be determined.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC-MS/MS method to identify and quantify the degradation products.
Visualizations
References
- 1. Antioxidant activity of amino acids in soybean oil at frying temperature: Structural effects and synergism with tocopherols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of N-Oleoyl Valine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the low recovery of N-Oleoyl Valine during extraction procedures. The following sections offer frequently asked questions and detailed troubleshooting guides for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its extraction?
This compound is an N-acyl amino acid, a class of lipid molecules.[1][2] Its structure consists of a long, nonpolar oleoyl tail and a more polar valine head group, which contains a carboxylic acid. This amphipathic nature dictates its solubility and extraction behavior. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₄₃NO₃ | [1][3] |
| Formula Weight | 381.6 g/mol | [1] |
| Solubility | DMF: 10 mg/ml | |
| DMSO: 12 mg/ml | ||
| Ethanol: 12 mg/ml | ||
| Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml |
| Stability | Stable for ≥ 2 years (under proper storage) | |
Q2: What are the most common causes of low recovery for this compound?
Low recovery is often traced back to a few key areas:
-
Incomplete Extraction: The solvent system may not be optimized to efficiently partition the highly nonpolar this compound from the sample matrix.
-
Adsorption to Surfaces: The molecule's hydrophobic nature can cause it to stick to plasticware (e.g., pipette tips, tubes) and glassware.
-
Analyte Degradation: As a lipid with a carboxylic acid and an amide bond, this compound can be susceptible to degradation from excessive heat or extreme pH conditions.
-
Improper Phase Separation (LLE): In liquid-liquid extractions, incomplete separation of the aqueous and organic layers can leave the analyte behind.
-
Suboptimal SPE Method: In solid-phase extraction, issues with the choice of sorbent, or the solvents used for loading, washing, and eluting can lead to significant loss of the analyte.
Q3: Which extraction method, LLE or SPE, is better for this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective if properly optimized. The best choice depends on the sample matrix, required throughput, and desired purity of the final extract.
-
LLE (e.g., Folch or Bligh & Dyer methods): These are robust and widely used methods for total lipid extraction. They are effective but may co-extract more matrix components, potentially requiring further cleanup.
-
SPE (e.g., Reversed-Phase C18): This method can provide cleaner extracts and is amenable to automation for higher throughput. However, it requires careful method development to determine the optimal sorbent and solvent conditions to prevent analyte loss.
Q4: How can I prevent the degradation of this compound during sample preparation?
To minimize degradation, consider the following precautions:
-
Avoid Heat: Perform all extraction steps on ice or at room temperature whenever possible.
-
Control pH: Avoid strongly acidic or alkaline conditions which could hydrolyze the amide bond.
-
Add Antioxidants: The oleoyl moiety contains a double bond susceptible to oxidation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents, especially if samples have been stored for a long time or undergo extensive processing.
-
Limit Freeze-Thaw Cycles: For tissue or cell samples, snap-freeze them in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles which can cause cellular damage and enzymatic degradation of lipids.
Q5: How does pH affect the extraction of this compound?
The pH of the aqueous sample is critical. This compound has a carboxylic acid group from the valine residue.
-
At neutral or alkaline pH, this group will be deprotonated (negatively charged), increasing the molecule's water solubility and hindering its extraction into a nonpolar organic solvent.
-
To maximize recovery in an LLE with a nonpolar solvent, the aqueous sample should be acidified (e.g., to a pH 2 units below the pKa of the carboxylic acid group). This neutralizes the charge, making the entire molecule more hydrophobic and promoting its partition into the organic phase.
-
For SPE, the sample pH must be adjusted to ensure the analyte is in the correct form to bind to the sorbent (neutral for reversed-phase).
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Low recovery in LLE methods like Folch or Bligh & Dyer is a common issue. This section addresses specific problems and solutions.
dot
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Q: My recovery of this compound in the organic phase is consistently low. What should I check first?
A: This is often due to an incorrect solvent system or sample pH.
-
Possible Cause 1: Suboptimal Solvent Ratio. The ratio of chloroform, methanol, and water is critical for efficient extraction. If your sample is aqueous, this contributes to the water content of the system and can disrupt the optimal ratio, leaving lipids behind.
-
Solution: For a wet sample, a modified Bligh & Dyer approach is often effective. Start with a single-phase mixture of Chloroform:Methanol:Sample (e.g., 1:2:0.8 v/v/v) to ensure the analyte is fully solvated before breaking the phases. Perform multiple extractions (2-3 times) of the aqueous phase and combine the organic extracts.
-
-
Possible Cause 2: Incorrect Sample pH. If the pH of your sample is neutral or basic, the carboxylic acid on this compound will be ionized, making it more water-soluble.
-
Solution: Acidify your sample to a pH of ~4.0 before adding the extraction solvents. This neutralizes the molecule, significantly increasing its partitioning into the organic phase.
-
-
Possible Cause 3: Insufficient Mixing. The analyte needs to have maximum interaction with the extraction solvent.
-
Solution: Ensure vigorous and sufficiently long vortexing or shaking after adding the solvents to create a fine emulsion and maximize the surface area between the phases.
-
Q: I'm having trouble with phase separation, leading to sample loss. How can I improve this?
A: Clear phase separation is essential for clean and efficient recovery.
-
Solution: Increase the centrifugation speed or duration to achieve a sharp, clear interface between the aqueous and organic layers. The addition of a salt solution (e.g., 0.9% NaCl) instead of pure water can also help to break emulsions and improve phase separation.
Experimental Protocol 1: Modified Bligh & Dyer LLE
This protocol is optimized for extracting lipids like this compound from an aqueous sample matrix (e.g., plasma, cell homogenate).
-
Sample Preparation: To 400 µL of aqueous sample in a glass tube, add 1.5 mL of a pre-mixed Chloroform:Methanol (1:2, v/v) solution.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to form a single-phase solution.
-
Phase Separation:
-
Add 0.5 mL of Chloroform to the mixture. Vortex for 30 seconds.
-
Add 0.5 mL of water (or 0.9% NaCl solution). Vortex for another 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Collection: Using a glass Pasteur pipette, carefully aspirate the lower organic phase and transfer it to a new clean glass tube. Be careful not to disturb the protein disk at the interface.
-
Re-extraction (Optional but Recommended): Add another 1 mL of Chloroform to the remaining aqueous phase, vortex for 1 minute, and centrifuge again. Collect the lower phase and combine it with the first extract.
-
Drying and Reconstitution: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid film in an appropriate solvent for your downstream analysis (e.g., Methanol).
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE can yield cleaner samples but is prone to analyte loss if not carefully optimized. The key is to determine which step is causing the low recovery.
dot
References
Optimizing LC-MS/MS parameters for N-Oleoyl Valine detection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of N-Oleoyl Valine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound detection?
A1: this compound, like other N-acyl amino acids, can be ionized in both positive and negative electrospray ionization (ESI) modes. However, negative ion mode is often preferred for N-acyl amino acids due to the presence of the carboxylic acid group, which readily deprotonates to form a stable [M-H]⁻ ion.[1] This can lead to better sensitivity and lower background noise compared to positive mode.[1] Positive ion mode will generate the protonated molecule [M+H]⁺. The choice between positive and negative mode should be empirically determined during method development to achieve the best sensitivity and signal-to-noise ratio for your specific sample matrix and instrumentation.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: The exact mass of this compound (C23H43NO3) is approximately 381.32 g/mol .
-
In negative ion mode , the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 380.3. A characteristic product ion results from the fragmentation of the amide bond, yielding the oleoyl fragment. Another common fragmentation would be the loss of the valine amino acid.
-
In positive ion mode , the precursor ion will be the protonated molecule [M+H]⁺ at m/z 382.3. Fragmentation will likely involve the neutral loss of water and cleavage at the amide bond.
Q3: What type of internal standard is recommended for quantitative analysis?
A3: The ideal internal standard (ISTD) is a stable isotope-labeled version of the analyte, such as N-Oleoyl-d4-Valine. If a deuterated standard for this compound is not available, a structurally similar N-acyl amino acid with a different fatty acid chain or amino acid that is not endogenously present in the sample can be used. For related compounds like N-Oleoyl Glycine and N-Oleoyl Alanine, Arachidonoyl glycine-d8 has been successfully used as an internal standard.[2]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, such as ion suppression or enhancement, are common challenges in LC-MS/MS analysis of biological samples.[3] To mitigate these effects:
-
Optimize Sample Preparation: Employ a robust sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids and salts.[3]
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient and using a suitable column are crucial.
-
Use an appropriate Internal Standard: A co-eluting, stable isotope-labeled internal standard can help to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the limit of quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MS parameters (ionization mode, precursor/product ions). | Confirm the mass spectrometer is set to the appropriate ionization mode (negative is often preferred). Verify the precursor and product ion m/z values. Perform an infusion of an this compound standard to optimize these parameters. |
| Inefficient extraction from the sample matrix. | Review and optimize the sample preparation protocol. Ensure the pH of the extraction solvent is appropriate for this compound. For LLE, ensure proper phase separation. | |
| The compound has degraded. | Prepare fresh samples and standards. Investigate the stability of this compound under your storage and experimental conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase or gradient. | Adjust the mobile phase composition and gradient profile to ensure compatibility with the analyte and column. Ensure the injection solvent is not significantly stronger than the initial mobile phase. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. | |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, like a volatile acid or base, to the mobile phase to reduce secondary interactions. | |
| High Background Noise | Contaminated mobile phase, solvents, or glassware. | Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed. |
| Contamination from the LC or MS system. | Clean the ion source. Flush the LC system with appropriate cleaning solutions. | |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections. |
| Fluctuations in pump pressure or temperature. | Check the LC system for leaks and ensure the pump is delivering a stable flow. Use a column oven to maintain a consistent temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Carryover | Contamination in the autosampler or injection port. | Implement a robust needle wash protocol using a strong solvent. Inject a blank solvent after a high concentration sample to check for carryover. |
| Adsorption of the analyte to surfaces. | Add a small percentage of an organic solvent or a modifier to the wash solvent to improve the removal of adsorbed analyte. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for similar N-acyl amino acids and is suitable for plasma or tissue homogenates.
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 800 µL of chloroform and 300 µL of water.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are recommended starting parameters. Optimization is crucial for achieving the best results on your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 50% B2-12 min: 50-95% B12-15 min: 95% B15.1-18 min: 50% B |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
The following are proposed MRM transitions. These should be optimized by infusing a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 380.3 | 281.2 (Oleoyl fragment) | 20 |
| This compound | 380.3 | 116.1 (Valine fragment) | 25 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
How to address ion suppression in N-acyl amino acid analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in N-acyl amino acid analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-acyl amino acids that may be related to ion suppression.
Problem: Poor sensitivity and low analyte signal.
Possible Cause: Significant ion suppression from matrix components co-eluting with the N-acyl amino acid analytes. This is a common issue in complex biological matrices like plasma or serum.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1] A comparison of common techniques is provided in the table below. For polar N-acyl amino acids, Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences, including phospholipids, which are major contributors to ion suppression.[2]
-
Improve Chromatographic Separation: Modifying your LC method can separate the N-acyl amino acid peak from the region of ion suppression.[3]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC for very polar N-acyl amino acids) to alter selectivity.
-
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4][5] This is considered the gold standard for correcting matrix effects.
-
Sample Dilution: If the concentration of your N-acyl amino acid is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Problem: Inconsistent and irreproducible results.
Possible Cause: Variable matrix effects between different samples, leading to inconsistent levels of ion suppression.
Solutions:
-
Robust Sample Preparation: Implement a rigorous and consistent sample preparation method, such as SPE, to minimize variability in the final extract composition.
-
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of your study samples to compensate for consistent matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in ion suppression.
Quantitative Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of the expected performance of different techniques for the analysis of polar analytes like N-acyl amino acids.
| Technique | Principle | Effectiveness in Reducing Ion Suppression | Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid. | Low to Moderate | High | Simple and fast, but often insufficient for removing phospholipids and other small molecule interferences that cause significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Moderate to High | Variable, dependent on analyte polarity and solvent choice. | Can be effective at removing salts and some polar interferences. Optimization of solvent polarity and pH is crucial for good recovery of N-acyl amino acids. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | High | High (with method optimization) | Generally the most effective technique for removing a wide range of matrix components, including phospholipids. Mixed-mode SPE can be particularly effective for polar N-acyl amino acids. |
Experimental Protocols
1. Protocol for Assessing Matrix Effects using Post-Extraction Spiking
This protocol provides a quantitative assessment of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
N-acyl amino acid standard solution.
-
Validated sample preparation method and LC-MS/MS method.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the N-acyl amino acid standard into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Process the blank biological matrix using your validated sample preparation method. Spike the same concentration of the N-acyl amino acid standard into the final, extracted blank matrix.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
2. Protocol for Visualizing Ion Suppression using Post-Column Infusion
This protocol helps to identify the regions in your chromatogram where ion suppression occurs.
Materials:
-
Syringe pump.
-
Tee-union.
-
N-acyl amino acid standard solution.
-
Blank matrix extract.
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the N-acyl amino acid standard solution at a concentration that provides a stable mid-range signal.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the standard solution and acquire data on the mass spectrometer.
-
-
Inject Blank Matrix:
-
Once a stable baseline signal for the infused analyte is observed, inject a prepared blank matrix extract onto the LC column.
-
-
Analyze the Chromatogram:
-
A significant dip in the baseline signal of the infused analyte indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of N-acyl amino acid analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the N-acyl amino acid analytes is reduced by the presence of co-eluting components from the biological matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.
Q2: What are the common sources of ion suppression in N-acyl amino acid analysis?
A2: The most common sources are endogenous components from the biological matrix, such as salts, phospholipids, and other small molecules. Exogenous substances introduced during sample handling and preparation, such as plasticizers and detergents, can also contribute to ion suppression.
Q3: How do I choose the best internal standard to correct for ion suppression?
A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N, ²H) version of the N-acyl amino acid you are analyzing. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of the analyte signal.
Q4: Can changing the ionization source help reduce ion suppression?
A4: Yes, in some cases. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI). However, the choice of ionization source depends on the physicochemical properties of the N-acyl amino acid. ESI is often more suitable for polar compounds.
Q5: What are the key indicators of ion suppression in my data?
A5: Key indicators include poor sensitivity (low signal-to-noise ratio), high variability in analyte response across different samples, and poor accuracy and precision in your quality control samples. A direct comparison of the analyte response in a neat solution versus a matrix extract will also reveal the extent of signal suppression.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: SPE Workflow for N-Acyl Amino Acid Sample Preparation.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.at [shimadzu.at]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing N-Oleoyl Valine.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing N-Oleoyl Valine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an endogenous N-acyl amino acid. It is recognized as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3), a cation channel involved in thermosensation and skin homeostasis. It has been studied for its roles in thermoregulation and its increased presence during acute lung injury. N-acyl amines, as a class, are also known to promote mitochondrial uncoupling.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2][3][4] When stored under these conditions, it is expected to be stable for at least two years.[2]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents. To prepare a stock solution, dissolve the compound in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. For cell culture experiments, it is common to dissolve it first in an organic solvent like ethanol and then dilute it with the aqueous buffer or medium of choice. Due to its limited solubility in aqueous solutions, it is advisable to prepare fresh dilutions for each experiment and avoid long-term storage of aqueous solutions.
Q4: What are the primary safety precautions I should take when handling this compound?
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Spills: In case of a spill, avoid generating dust. Gently sweep or scoop the material into a suitable container for disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. For example, a 1:4 ratio of ethanol to PBS (pH 7.2) has been used for similar compounds. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Store stock solutions at -20°C or -80°C in tightly sealed vials. |
| Low Cell Viability After Treatment | Cytotoxicity from the compound or the solvent. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Also, run a vehicle control with the same final concentration of the organic solvent used to dissolve the compound to ensure the solvent itself is not causing cytotoxicity. |
| No Observable Effect of the Compound | Insufficient concentration or inactive compound. | Verify the purity and integrity of your this compound stock. Consider increasing the concentration of the compound in your assay. Ensure that the experimental conditions (e.g., incubation time, cell density) are appropriate for observing the expected biological effect. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₃NO₃ | |
| Molecular Weight | 381.6 g/mol | |
| CAS Number | 60374-41-6 | |
| Appearance | Typically supplied as a solution in methyl acetate or as a solid. | |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 10 mg/mL | |
| DMSO | 12 mg/mL | |
| Ethanol | 12 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Experimental Protocols
Protocol 1: Cell-Based Assay for Assessing TRPV3 Antagonism
This protocol describes a general method for evaluating the antagonistic effect of this compound on TRPV3 channels in a cell line overexpressing the channel (e.g., HEK293T-TRPV3).
Materials:
-
HEK293T cells stably or transiently expressing human TRPV3
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Carvacrol)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the TRPV3-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with the assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions.
-
Compound Incubation: After dye loading, wash the cells again with the assay buffer. Add different concentrations of this compound (prepared by diluting the stock solution in the assay buffer) to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of the TRPV3 agonist to the wells and immediately start recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the agonist-induced calcium influx in the presence and absence of this compound to determine its antagonistic activity.
Visualizations
Caption: Workflow for a cell-based calcium influx assay.
Caption: Simplified TRPV3 signaling pathway.
References
Technical Support Center: Synthesis of N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming challenges in the synthesis of N-Oleoyl Valine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low to no product yield. | 1. Ineffective activation of oleic acid: The carboxylic acid group of oleic acid is not sufficiently activated to react with the amino group of valine. 2. Poor solubility of reactants: The long, nonpolar oleoyl chain can lead to poor solubility in certain solvents, hindering the reaction. 3. Inadequate reaction conditions: Temperature, reaction time, or pH may not be optimal. | 1. Ensure proper activation: If using a carbodiimide like DCC, ensure it is fresh and used in the correct stoichiometry. For the Schotten-Baumann method, confirm the complete conversion of oleic acid to oleoyl chloride. 2. Optimize solvent system: Use a co-solvent system, such as a mixture of a polar aprotic solvent (e.g., DMF, DMSO) and a less polar solvent (e.g., dichloromethane, THF), to improve the solubility of both reactants. 3. Adjust reaction conditions: Systematically vary the temperature and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If using a base, ensure the pH is maintained at the optimal level for the specific coupling method. |
| SYN-002 | Presence of multiple spots on TLC, indicating impurities. | 1. Side reactions: Formation of byproducts such as N-acylurea (with DCC), or diacylation. 2. Incomplete reaction: Presence of unreacted starting materials (oleic acid and valine). 3. Racemization: Loss of stereochemical integrity of the L-valine starting material. | 1. Minimize side reactions: Add a coupling additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) when using DCC to suppress N-acylurea formation. Control the stoichiometry of the acylating agent to avoid diacylation. 2. Drive the reaction to completion: Use a slight excess of the acylating agent and extend the reaction time. Monitor by TLC until the starting materials are consumed. 3. Control reaction temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of racemization. |
| SYN-003 | Difficulty in purifying the final product. | 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Oily product: The product may not crystallize easily due to its lipophilic nature and potential impurities. | 1. Optimize chromatography conditions: Screen different solvent systems (mobile phases) for silica gel chromatography to achieve better separation. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Attempt different purification techniques: If column chromatography is insufficient, consider preparative HPLC. For crystallization, try a variety of solvent systems, such as dissolving the product in a minimal amount of a good solvent and adding a poor solvent dropwise until turbidity is observed, followed by cooling. |
| SYN-004 | Product appears to be an ester instead of an amide. | Use of valine ester without subsequent hydrolysis: If L-valine methyl or ethyl ester is used as the starting material, the final step of ester hydrolysis may have been incomplete or omitted. | Ensure complete hydrolysis: If using a valine ester, treat the this compound ester with a base (e.g., LiOH, NaOH) in a mixture of water and an organic solvent (e.g., THF, methanol) to hydrolyze the ester to the carboxylic acid. Monitor the reaction by TLC to confirm the disappearance of the starting ester. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most common and effective methods are:
-
Carbodiimide-mediated coupling: This involves the reaction of oleic acid and L-valine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.
-
Schotten-Baumann reaction: This method involves the conversion of oleic acid to a more reactive acyl chloride (oleoyl chloride) using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting oleoyl chloride is then reacted with L-valine under basic conditions.
Q2: Why is it necessary to protect the carboxylic acid group of L-valine in some synthesis routes?
A2: Protecting the carboxylic acid of L-valine, for example, as a methyl or ethyl ester, can prevent self-condensation of the amino acid and improve its solubility in organic solvents. However, this necessitates an additional deprotection (hydrolysis) step at the end of the synthesis to obtain the final this compound with a free carboxylic acid group.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate, with the exact ratio depending on the polarity of the reactants and product.
Q4: What are the expected spectroscopic characteristics of this compound?
A4:
-
¹H NMR: You would expect to see signals corresponding to the protons of the oleoyl chain (including the characteristic signals for the double bond protons around 5.3 ppm), the protons of the valine side chain (isopropyl group), and the amide proton.
-
¹³C NMR: The spectrum would show signals for the carbonyl carbons of the amide and carboxylic acid, the carbons of the double bond in the oleoyl chain, and the various aliphatic carbons of both the oleoyl and valine moieties.
-
Mass Spectrometry (ESI-MS): In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻. In positive ion mode, you might observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. Fragmentation would likely involve the loss of water and cleavage of the amide bond.
Quantitative Data Summary
The following tables provide typical reaction parameters and expected outcomes based on analogous N-acyl amino acid syntheses. These values should be used as a starting point for optimization.
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Carbodiimide Coupling (DCC/NHS) | Schotten-Baumann (Oleoyl Chloride) |
| Stoichiometry | Oleic Acid:Valine:DCC:NHS = 1:1.1:1.1:1.1 | Oleoyl Chloride:Valine = 1:1.2 |
| Solvent | DMF, DCM, or a mixture | Biphasic: Water and an organic solvent (e.g., DCM, diethyl ether) |
| Base | A non-nucleophilic base like DIPEA (if using valine ester HCl salt) | NaOH or K₂CO₃ in the aqueous phase |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 6 hours |
| Typical Yield | 60 - 85% | 70 - 90% |
Table 2: Comparison of Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Good for separating compounds with different polarities. | Can be time-consuming; may not resolve very similar impurities. |
| Crystallization | N/A | Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane | Can provide very pure product. | The oily nature of this compound can make crystallization difficult. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbodiimide Coupling
This protocol describes the synthesis using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Materials:
-
L-Valine
-
Oleic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Oleic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Coupling Reaction: In a separate flask, suspend L-valine (1.1 eq) in anhydrous DMF. Add the filtered solution of the activated oleic acid (NHS ester) from step 1 to the L-valine suspension. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction
This protocol involves the use of oleoyl chloride.
Materials:
-
Oleic Acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
L-Valine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Oleoyl Chloride: In a round-bottom flask, add oleic acid (1.0 eq) and a few drops of DMF (catalyst). Slowly add thionyl chloride (1.2 eq) at room temperature. Stir the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain oleoyl chloride as a yellow oil. Use this immediately in the next step.
-
Coupling Reaction: In a separate flask, dissolve L-valine (1.2 eq) in an aqueous solution of NaOH (2.5 eq) and cool to 0 °C in an ice bath. Add DCM to form a biphasic system. Slowly add the freshly prepared oleoyl chloride from step 1 to the vigorously stirred biphasic mixture. Maintain the pH of the aqueous layer between 9-10 by adding more NaOH solution if necessary. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Work-up: Separate the organic layer. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the aqueous layer with DCM or ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization as described in Protocol 1.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Minimizing non-specific binding of N-Oleoyl Valine in assays.
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to minimize non-specific binding (NSB) of N-Oleoyl Valine in experimental assays. Given its lipophilic nature, stemming from the oleoyl fatty acid tail, this compound is prone to hydrophobic interactions that can lead to high background signals and confounding data. The following troubleshooting guides and FAQs are designed to address these specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause non-specific binding?
This compound is an N-acyl amino acid (NAAA), a class of endogenous lipid signaling molecules.[1][2] It consists of oleic acid, a long-chain fatty acid, linked to the amino acid valine. This structure gives the molecule a significant hydrophobic character.[3][] Non-specific binding (NSB) occurs when this compound adheres to surfaces other than its intended biological target, such as microplate wells, tubing, and other proteins.[5] This binding is primarily driven by hydrophobic interactions between the molecule's oleoyl tail and the assay apparatus.
Q2: What are the consequences of high non-specific binding in my assay?
High NSB can severely compromise the quality of your experimental data. Common consequences include:
-
High Background Signal: Unbound this compound contributing to the measured signal, which can mask the true specific signal.
-
Reduced Assay Sensitivity: A high noise-to-signal ratio makes it difficult to detect subtle specific interactions, especially at low concentrations of the target.
-
Poor Reproducibility: Inconsistent binding to surfaces across different wells or experiments leads to high variability in results.
-
False Positives: The assay may appear to show a biological effect that is actually an artifact of non-specific interactions.
Q3: What are the key principles for minimizing non-specific binding of this compound?
Minimizing NSB for a hydrophobic molecule like this compound involves a multi-pronged approach focused on preventing, blocking, and washing away non-specific interactions. The core strategies are:
-
Blocking: Saturating potential non-specific binding sites on assay surfaces with inert molecules.
-
Competition: Including detergents in buffers to disrupt and prevent hydrophobic interactions.
-
Optimization: Fine-tuning assay parameters such as buffer composition, incubation times, and washing procedures.
-
Surface Selection: Using labware specifically designed to minimize molecular adsorption.
Troubleshooting Guide
Issue 1: High Background Signal in Plate-Based Assays (e.g., ELISA, HTRF, Fluorescence Polarization)
Q: My negative control wells (without the target receptor/protein) show a high signal in the presence of this compound. How can I reduce this?
A: High background in negative controls is a direct indicator of NSB to the microplate or other assay components. The following steps provide a systematic approach to troubleshoot this issue.
The composition of your buffers is the most critical factor in controlling NSB. Hydrophobic interactions can be mitigated by adding blocking agents and non-ionic detergents.
Illustrative Data: Effect of Buffer Additives on Signal-to-Background Ratio
The following table provides example data to illustrate how different additives can improve assay performance. Researchers should perform similar optimization experiments for their specific system.
| Buffer Condition | Signal (Specific Binding) | Background (Non-Specific Binding) | Signal-to-Background Ratio |
| PBS Only | 15,000 | 12,000 | 1.25 |
| PBS + 1% BSA | 14,500 | 6,000 | 2.42 |
| PBS + 0.05% Tween-20 | 14,800 | 4,500 | 3.29 |
| PBS + 1% BSA + 0.05% Tween-20 | 14,600 | 1,500 | 9.73 |
This is hypothetical data for illustrative purposes.
-
Prepare Buffers: Create a matrix of assay buffers containing different concentrations of a blocking agent (e.g., 0.5%, 1%, 2% Bovine Serum Albumin - BSA) and a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20 or Triton X-100).
-
Plate Setup: Use a 96-well plate. Designate wells for "Total Binding" (if applicable), "Non-Specific Binding" (no target protein), and "Blank" (no this compound).
-
Blocking Step: Add 200 µL of each test buffer to the appropriate wells and incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Add Compound: After washing the plate 3 times with a base buffer (e.g., PBS), add this compound (at the concentration used in your assay) diluted in the corresponding test buffer to all wells except the "Blank".
-
Incubate: Incubate for your standard assay duration.
-
Wash: Perform a series of rigorous wash steps (e.g., 4-6 times) with the corresponding test buffer.
-
Detection: Add detection reagents and measure the signal according to your assay protocol.
-
Analysis: Identify the buffer composition that provides the lowest signal in the "Non-Specific Binding" wells while maintaining a strong signal in the "Total Binding" wells.
Standard polystyrene plates can have hydrophobic surfaces that promote NSB. Consider using plates with surfaces specifically treated to reduce the binding of proteins and hydrophobic molecules.
| Plate Type | Surface Property | This compound Binding Potential | Recommended Use |
| Standard Polystyrene | Hydrophobic | High | Not recommended for hydrophobic compounds |
| Medium-Binding | Slightly Hydrophilic | Medium | Good for some protein coating, may require blocking |
| Low-Binding / Non-Binding | Hydrophilic / Neutral | Low | Recommended for this compound assays |
Inadequate washing can leave unbound or weakly bound this compound in the wells.
-
Increase Wash Volume and Number: Increase the number of wash cycles (from 3 to 5-6) and ensure the wash volume is sufficient to completely exchange the well contents (e.g., 300 µL for a 96-well plate).
-
Include a Soak Time: Allow the wash buffer to incubate in the wells for 30-60 seconds during each wash step to help solubilize non-specifically bound molecules.
-
Maintain Detergent in Wash Buffer: Always include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to aid in the removal of hydrophobic compounds.
Issue 2: Inconsistent Results and Poor Reproducibility
Q: I am observing high variability between my replicate wells. Could this be related to non-specific binding?
A: Yes, inconsistent NSB is a common cause of poor reproducibility. This often happens when the hydrophobic compound is not fully solubilized or when it binds inconsistently to assay surfaces.
Caption: A logical workflow for diagnosing and resolving poor reproducibility issues.
This compound, like other lipids, can be "carried" in solution by a protein like fatty acid-free BSA, which helps maintain its solubility and reduces its availability for non-specific interactions.
-
Prepare Stock: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your assay buffer.
-
Complex Formation: Before diluting this compound to its final concentration, first dilute it in a buffer containing a molar excess of fatty acid-free BSA (e.g., 1-5 µM BSA for a 1 µM final concentration of this compound).
-
Incubation: Allow the mixture to incubate for 15-30 minutes at room temperature to facilitate binding.
-
Assay Addition: Use this complexed solution as your working stock for the assay. This ensures that the majority of the this compound is protein-bound and less prone to sticking to surfaces.
Visualizing Mechanisms and Workflows
Conceptual Diagram: Specific vs. Non-Specific Binding
This diagram illustrates the desired specific binding of this compound to its target receptor versus the problematic non-specific binding to the microplate surface.
Caption: Conceptual model of specific binding versus non-specific hydrophobic adsorption.
Experimental Workflow with NSB Intervention Points
This workflow highlights the key stages in a typical binding assay where interventions can be made to minimize NSB.
Caption: Key intervention points for minimizing NSB in a typical assay workflow.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate vehicle for in vivo N-Oleoyl Valine studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for in vivo studies?
A1: this compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions like saline or phosphate-buffered saline (PBS). This makes direct administration challenging and necessitates the use of specialized vehicle formulations to ensure proper dissolution and bioavailability.
Q2: What are the most common types of vehicles used for lipophilic compounds like this compound?
A2: Lipid-based drug delivery systems (LBDDS) are the most common and effective choice. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solutions using surfactants and co-solvents.
Q3: Can I use DMSO to dissolve this compound for in vivo administration?
A3: While this compound is soluble in DMSO, using high concentrations of DMSO for in vivo studies is generally discouraged due to potential toxicity and confounding biological effects. If DMSO is used, it should be at a minimal concentration and diluted with a less toxic vehicle. A vehicle-only control group is essential to assess any effects of the DMSO itself.
Q4: How can I improve the oral bioavailability of this compound?
A4: Enhancing oral bioavailability can be achieved by using formulations that increase its solubility and promote absorption. Nanoemulsions and SEDDS are particularly effective as they form fine dispersions in the gastrointestinal tract, increasing the surface area for absorption.
Q5: What are the key considerations when selecting a vehicle for intraperitoneal (IP) injection?
A5: For IP injections, the vehicle must be sterile, non-irritating, and biocompatible. Oil-based vehicles can be used, but care must be taken to avoid peritonitis. Aqueous formulations containing solubilizing agents like polysorbates (e.g., Tween 80) are often preferred. The total injection volume should also be kept within acceptable limits for the animal model.
Troubleshooting Guides
Issue 1: Precipitate formation in the vehicle during formulation or storage.
| Potential Cause | Suggested Solution |
| Concentration exceeds solubility limit | Decrease the concentration of this compound. Determine the saturation solubility in the chosen vehicle beforehand. |
| Temperature fluctuations | Store the formulation at a constant, controlled temperature. Some formulations may require storage at room temperature or slightly warmed to maintain solubility. Avoid refrigeration if it causes precipitation. |
| Inadequate mixing | Ensure thorough mixing during preparation. Use a vortex mixer or sonicator to aid dissolution. For oil-based vehicles, gentle warming can help. |
| pH changes in aqueous co-solvent systems | If using a buffered co-solvent system, ensure the pH is stable and optimal for this compound solubility. |
Issue 2: High variability in experimental results between animals.
| Potential Cause | Suggested Solution |
| Inconsistent dosing due to poor formulation | Ensure the formulation is homogenous and stable throughout the dosing period. If it's a suspension, mix well before each administration. |
| Variable oral absorption | Administer the compound at a consistent time relative to the animals' feeding cycle, as food can affect the absorption of lipophilic compounds. Consider using a nanoemulsion or SEDDS to improve consistency. |
| Improper administration technique | Ensure all personnel are properly trained and consistent in their administration technique (e.g., oral gavage, IP injection). |
| Biological variability | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. |
Issue 3: Unexpected toxicity or adverse events.
| Potential Cause | Suggested Solution |
| Vehicle toxicity | Always include a vehicle-only control group to assess the effects of the vehicle itself. High concentrations of some solvents (e.g., DMSO, ethanol) can be toxic. |
| Rapid absorption and high peak concentration | Consider a formulation that provides a more controlled release, such as a lipid-based depot for subcutaneous or intramuscular injection. |
| Irritation at the injection site | For injections, ensure the formulation is as biocompatible as possible. Consider diluting the formulation or changing the vehicle if irritation is observed. |
Data Presentation
Solubility of this compound in Various Solvents
The following table summarizes the known solubility of this compound in common laboratory solvents. This data is crucial for preparing stock solutions and developing suitable vehicle formulations.
| Vehicle | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | 10 | [1][2] |
| Dimethyl sulfoxide (DMSO) | 12 | [1][2] |
| Ethanol | 12 | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 |
Experimental Protocols
Protocol 1: Preparation of an Oil-Based Formulation for Oral Gavage
This protocol describes the preparation of a simple oil-based formulation suitable for oral administration in rodents.
Materials:
-
This compound
-
Corn oil (or other suitable pharmaceutical-grade oil like sesame oil)
-
Glass vial
-
Vortex mixer
-
Sonicator (optional)
-
Warming plate or water bath
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the calculated volume of corn oil to the vial.
-
Gently warm the mixture to 37-40°C to aid dissolution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare the formulation fresh daily if stability is a concern.
Protocol 2: Preparation of a Nanoemulsion for Enhanced Oral Bioavailability
This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion using high-energy ultrasonication. The specific ratios of components should be optimized for this compound.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil or other suitable oil
-
Polysorbate 80 (Tween 80) or other non-ionic surfactant
-
Deionized water
-
High-power probe sonicator
-
Beakers and magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve the desired amount of this compound in the MCT oil. Gentle warming and vortexing can be used to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in deionized water.
-
Coarse Emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse emulsion.
-
Nanoemulsification: Place the coarse emulsion in an ice bath to prevent overheating and insert the probe of the high-power sonicator. Sonicate at high power for a specified duration (e.g., 5-15 minutes) until a translucent nanoemulsion is formed. The sonication parameters (power, time, pulse mode) should be optimized.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Mandatory Visualization
Signaling Pathway of N-Acyl Amides via GPR119
N-acyl amides, a class of molecules that includes this compound, have been shown to activate G-protein coupled receptors (GPCRs). One such receptor is GPR119, which is involved in glucose homeostasis. The diagram below illustrates the general signaling cascade initiated by the activation of GPR119 by an N-acyl amide.
Caption: GPR119 signaling pathway initiated by an N-acyl amide.
Experimental Workflow for Vehicle Selection
The following diagram outlines a logical workflow for selecting an appropriate vehicle for in vivo studies of this compound.
References
Technical Support Center: Interpreting Off-Target Effects of N-Oleoyl Valine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine. The information provided will help in interpreting potential off-target effects and addressing common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Unexpected Cellular Bioenergetics Profile
Symptoms:
-
Decreased maximal mitochondrial respiration in Seahorse or Oroboros assays.
-
Reduced ATP production despite evidence of mitochondrial uncoupling.
-
Increased proton leak that does not correlate with an overall increase in metabolic rate.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Adverse effects on mitochondrial respiratory chain complexes. | While some N-acyl amino acids (NAAs) can induce mitochondrial uncoupling, they may also impair the function of the electron transport chain (ETC) complexes. A recent study on human adipocytes showed that several N-oleoyl amino acids, while inducing proton leak, also decreased maximal respiration[1]. |
| Troubleshooting Step: To investigate this, run a mitochondrial stress test. If basal respiration is elevated (indicating uncoupling) but maximal respiration (after FCCP addition) is blunted, it suggests a concomitant inhibition of the ETC. | |
| Detergent effects at high concentrations. | Like other lipid molecules, this compound at high concentrations might have detergent-like effects on mitochondrial membranes, disrupting their integrity and function. |
| Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for mitochondrial uncoupling without inhibiting maximal respiration. Include a known uncoupler like DNP or FCCP as a positive control to ensure the assay is working correctly. | |
| Cell type-specific effects. | The metabolic phenotype of the cell line used can influence the response to mitochondrial uncouplers. |
| Troubleshooting Step: Compare your results with different cell lines, if possible. Be aware that the expression levels of uncoupling proteins (UCPs) and the reliance on oxidative phosphorylation can vary significantly between cell types. |
Issue 2: Inconsistent Results in TRPV3 Antagonism Assays
Symptoms:
-
High variability in the inhibition of TRPV3 currents in electrophysiology experiments.
-
Lack of a clear dose-response relationship.
-
Discrepancy between results from recombinant and native expression systems.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor solubility or aggregation of this compound. | This compound is a lipophilic molecule and may come out of solution or form micelles at higher concentrations, leading to inconsistent effective concentrations at the target site. |
| Troubleshooting Step: Ensure proper solubilization of this compound. It is often supplied in a solvent like methyl acetate[2]. For aqueous buffers, using a carrier like BSA might be necessary. Visually inspect your working solutions for any precipitation. | |
| TRPV3 sensitization. | TRPV3 channels are known to sensitize upon repeated stimulation with agonists[3]. This can lead to variability in the baseline activity and the perceived inhibitory effect of this compound. |
| Troubleshooting Step: Standardize your agonist application protocol to ensure a stable baseline response before applying this compound. | |
| Off-target effects on other ion channels. | If the experimental system has other ion channels that contribute to the measured signal, off-target effects of this compound on these channels could confound the results. For example, other lipoamino acids have been shown to inhibit T-type calcium channels[4][5]. |
| Troubleshooting Step: Use specific blockers for other potentially involved channels to isolate the TRPV3-mediated response. If possible, use a cell line with a well-characterized ion channel expression profile. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1:
-
On-Target Effect: this compound is an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation.
-
Potential Off-Target Effects:
-
Mitochondrial Uncoupling: As a member of the N-acyl amino acid family, this compound may promote mitochondrial uncoupling, which is the dissociation of fuel oxidation from ATP synthesis, leading to heat production. However, this can be accompanied by adverse effects on mitochondrial respiration.
-
Ion Channel Modulation: Other structurally related lipoamino acids have been shown to inhibit T-type calcium channels (CaV3.1, CaV3.2, CaV3.3). While this has not been specifically demonstrated for this compound, it represents a plausible off-target activity.
-
GPCR Interaction: N-acyl amino acids are known to interact with various G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFAR1). The activity of this compound on these receptors is an area for further investigation.
-
Enzyme Inhibition: Some N-acyl amino acids can inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system.
-
Q2: I am observing a decrease in cell viability at higher concentrations of this compound. What could be the cause?
A2: The observed cytotoxicity could be due to a few factors. Firstly, pronounced mitochondrial uncoupling can lead to a significant drop in cellular ATP levels, which can trigger apoptosis. Secondly, as mentioned, high concentrations of lipophilic molecules can have detergent-like effects, disrupting cell membrane integrity. Finally, off-target effects on essential cellular processes, such as ion homeostasis through unintended ion channel blockade, could also contribute to cell death. We recommend performing a careful dose-response analysis for cytotoxicity in your specific cell model.
Q3: How can I control for the off-target effects of this compound in my experiments?
A3: To dissect the on-target versus off-target effects, consider the following controls:
-
Use a structurally related but inactive analogue: If available, a molecule with a similar structure to this compound that does not antagonize TRPV3 can help differentiate TRPV3-mediated effects from other actions.
-
Employ a rescue strategy: In a TRPV3-knockout or knockdown cell line, the effects of this compound should be significantly diminished if they are on-target. Any residual effects can be attributed to off-target mechanisms.
-
Use specific inhibitors for potential off-targets: If you hypothesize an off-target effect, for instance, on T-type calcium channels, use a known inhibitor of these channels to see if it phenocopies or occludes the effect of this compound.
Quantitative Data Summary
Currently, specific quantitative data (e.g., IC50, Ki) for the off-target effects of this compound are not widely available in the public domain. The following table summarizes the known on-target activity and provides a framework for potential off-target activities based on related compounds.
| Target | Compound | Activity | Value | Reference |
| TRPV3 | This compound | Antagonist | - | |
| Mitochondrial Respiration | N-oleoyl-L-phenylalanine | Proton Leak Induction | 351% of control | |
| N-oleoyl-L-leucine | Proton Leak Induction | 256% of control | ||
| N-oleoyl-L-isoleucine | Proton Leak Induction | 253% of control | ||
| T-type Calcium Channels (Cav3.2) | N-arachidonoyl glycine (NAGly) | Inhibition (EC50) | ~600 nM | |
| N-arachidonoyl 3-OH-γ-aminobutyric acid (NAGABA-OH) | Inhibition (EC50) | ~200 nM |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Respiration using Extracellular Flux Analysis
This protocol provides a general framework for evaluating the effect of this compound on mitochondrial function using a Seahorse XF Analyzer.
-
Cell Plating: Plate cells at an optimized density to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in the assay medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Mitochondrial Stress Test:
-
Load the Seahorse cartridge with the following compounds for sequential injection:
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupler).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Perform the assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Basal Respiration: The initial oxygen consumption rate (OCR) before any injections.
-
Proton Leak: OCR after oligomycin injection. An increase with this compound suggests uncoupling.
-
Maximal Respiration: OCR after FCCP injection. A decrease with this compound suggests ETC inhibition.
-
Non-mitochondrial Respiration: OCR after Rotenone/Antimycin A injection.
-
Protocol 2: Evaluating TRPV3 Antagonism using a Calcium Flux Assay
This protocol outlines a method to measure the antagonistic effect of this compound on TRPV3 activation.
-
Cell Culture: Use a cell line stably expressing TRPV3 (e.g., HEK293-TRPV3).
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: Add a known TRPV3 agonist (e.g., 2-APB) to stimulate calcium influx.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: On-target effect of this compound on the TRPV3 signaling pathway.
Caption: Potential off-target effects of this compound.
Caption: Logical workflow for investigating off-target effects.
References
- 1. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channel inhibition underlies the analgesic effects of the endogenous lipoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for endogenous levels of N-Oleoyl Valine.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments involving the control of endogenous N-Oleoyl Valine levels.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected levels of this compound in control samples. | 1. Variability in cell culture conditions (e.g., serum content, cell density).2. Contamination of reagents with fatty acids or amino acids.3. Inconsistent sample collection and processing. | 1. Standardize cell culture protocols, including media composition and passage number. Use serum-free media for a defined period before the experiment if possible.2. Use high-purity reagents and test for background levels of this compound.3. Implement a strict and consistent protocol for sample harvesting, quenching of metabolic activity, and storage. |
| No significant change in this compound levels after applying an inhibitor. | 1. Ineffective inhibitor concentration.2. Poor inhibitor stability or solubility.3. Cell type expresses low levels of the target enzyme (PM20D1 or FAAH).4. Redundant enzymatic pathways for this compound synthesis/degradation. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line or model system.2. Check the manufacturer's instructions for proper storage and handling. Prepare fresh inhibitor solutions for each experiment.3. Verify the expression of PM20D1 and FAAH in your experimental model using techniques like qPCR or Western blotting.4. Consider dual inhibition of both PM20D1 (if a specific inhibitor is available) and FAAH, or use genetic approaches (siRNA, CRISPR) to target the enzymes. |
| High background noise or poor signal-to-noise ratio in LC-MS/MS analysis. | 1. Matrix effects from complex biological samples.2. Contamination of the LC-MS/MS system.3. Suboptimal chromatographic separation. | 1. Optimize sample preparation to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).2. Thoroughly clean the ion source and flush the LC system with appropriate solvents.3. Optimize the chromatographic gradient, column chemistry, and mobile phase composition to improve the separation of this compound from other matrix components.[1][2] |
| Difficulty in quantifying low abundance of this compound. | 1. Insufficient sensitivity of the LC-MS/MS method.2. Loss of analyte during sample preparation. | 1. Use a highly sensitive mass spectrometer and optimize MRM transitions. Consider derivatization to enhance ionization efficiency.[3]2. Use an appropriate internal standard (e.g., a stable isotope-labeled this compound) to account for analyte loss during extraction and analysis.[4][5] |
Frequently Asked Questions (FAQs)
1. What are the key enzymes that regulate endogenous this compound levels?
The primary enzymes are:
-
Peptidase M20 domain-containing 1 (PM20D1): A secreted enzyme that functions bidirectionally, catalyzing both the synthesis of N-acyl amino acids (NAAs) from fatty acids and amino acids, and their hydrolysis back to the constituent molecules.
-
Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme that primarily degrades fatty acid amides, including some NAAs. It can also catalyze the synthesis of a subset of NAAs.
2. How can I pharmacologically increase endogenous this compound levels?
To increase endogenous this compound, you can inhibit its degradation. This can be achieved by using inhibitors of the enzymes that hydrolyze it, primarily FAAH.
3. How can I pharmacologically decrease endogenous this compound levels?
To decrease endogenous this compound, you can inhibit its synthesis. This would involve inhibiting the synthase activity of PM20D1. However, there is a lack of commercially available, specific inhibitors for PM20D1. Alternative approaches include genetic knockdown (e.g., using siRNA or shRNA) of PM20D1.
4. What are some commonly used FAAH inhibitors?
Several FAAH inhibitors are available, including:
-
URB597: A potent and widely used FAAH inhibitor.
-
PF-3845: A highly selective and potent FAAH inhibitor.
The optimal concentration for these inhibitors should be determined empirically for your specific experimental system.
5. What is the signaling pathway of this compound?
This compound is known to act as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a calcium-permeable cation channel primarily expressed in skin keratinocytes and involved in thermosensation. By antagonizing TRPV3, this compound can modulate intracellular calcium levels and downstream signaling pathways.
Additionally, as an N-acyl amino acid, it may interact with other receptors, such as G-protein coupled receptors (GPCRs) like GPR55 or nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) , although direct and specific interactions for this compound with these receptors require further investigation.
Experimental Protocols
Protocol 1: Pharmacological Inhibition of FAAH in Cell Culture
Objective: To increase endogenous this compound levels by inhibiting FAAH activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
FAAH inhibitor (e.g., URB597 or PF-3845)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis and protein quantification
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Prepare a stock solution of the FAAH inhibitor and vehicle control.
-
Treat the cells with the FAAH inhibitor at various concentrations (a dose-response is recommended, e.g., 0.1, 1, 10 µM). Include a vehicle-only control group.
-
Incubate the cells for the desired period (e.g., 1, 6, 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and collect them in a suitable buffer for lipid extraction.
-
Add the internal standard to each sample.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify this compound levels.
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Perform lipid extraction as described in Protocol 1.
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
The gradient can be optimized to achieve good separation of this compound from other lipids. A typical gradient might start at 50% B, ramp to 100% B over 10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive or negative ion mode (to be optimized).
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of this compound, and the product ion will be a specific fragment (e.g., the valine fragment).
-
Optimize MS parameters such as collision energy and cone voltage for the specific MRM transition of this compound and its internal standard.
-
-
Quantification:
-
Generate a standard curve using a series of known concentrations of an this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation
Table 1: Effect of FAAH Inhibitors on this compound Levels (Hypothetical Data)
| Inhibitor | Concentration (µM) | Incubation Time (h) | Cell Type | Fold Change in this compound (vs. Vehicle) |
| URB597 | 1 | 6 | HEK293 | 2.5 ± 0.3 |
| URB597 | 10 | 6 | HEK293 | 4.1 ± 0.5 |
| PF-3845 | 0.1 | 6 | HEK293 | 3.2 ± 0.4 |
| PF-3845 | 1 | 6 | HEK293 | 5.5 ± 0.6 |
Table 2: MRM Transitions for this compound Analysis (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 382.3 | 118.1 | Positive |
| d5-N-Oleoyl Valine (Internal Standard) | 387.3 | 123.1 | Positive |
Mandatory Visualizations
Caption: Biosynthesis and degradation pathways of this compound.
Caption: Proposed signaling pathway of this compound via TRPV3 antagonism.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Technical Support Center: Optimizing N-Oleoyl Valine Dosage in Mouse Models
Disclaimer: Currently, there is a limited amount of publicly available research specifically on the optimization of N-Oleoyl Valine dosage in mouse models. This guide has been developed by extrapolating data from studies on structurally similar N-acyl amino acids and general principles of in vivo compound administration in mice. The provided protocols and dosage ranges are intended as a starting point for research and should be adapted based on empirical observations.
Frequently Asked Questions (FAQs)
Q1: We are starting our first in vivo experiment with this compound in mice. What is a reasonable starting dose?
A1: Due to the lack of specific data for this compound, a conservative approach is recommended. Based on studies with other N-oleoyl amino acids, such as oleoylethanolamide (OEA), a starting dose in the range of 5-10 mg/kg of body weight can be considered. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific mouse model and experimental endpoint.
Q2: What is the most appropriate route of administration for this compound in mice?
A2: The choice of administration route depends on the desired pharmacokinetic profile and the formulation of this compound. Common routes for lipid-based compounds include:
-
Oral Gavage (PO): Suitable for assessing oral bioavailability. However, as a lipid, its absorption might be variable.
-
Intraperitoneal (IP) Injection: Often used for systemic delivery and to bypass first-pass metabolism in the liver. This is a common route for initial efficacy studies of novel compounds.
-
Subcutaneous (SC) Injection: Can provide a slower release and more sustained plasma concentration.
-
Intravenous (IV) Injection: Provides immediate and 100% bioavailability but may have a shorter half-life.
For initial studies, intraperitoneal injection is a reliable starting point.
Q3: What vehicle should be used to dissolve this compound?
A3: this compound is a lipophilic molecule and will require a non-aqueous vehicle for solubilization. A common vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO), Tween 80 (or another surfactant), and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. It is critical to test the vehicle alone as a control group in your experiments to rule out any vehicle-induced effects.
Q4: How frequently should this compound be administered?
A4: The administration frequency will depend on the compound's half-life, which is currently unknown for this compound. A once-daily administration is a common starting point for many compounds. Pharmacokinetic studies are necessary to determine the optimal dosing interval to maintain therapeutic levels.
Q5: What are the potential side effects or signs of toxicity to monitor in mice treated with this compound?
A5: As with any new compound, it is important to monitor the animals for any signs of toxicity. These may include:
-
Weight loss
-
Changes in food and water intake
-
Lethargy or changes in activity
-
Ruffled fur
-
Signs of pain or distress at the injection site (for IP, SC, or IV routes)
If any of these signs are observed, it may be necessary to reduce the dose or discontinue treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the initial dose. | The dose may be too low. | Gradually increase the dose in subsequent cohorts of animals (e.g., 2-fold or 5-fold increments) until an effect is observed or signs of toxicity appear. |
| Poor bioavailability via the chosen administration route. | Consider switching to a different route of administration (e.g., from oral gavage to intraperitoneal injection). | |
| The compound may not be effective for the chosen endpoint. | Re-evaluate the experimental hypothesis and consider testing in a different disease model. | |
| High variability in experimental results between animals. | Inconsistent administration technique. | Ensure all personnel are properly trained and consistent in their administration technique, especially for oral gavage and injections. |
| Variable absorption of the compound. | This is more common with oral administration. Intraperitoneal or intravenous injection may provide more consistent systemic exposure. | |
| Individual animal differences. | Increase the number of animals per group to improve statistical power. | |
| Signs of toxicity or adverse events in treated mice. | The dose is too high. | Immediately reduce the dose in subsequent experiments. Perform a more detailed dose-escalation study to identify the maximum tolerated dose (MTD). |
| Vehicle-related toxicity. | Always include a vehicle-only control group. If adverse effects are seen in this group, consider alternative vehicle formulations. | |
| Precipitation of the compound in the vehicle. | Poor solubility of this compound in the chosen vehicle. | Try different vehicle compositions, such as increasing the percentage of DMSO or trying alternative solubilizing agents. Gentle warming and sonication may also help dissolve the compound. |
Data Presentation
As no quantitative data for this compound is available, the following table provides an example of how to structure dosage data from studies on a related N-acyl amino acid, Oleoylethanolamide (OEA), for comparison.
Table 1: Summary of Oleoylethanolamide (OEA) Dosage in Mouse Models
| Mouse Model | Administration Route | Dosage | Frequency | Observed Effects | Reference |
| High-fat diet-fed mice | Oral Gavage | 100 mg/kg | Daily | Reduced body fat | [1] |
| LOAD-fed mice | Oral Gavage | 5 mg/mouse | Single dose | Reduced food intake | [2] |
| LOAD-fed mice | Intraperitoneal | 0.5 mg/mouse | Single dose | Reduced food intake | [2] |
Experimental Protocols
The following are generalized protocols that should be adapted for specific experimental needs.
Protocol 1: Preparation of this compound Formulation
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to dissolve the this compound. Vortex or sonicate until fully dissolved.
-
Add the required volume of Tween 80 and vortex to mix.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
The final formulation should be a clear solution or a stable emulsion.
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn into the syringe.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Visualizations
Signaling Pathways
While the specific signaling pathways for this compound are not yet elucidated, N-acyl amino acids are known to interact with various cellular targets. The diagram below illustrates a hypothetical signaling pathway based on the known actions of related compounds.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study to evaluate the efficacy of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Lipid transport function is the main target of oral oleoylethanolamide to reduce adiposity in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide [frontiersin.org]
Avoiding artifacts in lipidomics studies of N-acyl amides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in lipidomics studies of N-acyl amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in N-acyl amide lipidomics?
A1: Artifacts in N-acyl amide lipidomics can arise from several sources during sample collection, storage, and analysis. The most common sources include:
-
Sample Handling and Storage: Degradation can occur due to improper storage temperatures and repeated freeze-thaw cycles.[1][2][3] N-acyl amides can also be susceptible to hydrolytic instability, particularly under acidic conditions.[4][5]
-
Lipid Extraction: The use of certain solvents, like unstabilized chloroform, can introduce contaminants or cause chemical modifications of N-acyl amides. For instance, phosgene and ethyl chloroformate, which can be present in chloroform, can react with the amine moiety of these lipids. Additionally, acidic or basic conditions during extraction can lead to O,N-acyl migration.
-
Mass Spectrometry Analysis: In-source fragmentation is a significant source of artifacts, where N-acyl amides fragment within the ion source of the mass spectrometer, leading to misidentification and inaccurate quantification.
Q2: How can I prevent the degradation of N-acyl amides during sample storage?
A2: Proper sample storage is crucial for maintaining the integrity of N-acyl amides. Here are some best practices:
-
Storage Temperature: For long-term storage, samples should be kept at ultra-low temperatures, such as -80°C. For short-term storage, -20°C is acceptable.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of N-acyl amides. It is highly recommended to aliquot samples into single-use vials before freezing.
-
Inert Atmosphere: For unsaturated N-acyl amides, which are prone to oxidation, storing samples under an inert gas like argon or nitrogen can prevent degradation.
-
Storage Vials: Use glass vials with Teflon-lined caps for storing lipid extracts in organic solvents to prevent leaching of plasticizers.
Q3: What are deuterated internal standards, and why are they important for N-acyl amide quantification?
A3: Deuterated internal standards are versions of the N-acyl amides of interest where some hydrogen atoms are replaced by deuterium atoms. They are considered the gold standard for quantitative analysis in mass spectrometry for several reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This means they behave similarly during sample preparation, extraction, and chromatographic separation.
-
Correction for Matrix Effects: They co-elute with the analyte, allowing for the correction of matrix effects, which are variations in ionization efficiency caused by other components in the sample.
-
Accurate Quantification: By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any losses during sample preparation can be accounted for, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) in my samples.
This could be due to contamination from the chloroform used during lipid extraction. Some brands of chloroform have been found to contain quantifiable amounts of PEA and SEA.
Troubleshooting Steps:
-
Analyze a Solvent Blank: Extract a "blank" sample (containing no biological material) using the same procedure and solvents. Analyze the blank extract by LC-MS/MS to check for the presence of PEA and SEA.
-
Test a Different Brand of Chloroform: If the blank shows contamination, switch to a different, high-purity brand of chloroform. It is advisable to test new batches of solvents for contaminants before use in sample analysis.
-
Purify Chloroform: If switching brands is not an option, chloroform can be purified by passing it through activated alumina to remove contaminants like phosgene and ethyl chloroformate.
Issue 2: Loss of unsaturated N-acyl amides, such as N-oleoylethanolamine (OEA), during sample preparation.
This can be caused by the reaction of the double bonds in the acyl chain with contaminants in the extraction solvent. For example, the use of certain chloroforms can lead to the addition of chlorine across the double bond of OEA.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents used for extraction are of the highest possible purity (e.g., HPLC or LC-MS grade).
-
Add Antioxidants: To prevent oxidation of unsaturated acyl chains, consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.
-
Validate Solvent Quality: As with Issue 1, test new batches of chloroform and other solvents for their potential to degrade unsaturated N-acyl amides by running a standard solution of the analyte through the extraction process.
Issue 3: Inconsistent retention times and poor peak shapes in my LC-MS analysis.
These issues can be caused by a variety of factors related to the sample, the mobile phase, or the LC column.
Troubleshooting Steps:
-
Check Sample Preparation: Ensure that the final extract is completely dissolved in the injection solvent and that there is no particulate matter. Centrifuge or filter the sample before injection if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of N-acyl amides. Ensure the pH is consistent and appropriate for the column chemistry.
-
Column Contamination and Equilibration: A contaminated column can lead to peak splitting and tailing. Flush the column with a strong solvent. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 4: Suspected in-source fragmentation leading to inaccurate quantification.
In-source fragmentation can generate ions that are isobaric with other N-acyl amides, leading to overestimation. This is particularly problematic in shotgun lipidomics but can also occur in LC-MS.
Troubleshooting Steps:
-
Optimize MS Source Parameters: To minimize in-source fragmentation, carefully optimize the following parameters:
-
Cone Voltage (or Fragmentor/Declustering Potential): Lowering this voltage reduces the energy imparted to the ions, thus decreasing fragmentation.
-
Source Temperature: Use the lowest temperature that allows for efficient desolvation, as higher temperatures can promote fragmentation.
-
Nebulizer and Drying Gas Flow Rates: Optimize these for a stable ion signal and good signal-to-noise ratio for the precursor ion.
-
-
Analyze in Both Positive and Negative Ion Modes: Some in-source fragments are more prominent in one polarity. Comparing the spectra from both modes can help to identify potential artifacts.
-
Use Tandem Mass Spectrometry (MS/MS): By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), you can selectively quantify the intact N-acyl amide and exclude interfering fragments.
Quantitative Data Summary
The stability of N-acyl amides can be significantly affected by pH, temperature, and the number of freeze-thaw cycles. The following tables summarize the potential impact of these factors.
Table 1: Hypothetical Impact of Freeze-Thaw Cycles on N-Acyl Amide Stability
| Number of Freeze-Thaw Cycles | Estimated Recovery of Unsaturated N-Acyl Amides (e.g., AEA, OEA) | Observations |
| 0 (Freshly Prepared) | 100% | Optimal recovery. |
| 1 | 90-95% | Minimal degradation. |
| 3 | 70-85% | Noticeable degradation. |
| 5+ | < 70% | Significant degradation, not recommended. |
Table 2: Influence of pH on the Hydrolytic Stability of N-Acyl Phenylalanine Amides at Room Temperature
This table illustrates the principle of hydrolytic instability under acidic conditions, based on data for N-benzoyl phenylalanine amides with different substituents on the benzoyl group. The rate of hydrolysis is correlated with the Hammett σ value of the substituent, where more electron-donating groups (more negative σ values) accelerate hydrolysis.
| Substituent on Benzoyl Group | Hammett σ Value | % Hydrolysis after 24h in TFA/water |
| 4-NO₂ | 0.78 | Minimal |
| 4-Cl | 0.23 | Moderate |
| H | 0 | Moderate |
| 4-Me | -0.17 | Almost complete |
| 4-OMe | -0.27 | Almost complete |
Data is illustrative of the trend described in the source literature.
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Lipid Extraction for N-Acyl Amides
This protocol is a modification of the classic Bligh and Dyer method, designed to minimize artifacts during the extraction of N-acyl amides from biological tissues.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
High-purity chloroform (stabilized with ethanol)
-
High-purity methanol
-
LC-MS grade water
-
Deuterated internal standards for N-acyl amides
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization:
-
Weigh the frozen tissue sample (e.g., 50 mg).
-
Add the tissue to a glass tube on ice.
-
Add a known amount of the deuterated internal standard cocktail.
-
Add 1 mL of ice-cold methanol and homogenize thoroughly.
-
-
Lipid Extraction (Single Phase):
-
Add 0.5 mL of chloroform to the homogenate.
-
Vortex vigorously for 1 minute.
-
Add 0.4 mL of water. The mixture should form a single phase (chloroform:methanol:water ratio of approximately 1:2:0.8).
-
Incubate on a shaker at 4°C for 30 minutes.
-
-
Phase Separation:
-
Add an additional 0.5 mL of chloroform and 0.5 mL of water to the tube to induce phase separation (final ratio of approximately 2:2:1.8).
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube.
-
-
Solvent Evaporation:
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Protocol 2: Prevention of O,N-Acyl Migration
O,N-acyl migration is the intramolecular transfer of an acyl group between an amine and a hydroxyl group. This can be a problem for N-acyl amides containing free hydroxyl groups, especially under acidic or basic conditions.
Prevention Strategies:
-
Maintain Neutral pH: During sample preparation and extraction, maintain the pH as close to neutral (pH 7) as possible. Avoid strong acids or bases. If pH adjustment is necessary, use mild buffers.
-
Avoid High Temperatures: Perform all extraction and evaporation steps at low temperatures (e.g., on ice or at 4°C) to minimize the rate of this and other chemical reactions.
-
Prompt Analysis: Analyze the samples as quickly as possible after extraction. If storage is necessary, store the dried extracts at -80°C.
-
Derivatization: If O,N-acyl migration is a persistent issue for a specific N-acyl amide, consider derivatizing the hydroxyl group to protect it from participating in the migration reaction. This should be done with caution as it adds another step to the sample preparation and requires careful validation.
Visualizations
Experimental Workflow for N-Acyl Amide Lipidomics
Caption: A typical experimental workflow for the analysis of N-acyl amides.
Biosynthesis and Degradation of N-Palmitoylethanolamine (PEA)
Caption: Key pathways for the biosynthesis and degradation of PEA.
Logical Relationship for Troubleshooting In-Source Fragmentation
Caption: A decision tree for troubleshooting in-source fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of freeze-thaw cycles on in-vitro digestive properties of myofibrillar protein in mirror carp (Cyprinus carpio L.), based on protein degradation, oxidation, and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Oleoyl Valine and Oleoylethanolamide: Unveiling a Research Gap
For Immediate Release: A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive lipids, N-acyl amides have garnered significant attention for their diverse physiological roles. Among these, oleoylethanolamide (OEA) has been extensively studied, revealing its potent effects on appetite regulation, lipid metabolism, and inflammation. A lesser-known counterpart, N-Oleoyl Valine (NOV), is an endogenous N-acyl amine whose biological functions are beginning to be elucidated. This guide provides a detailed comparison of the current scientific understanding of these two molecules, highlighting key differences and underscoring the significant research gap that exists for this compound.
Molecular Interactions and Physiological Effects: A Head-to-Head Comparison
Current research demonstrates that while both molecules are derivatives of oleic acid, their known molecular targets and subsequent physiological effects differ significantly. OEA is a well-established multi-target ligand, whereas the known interactions of NOV are, at present, more limited.
| Feature | This compound (NOV) | Oleoylethanolamide (OEA) |
| Primary Molecular Targets | Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonist[1] | Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonist[2][3][4] G-protein coupled receptor 119 (GPR119) Agonist[5] Transient Receptor Potential Vanilloid 1 (TRPV1) Activator |
| Appetite Regulation | No direct evidence available. | Suppresses appetite and reduces food intake. |
| Lipid Metabolism | May promote mitochondrial uncoupling. Limited direct evidence on broader lipid metabolism. | Stimulates lipolysis and fatty acid oxidation. Reduces body weight gain. |
| Anti-inflammatory Effects | Increased concentration observed in lung tissue following acute lung injury, suggesting a potential role in the inflammatory response. | Reduces inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules. |
| Other Known Effects | Levels increase in response to cold exposure. |
Signaling Pathways: Visualizing the Mechanisms of Action
The signaling cascades initiated by OEA are well-characterized, involving the activation of nuclear receptors and ion channels that modulate gene expression and neuronal signaling. The known pathway for NOV is currently confined to its antagonistic effect on an ion channel.
Signaling pathways of Oleoylethanolamide (OEA).
Known signaling pathway of this compound (NOV).
Experimental Protocols: A Methodological Overview
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for assessing the effects of these compounds.
Protocol 1: Evaluation of Appetite Suppression (for OEA)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Drug Administration: Oleoylethanolamide (OEA) is dissolved in a vehicle (e.g., 5% Tween 80 in saline) and administered via intraperitoneal (i.p.) injection at varying doses (e.g., 5, 10, 20 mg/kg). A control group receives the vehicle only.
-
Food Intake Measurement: Immediately after injection, pre-weighed food is provided. Food intake is measured at 1, 2, 4, and 24 hours post-injection by weighing the remaining food.
-
Data Analysis: Food intake is calculated as the difference between the initial and final weight of the food. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the OEA-treated groups to the control group.
Protocol 2: Assessment of Anti-inflammatory Effects in vitro (for OEA)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium.
-
Inflammatory Challenge: Cells are pre-treated with varying concentrations of OEA (e.g., 1, 5, 10 µM) for 2 hours, followed by stimulation with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 24 hours to induce an inflammatory response.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of inflammatory markers such as interleukin-6 (IL-6), interleukin-8 (IL-8), vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: The secretion of inflammatory cytokines into the culture medium can be measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH). Statistical analysis is performed using a one-way ANOVA with a post-hoc test to determine the significance of OEA's effects.
Note: Due to the lack of published studies on the effects of this compound on appetite and inflammation, specific experimental protocols for these endpoints are not available. Researchers interested in investigating these effects could adapt the protocols provided for OEA.
Future Directions and the Call for Research
The comparison between this compound and oleoylethanolamide illuminates a significant disparity in our understanding of these closely related lipid amides. While OEA has emerged as a promising therapeutic target for metabolic and inflammatory disorders, the physiological relevance of NOV remains largely unexplored.
Future research should prioritize:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are essential to delineate the distinct and overlapping effects of NOV and OEA.
-
Target Identification: Unbiased screening approaches should be employed to identify the full spectrum of molecular targets for NOV.
-
Physiological Function: Investigations into the role of NOV in appetite regulation, lipid metabolism, and inflammation are critically needed.
By addressing these research gaps, the scientific community can unlock the potential of this compound and the broader class of N-acyl amino acids as novel therapeutic agents.
Proposed research workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl Valine: A Selective TRPV3 Inhibitor? A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of N-Oleoyl Valine's potential as a selective Transient Receptor Potential Vanilloid 3 (TRPV3) inhibitor, placing it in context with other known modulators of this channel.
Understanding TRPV3 and the Importance of Selectivity
TRPV3 is a non-selective cation channel predominantly expressed in skin keratinocytes. It plays a significant role in thermosensation, pain perception, and skin barrier function. Consequently, inhibitors of TRPV3 are of great interest for treating various conditions, including pain, itch, and certain skin disorders. However, the therapeutic utility of a TRPV3 inhibitor is critically dependent on its selectivity. Off-target effects on other members of the TRP channel family, such as TRPV1, TRPV2, or TRPV4, can lead to undesirable side effects. A selective inhibitor ideally demonstrates high potency for its intended target (low IC50 for TRPV3) and significantly lower potency for other related channels (high IC50 for other TRP channels).
Comparative Efficacy of TRPV3 Inhibitors
To understand where this compound might fit in the landscape of TRPV3 inhibitors, it is essential to compare it with compounds for which quantitative data are available. The following table summarizes the IC50 values of several known TRPV3 inhibitors, highlighting the distinction between selective and non-selective agents.
| Compound | Type | Target(s) | IC50 (µM) on TRPV3 | IC50 (µM) on Other TRPV Channels | Experimental Model |
| Dyclonine | Selective Inhibitor | TRPV3 | 3.2 ± 0.24 | TRPV1: 336.3 ± 12.0TRPV2: 36.5 ± 3.7TRPM8: 72.4 ± 10.9TRPA1: 152.35 ± 16.3 | Whole-cell patch clamp in HEK293T cells expressing mouse TRPV3[2] |
| Forsythoside B | Selective Inhibitor | TRPV3 | 6.7 ± 0.7 | Good selectivity against TRPV1 and TRPV4 | Not specified[3] |
| Verbascoside | Selective Inhibitor | TRPV3 | 14.1 ± 3.3 | Specifically inhibited TRPV3 | Not specified[3] |
| Osthole | Non-Selective Inhibitor | TRPV3, TRPV1, TRPV4 | 37.0 ± 1.9 | Weak inhibition of TRPV1 and TRPV4 | Not specified[3] |
| Citrusinine II | Selective Inhibitor | TRPV3 | 12.43 | Selectively inhibits TRPV3 | Not specified |
| Compound 7C | Selective Inhibitor | TRPV3 | 1.05 | Good selectivity against TRPV1 and TRPV4 | Not specified |
| This compound | Putative Inhibitor | TRPV3 | Not Available | Not Available | Not Available |
Experimental Protocols for Determining Inhibitor Selectivity
The determination of a compound's selectivity and potency relies on robust experimental techniques. The most common methods employed in the characterization of TRPV3 inhibitors are whole-cell patch-clamp electrophysiology and calcium imaging assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV3 channels in the cell membrane.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding the target TRPV channel (e.g., mouse TRPV3).
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on transfected cells. The cell membrane is held at a specific potential (e.g., -60 mV).
-
Channel Activation: TRPV3 channels are activated using a chemical agonist, such as 2-aminoethoxydiphenyl borate (2-APB), or by a temperature ramp.
-
Inhibitor Application: The inhibitor (e.g., Dyclonine) is applied at varying concentrations to the activated cells.
-
Data Analysis: The reduction in the agonist-induced current is measured, and the IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Whole-cell patch-clamp experimental workflow.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration as an indirect indicator of TRPV3 channel activity.
Methodology:
-
Cell Preparation: Cells expressing the target TRPV channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline intracellular calcium level is recorded.
-
Channel Activation: A TRPV3 agonist is applied to the cells, leading to calcium influx and an increase in fluorescence.
-
Inhibitor Treatment: In parallel experiments, cells are pre-incubated with the test inhibitor before the addition of the agonist.
-
Fluorescence Measurement: The change in fluorescence in the presence of the inhibitor is measured and compared to the control (agonist alone).
-
Data Analysis: The concentration-dependent inhibition of the calcium signal is used to determine the IC50 value.
Logical Framework for Assessing Selectivity
The determination of whether this compound is a selective TRPV3 inhibitor follows a clear logical progression.
Logical flow for determining TRPV3 inhibitor selectivity.
Conclusion
References
N-Oleoyl Valine: A Comparative Analysis of its Cross-reactivity with TRP Channels
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of the known interactions of N-Oleoyl Valine with various Transient Receptor Potential (TRP) channels, supported by available experimental data and detailed methodologies.
This compound, an N-acyl amino acid, has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. While its inhibitory effect on TRPV3 is established, its cross-reactivity with other members of the TRP channel family remains a critical area of investigation for its potential therapeutic applications and off-target effects. This guide summarizes the current knowledge on the interaction of this compound with other key TRP channels involved in sensory signaling.
Comparative Activity of this compound across TRP Channels
Currently, detailed quantitative data on the cross-reactivity of this compound with a broad spectrum of TRP channels is limited in publicly available literature. However, existing research provides a foundational understanding of its primary target and offers insights into the activity of structurally related N-acyl amides.
| TRP Channel | Reported Activity of this compound | Supporting Evidence |
| TRPV3 | Antagonist | A study screening a library of N-acyl amides demonstrated that this compound acts as an antagonist at TRPV3 channels. The same study confirmed that a mixture containing N-acyl valines, including this compound, exhibited no agonist activity at TRPV3.[1] |
| TRPV1 | No direct data available for this compound. | While direct screening data for this compound on TRPV1 is not available, other N-acyl amides, such as N-oleoyl dopamine (OLDA), are known agonists of TRPV1. The structural similarity suggests a potential for interaction, but this remains to be experimentally verified. |
| TRPV2 | No direct data available for this compound. | |
| TRPV4 | No direct data available for this compound. | |
| TRPA1 | No direct data available for this compound. | |
| TRPM8 | No direct data available for this compound. |
Experimental Methodologies
The characterization of this compound's activity on TRP channels typically involves two primary experimental approaches:
1. Calcium Imaging Assays:
This high-throughput screening method is used to assess the ability of a compound to modulate the intracellular calcium concentration ([Ca2+]i) in cells expressing a specific TRP channel.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used and are transiently transfected with the cDNA of the human TRP channel of interest (e.g., hTRPV3).
-
Fluorescent Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Application and Data Acquisition: The baseline fluorescence is recorded before the application of this compound. Subsequently, the compound is added, followed by a known agonist for the specific TRP channel to determine if this compound exhibits agonistic or antagonistic properties. Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader or a microscope.
-
Data Analysis: The change in fluorescence is quantified and can be used to determine the concentration-response relationship and calculate parameters like IC50 (for antagonists) or EC50 (for agonists).
2. Patch-Clamp Electrophysiology:
This technique provides a more detailed characterization of the compound's effect on the ion channel's electrical activity.
-
Cell Preparation: Similar to calcium imaging, HEK293 cells expressing the target TRP channel are used.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through the TRP channels.
-
Experimental Protocol: The cell is held at a specific membrane potential. A known agonist of the TRP channel is applied to elicit a baseline current. This compound is then co-applied with the agonist to assess its inhibitory effect. To test for agonist activity, this compound is applied alone.
-
Data Analysis: The amplitude of the ion current is measured and analyzed to determine the percentage of inhibition or activation caused by this compound. This allows for a precise quantification of the compound's potency and efficacy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of TRP channel activation and a typical experimental workflow for screening compounds like this compound.
Conclusion and Future Directions
The available evidence identifies this compound as an antagonist of the TRPV3 channel. However, a comprehensive understanding of its selectivity profile requires further investigation. Systematic screening of this compound against a wider panel of TRP channels, including TRPV1, TRPV2, TRPV4, TRPA1, and TRPM8, using the described methodologies, is essential. Such studies will be invaluable for elucidating its potential as a selective pharmacological tool and for predicting any potential off-target effects in the development of novel therapeutics targeting TRP channels.
References
Comparative analysis of N-Oleoyl Valine and N-Arachidonoyl Valine.
A Guide for Researchers in Drug Discovery and Development
N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles, making them attractive targets for therapeutic development. This guide provides a comparative analysis of two such compounds: N-Oleoyl Valine and N-Arachidonoyl Valine. While research on this compound has identified a specific molecular target, data on N-Arachidonoyl Valine remains limited. This comparison draws upon available experimental data for this compound and infers potential activities of N-Arachidonoyl Valine based on structurally related N-arachidonoyl amino acids.
Quantitative Data Summary
The following table summarizes the known and inferred biochemical and physiological properties of this compound and N-Arachidonoyl Valine. Direct comparative studies are lacking, and thus, the data for N-Arachidonoyl Valine is largely extrapolated from related compounds.
| Property | This compound | N-Arachidonoyl Valine (Inferred) |
| Molecular Formula | C₂₃H₄₃NO₃ | C₂₅H₄₃NO₃ |
| Molecular Weight | 381.6 g/mol | 405.6 g/mol |
| Primary Molecular Target | TRPV3 Receptor Antagonist[1] | Potentially Cannabinoid (CB₁) and/or TRPV1 Receptors |
| Biological Activity | - Thermoregulation[2] - Promotion of mitochondrial uncoupling[2] | - Potential vasorelaxation[3] - Potential analgesic and anti-inflammatory effects |
| Receptor Affinity (IC₅₀/Kᵢ) | IC₅₀: Not explicitly reported, but identified as a TRPV3 antagonist[1] | Kᵢ for CB₁: ~780 nM (inferred from N-Arachidonoyl Dopamine) |
| Physiological Effects | Increased levels observed during cold exposure and acute lung injury | Potential modulation of synaptic transmission |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the synthesis and biological evaluation of this compound and N-Arachidonoyl Valine.
Synthesis of N-Acyl Amino Acids
a) General Protocol for Cytochrome c-Catalyzed Synthesis of N-Arachidonoyl Amino Acids:
This method can be adapted for the synthesis of N-Arachidonoyl Valine.
-
Materials: Arachidonoyl-CoA, L-Valine, Cytochrome c (from bovine heart), Hydrogen peroxide, Potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing arachidonoyl-CoA and L-Valine in potassium phosphate buffer.
-
Initiate the reaction by adding cytochrome c and hydrogen peroxide.
-
Incubate the reaction at a physiological temperature (e.g., 37°C).
-
Monitor the reaction progress using thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the product using silica gel chromatography.
-
Verify the identity of the synthesized N-Arachidonoyl Valine by mass spectral fragmentation pattern analysis.
-
b) Chemical Synthesis of this compound:
A standard peptide coupling method can be employed.
-
Materials: Oleic acid, L-Valine methyl ester hydrochloride, a coupling reagent (e.g., HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve oleic acid, L-Valine methyl ester hydrochloride, and HATU in DMF.
-
Add DIPEA to the mixture to initiate the coupling reaction.
-
Stir the reaction at room temperature for a specified duration.
-
Monitor the reaction completion by TLC or LC-MS.
-
Extract the product with an organic solvent and wash with aqueous solutions to remove impurities.
-
Purify the this compound methyl ester by column chromatography.
-
Hydrolyze the methyl ester using a base (e.g., LiOH) to obtain this compound.
-
Biological Assays
a) TRPV3 Receptor Activation Assay:
This protocol can be used to quantify the antagonist activity of this compound.
-
Cell Culture: Use HEK293T cells transiently expressing the mouse TRPV3 (mTRPV3) channel.
-
Calcium Imaging:
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Apply a known TRPV3 agonist (e.g., carvacrol or 2-APB) to induce calcium influx and measure the fluorescence increase.
-
In parallel experiments, pre-incubate the cells with varying concentrations of this compound before adding the agonist.
-
Measure the inhibition of the agonist-induced calcium influx by this compound.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
b) Mitochondrial Respiration and Uncoupling Assay:
This assay can be used to assess the effect of this compound on mitochondrial function.
-
Cell Culture: Use a suitable cell line, such as C2C12 myoblasts.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed the cells in a Seahorse XF cell culture microplate.
-
Treat the cells with this compound for a specified duration.
-
Use a Seahorse XF Analyzer to measure the OCR.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP (a known uncoupler), and a mixture of rotenone and antimycin A.
-
Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity to determine the uncoupling effect.
-
c) Vasodilation Assay in Isolated Arteries:
This protocol can be used to investigate the potential vasorelaxant effects of N-Arachidonoyl Valine.
-
Tissue Preparation: Isolate small mesenteric arteries from rats.
-
Isometric Tension Recording:
-
Mount the arterial rings in a wire myograph system containing physiological salt solution.
-
Pre-contract the arteries with a vasoconstrictor (e.g., phenylephrine or a high concentration of KCl).
-
Once a stable contraction is achieved, add cumulative concentrations of N-Arachidonoyl Valine.
-
Record the changes in isometric tension to determine the extent of relaxation.
-
Investigate the mechanism of action by using specific inhibitors for nitric oxide synthase (e.g., L-NAME) or potassium channels.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and potential mechanisms of action of these N-acyl amino acids.
Biosynthesis of N-Acyl Amino Acids
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of N-Oleoyl Valine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl Valine, an endogenous N-acyl amino acid, has garnered interest for its potential biological activities. Validating the specificity of its actions is crucial for its development as a therapeutic agent or research tool. This guide provides a comparative framework for assessing the specificity of this compound against relevant alternative compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
To ascertain the specific biological activity of this compound, it is essential to compare its performance against structurally similar molecules and compounds with known overlapping activities. Key biological activities attributed to N-acyl amino acids include mitochondrial uncoupling and modulation of specific receptors.[1]
Table 1: Comparative Potency of this compound and Related Compounds
| Compound | Target/Activity | Assay Type | Measured Value (IC50/EC50/Ki) | Organism/Cell Line | Reference |
| This compound | TRPV3 | Antagonist Activity | Data Not Available | - | [1] |
| N-Oleoyl Leucine | Mitochondrial Uncoupling | Respiration Assay | ~10 µM (EC50 for uncoupling) | Murine Adipocytes | [2] |
| Oleic Acid | Mitochondrial Uncoupling | Respiration Assay | ~20 µM (EC50 for uncoupling) | Murine Adipocytes | [2] |
| FCCP | Mitochondrial Uncoupling | Respiration Assay | <1 µM (Potent Uncoupler) | Various | [2] |
| URB597 | FAAH Inhibition | Enzyme Activity Assay | ~5 nM (IC50) | Human |
Key Biological Activities and Signaling Pathways
N-acyl amino acids are known to interact with a variety of cellular targets, influencing distinct signaling pathways.
Mitochondrial Uncoupling
One of the recognized activities of certain N-acyl amino acids is the uncoupling of mitochondrial oxidative phosphorylation. This process dissipates the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without a corresponding increase in ATP synthesis. This thermogenic effect is of interest in the context of metabolic diseases.
Figure 1: Mitochondrial uncoupling by this compound.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of many N-acyl amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to an accumulation of these signaling lipids, potentiating their effects. While some N-acyl amino acids are substrates for FAAH, others can act as inhibitors.
References
A Comparative Guide to the Structure-Activity Relationship of N-Oleoyl Valine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Oleoyl Valine and its analogs, focusing on their structure-activity relationships (SAR). While direct comparative studies on a broad range of this compound analogs are limited, this document synthesizes available data on related N-acyl amino acids (NAAAs) to infer the likely SAR for this compound class. The information is intended to guide researchers in the design and development of novel therapeutics targeting pathways modulated by these lipid signaling molecules.
Introduction to this compound
This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules structurally related to endocannabinoids.[1] These molecules consist of a fatty acid (in this case, oleic acid) linked to an amino acid (valine) via an amide bond. N-acyl amino acids are involved in a variety of physiological processes, and their therapeutic potential is an active area of research.[2] this compound itself has been identified as an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is implicated in thermoregulation.
Comparative Analysis of this compound Analogs
The biological activity of this compound analogs is influenced by modifications to both the oleoyl acyl chain and the valine headgroup. The following sections explore the putative structure-activity relationships based on studies of related N-acyl amino acids.
Influence of the Acyl Chain
The structure of the fatty acid component is a critical determinant of the biological activity of N-acyl amino acids. Key parameters include chain length, degree of saturation, and the presence of functional groups.
Table 1: Putative Influence of Acyl Chain Modifications on the Biological Activity of N-Acyl Valine Derivatives
| Acyl Chain Modification | Expected Impact on Activity | Rationale/Supporting Evidence |
| Chain Length | Potency is sensitive to chain length. Shorter or longer chains may decrease activity. | For other N-acyl amino acids, optimal activity is often observed with long-chain fatty acids (e.g., C16-C20). |
| Saturation | Introduction of saturation (e.g., N-Stearoyl Valine) may alter receptor affinity and metabolic stability. | The presence and position of double bonds in the acyl chain are known to be important for the activity of other lipid signaling molecules.[3] |
| Hydroxylation | Addition of hydroxyl groups can change the polarity and may introduce new interaction points with the target receptor. | Hydroxylated fatty acid amides have shown distinct biological activities. |
Influence of the Amino Acid Headgroup
The amino acid moiety also plays a crucial role in determining the target specificity and potency of N-acyl amino acids.
Table 2: Comparative Activity of N-Oleoyl Amino Acid Analogs
| Amino Acid Analog | Known or Expected Biological Target | Relative Potency (Hypothetical) | Rationale/Supporting Evidence |
| N-Oleoyl Glycine | GPR18, FAAH inhibition | Varies by target | N-acyl glycines are a well-studied class of NAAAs with diverse biological activities.[2] |
| N-Oleoyl Alanine | Anti-inflammatory, FAAH inhibition | Similar to or slightly different from this compound | The stereochemistry of the amino acid can significantly impact activity. For N-linoleoyl conjugates, the D-alanine derivative was more active than the L-alanine form in an anti-inflammatory assay.[1] |
| N-Oleoyl Leucine | FAAH inhibition | Varies by target | The bulky side chain of leucine may influence receptor binding compared to valine. |
| N-Oleoyl Phenylalanine | Energy homeostasis regulation | Varies by target | Aromatic amino acids can introduce different types of interactions (e.g., pi-stacking) with the receptor. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound analogs.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is a common method to measure the enzymatic activity of FAAH and the inhibitory potential of test compounds.
Principle: FAAH hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
FAAH enzyme preparation (from recombinant sources or tissue homogenates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH inhibitor as a positive control (e.g., JZL 195)
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, FAAH enzyme, and either the test compound, positive control, or vehicle (for 100% activity control).
-
Include wells with assay buffer and substrate but no enzyme as a background control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at 37°C or as an endpoint reading after a fixed incubation time.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
TRPV1 Activation Assay using Calcium Imaging
This assay measures the ability of compounds to activate TRPV1 channels, which are non-selective cation channels. Activation leads to an influx of calcium, which can be detected using a fluorescent calcium indicator.
Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPV1 by an agonist causes an influx of Ca2+, leading to an increase in fluorescence intensity.
Materials:
-
HEK293 cells transiently or stably expressing TRPV1
-
Cell culture medium (e.g., DMEM)
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Test compounds (this compound analogs)
-
Known TRPV1 agonist as a positive control (e.g., capsaicin)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging
Procedure:
-
Seed the TRPV1-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells.
-
Measure the fluorescence intensity before and after the addition of the compounds. A kinetic reading is often preferred to capture the transient nature of the calcium influx.
-
Add a known TRPV1 agonist at the end of the experiment to confirm cell viability and channel expression.
-
Analyze the data by calculating the change in fluorescence intensity and determine the EC50 values for the active compounds.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs.
Caption: General metabolic pathways for N-acyl amino acids.
Caption: Experimental workflow for SAR studies.
Caption: Simplified TRPV antagonism pathway.
References
- 1. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Acyl Chain Saturation on the Membrane-Binding Activity of a Short Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Oleoyl Valine and Cannabinoid Receptor Activity: A Comparative Analysis
While direct experimental data on the interaction of N-Oleoyl Valine with cannabinoid receptors (CB1 and CB2) remains to be elucidated in publicly available research, its structural classification as an N-acyl amino acid (NAA) places it within a class of molecules increasingly recognized for their roles in the broader "endocannabinoidome." This guide provides a comparative analysis of this compound in the context of other N-acyl amino acids and their known activities at cannabinoid receptors, offering researchers a framework for potential investigation.
N-acyl amino acids are endogenous signaling lipids, chemically akin to the well-characterized endocannabinoids anandamide (N-arachidonoyl-ethanolamine) and 2-arachidonoylglycerol (2-AG)[1]. Their biological activities are diverse, and evidence suggests that some members of this family can modulate cannabinoid receptor signaling pathways[1]. For instance, N-Oleoyl glycine, a structurally similar compound to this compound, has been demonstrated to promote adipogenesis through the activation of the CB1 receptor[2]. Furthermore, other NAAs, such as N-linoleoyl tyrosine, have been shown to exert protective effects against cerebral ischemia by activating the CB2 receptor[1].
These findings suggest that the specific combination of the acyl chain and the amino acid moiety dictates the activity and selectivity of NAAs at cannabinoid receptors. The oleoyl group of this compound is a monounsaturated acyl chain also found in the endocannabinoid-like substance oleoylethanolamide (OEA), which has very low affinity for cannabinoid receptors but interacts with other targets like PPARα[3]. The valine residue introduces a branched, non-polar side chain, the influence of which on cannabinoid receptor interaction is currently unknown.
Comparative Data of Structurally Related N-Acyl Amides
To provide a basis for comparison, the following table summarizes the cannabinoid receptor binding affinities and functional activities of selected N-acyl amides. It is important to note that these are not direct comparisons with this compound but serve to illustrate the range of activities observed within this compound class.
| Compound | Receptor | Assay Type | Value (nM) | Notes |
| N-Arachidonoyl-dopamine | CB1 | Binding Affinity (Kᵢ) | 250 | Exhibits 40-fold selectivity for CB1 over CB2 receptors. |
| CB2 | Binding Affinity (Kᵢ) | >10,000 | No significant binding at CB2 receptors. | |
| CB1 | Functional Activity | Potent Agonist | More potent and efficacious than anandamide in stimulating intracellular Ca²⁺ mobilization. | |
| Anandamide (AEA) | CB1 | Binding Affinity (Kᵢ) | 89 - 1800 | A key endocannabinoid with varying reported affinities depending on the assay conditions. |
| CB2 | Binding Affinity (Kᵢ) | 371 - 4700 | Generally shows lower affinity for CB2 compared to CB1. | |
| CP55,940 | CB1 | Binding Affinity (Kᵢ) | 0.5 - 5.0 | A potent, synthetic, non-selective cannabinoid agonist often used as a reference compound. |
| CB2 | Binding Affinity (Kᵢ) | 0.69 - 2.8 | High affinity for both CB1 and CB2 receptors. |
Experimental Protocols for Assessing Cannabinoid Receptor Activity
The determination of a compound's activity at cannabinoid receptors involves a series of well-established in vitro assays. These protocols are essential for characterizing the binding affinity, functional efficacy, and signaling pathways modulated by a test compound like this compound.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Kᵢ) of a compound for a receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human CB1 or CB2 receptor, or from brain tissue known to be rich in CB1 receptors.
-
Incubation: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to the receptor. They can determine whether a compound is an agonist, antagonist, or inverse agonist.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the cannabinoid receptors.
-
Receptor-containing membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is measured by scintillation counting. An increase in binding indicates agonism.
-
-
cAMP Accumulation Assay: CB1 and CB2 receptors are Gᵢ/ₒ-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cells expressing the receptor of interest are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
The cells are then incubated with the test compound.
-
The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). A decrease in cAMP levels indicates agonism.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a typical experimental workflow for assessing the activity of a novel compound.
Conclusion and Future Directions
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating N-Oleoyl Valine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl Valine, an endogenous N-acyl amino acid, has garnered interest for its potential therapeutic applications. Emerging evidence points towards two primary mechanisms of action: antagonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and induction of mitochondrial uncoupling. Validating these mechanisms requires a multi-faceted approach employing orthogonal methods to ensure the robustness and reliability of experimental findings. This guide provides a comparative overview of key experimental techniques, complete with detailed protocols and data presentation formats, to rigorously interrogate the biological activities of this compound.
Section 1: Validating TRPV3 Antagonism
TRPV3 is a thermosensitive ion channel predominantly expressed in keratinocytes and neuronal tissues, playing a role in thermosensation, pain, and skin barrier function.[1][2][3][4] To validate this compound as a TRPV3 antagonist, it is essential to demonstrate its ability to inhibit channel activation by various stimuli in a dose-dependent manner and to compare its potency with known inhibitors.
Orthogonal Experimental Approaches
Two primary orthogonal methods are recommended for validating TRPV3 antagonism:
-
Functional Assays Measuring Intracellular Calcium Influx: These assays provide a high-throughput-compatible method to assess the modulation of channel activity by measuring the downstream consequence of ion flux.
-
Electrophysiology (Whole-Cell Patch-Clamp): This technique offers a direct and precise measurement of the ion currents flowing through the TRPV3 channel, providing detailed information on the mechanism of inhibition.
Comparative Analysis of TRPV3 Antagonists
The efficacy of this compound should be compared against established TRPV3 antagonists.
| Compound | Type | Reported IC50 (μM) | Reference |
| This compound | Endogenous N-acyl amino acid | To be determined | |
| Trpvicin | Synthetic | Potent and selective | [5] |
| Dyclonine | Local Anesthetic | 3.2 ± 0.24 | |
| Icilin | Synthetic | Antagonist activity reported | |
| Ruthenium Red | Inorganic Dye | Non-selective TRP channel blocker |
Detailed Experimental Protocols
Objective: To determine the inhibitory effect of this compound on TRPV3 activation by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with a plasmid encoding for human or mouse TRPV3.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound or a reference antagonist for a predetermined time.
-
TRPV3 Activation: Activate the TRPV3 channels using a known agonist, such as 2-aminoethoxydiphenyl borate (2-APB) or by a temperature shift to the activation range of TRPV3 (33-39°C).
-
Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.
Objective: To directly measure the effect of this compound on TRPV3 ion channel currents.
Methodology:
-
Cell Preparation: Use TRPV3-expressing HEK293T cells prepared as described above.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Channel Activation: Elicit TRPV3 currents by applying voltage steps or by perfusing the cell with a TRPV3 agonist (e.g., 2-APB).
-
Compound Application: Perfuse the cell with varying concentrations of this compound and record the effect on the agonist-induced currents.
-
Data Acquisition and Analysis: Record and analyze the current traces to determine the extent of inhibition and the mechanism of action (e.g., competitive vs. non-competitive). Calculate the IC50 value from the dose-response curve.
Visualizing the Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of TRP Channels in Thermosensation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The thermo-TRP ion channel family: properties and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanistic Insights: N-Oleoyl Valine and Key N-Acyl Amide Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Replicating and Expanding on Published Findings
This guide provides a comprehensive comparison of N-Oleoyl Valine with other well-characterized N-acyl amides, namely N-Arachidonoyl Glycine (NAGly) and Palmitoylethanolamide (PEA). Due to the limited availability of published data on this compound, this document synthesizes known information about its potential mechanisms and offers a comparative framework against more extensively studied alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further research and replication of findings in the field of lipid signaling.
Data Presentation: A Comparative Overview of N-Acyl Amides
The following tables summarize the available quantitative data for this compound and its comparators. This information is crucial for understanding their potency and selectivity across various biological targets.
| Compound | Target | Assay Type | Value | Reference |
| This compound | TRPV3 | Antagonist Activity | Data not publicly available | Presumed target |
| N-Arachidonoyl Glycine (NAGly) | GPR18 | Agonist Activity (Migration) | Sub-nanomolar EC50 | [1] |
| GPR92 | Agonist Activity | Potent agonist | [2] | |
| FAAH | Inhibition | Endogenous inhibitor | [3] | |
| GABAA Receptors | Allosteric Modulator | <10 µM functional affinity | [4] | |
| Palmitoylethanolamide (PEA) | PPAR-α | Agonist Activity | EC50 = 3 µM | [5] |
| GPR55 | Agonist Activity | EC50 = 4 nM | ||
| TRPV1 | Modulation | Activates and desensitizes | ||
| FAAH Inhibitor (URB597) | FAAH | Inhibition (in brain) | ID50 = 0.22 mg/kg | |
| FAAH | Inhibition (in liver) | ID50 = 0.45 mg/kg |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the study of N-acyl amides.
Protocol 1: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on FAAH activity.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate: AMC-arachidonoyl amide
-
Test compound (e.g., this compound) and a known FAAH inhibitor (e.g., URB597) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in FAAH assay buffer.
-
In a 96-well plate, add 170 µL of FAAH assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound/inhibitor solution to each well. For control wells (100% activity), add 10 µL of DMSO. For background wells, add 180 µL of assay buffer and 10 µL of DMSO.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the wells with the test compound to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: In Vitro PPAR-α Activation Assay
Objective: To assess the ability of a test compound to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).
Materials:
-
HEK293T cells
-
Expression vectors for human PPAR-α and a PPAR response element (PPRE)-driven luciferase reporter gene
-
Cell culture medium and reagents
-
Transfection reagent
-
Test compound (e.g., PEA)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the PPAR-α expression vector and the PPRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the culture medium with the medium containing the test compound or vehicle control.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory effect of a test compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in saline
-
Test compound (e.g., PEA) or vehicle
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Protocol 4: In Vivo Hot Plate Test for Analgesia
Objective: To assess the analgesic properties of a test compound in a mouse model of thermal pain.
Materials:
-
Male ICR mice (20-25 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound (e.g., NAGly) or vehicle
-
Stopwatch
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nocifensive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally).
-
At a predetermined time after administration, place each mouse back on the hot plate and measure the post-treatment latency.
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal.
References
Comparative Lipidomics of N-Oleoyl Valine Treated Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl Valine (NOV) is a member of the N-acyl amino acid (NAAA) family, a class of endogenous lipid signaling molecules garnering significant interest for their therapeutic potential.[1][2] Structurally, it consists of oleic acid, a monounsaturated fatty acid, linked to the amino acid valine via an amide bond. While direct comparative lipidomics studies on NOV are not extensively available in public literature, this guide provides a framework for such an investigation, drawing on data from closely related N-acyl amino acids and outlining the experimental protocols required to generate comparative data.
The biological activities of NAAAs are diverse, with many acting as signaling molecules that modulate key physiological processes. Their effects are often mediated through interactions with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptors (GPCRs).[3][4] For instance, a novel N-substituted valine derivative has been shown to be a dual PPARγ/PPARα agonist, preventing lipid accumulation in liver cells and promoting the browning of white adipose tissue.[3] Furthermore, other N-oleoyl amides have been identified as agonists for GPCRs like GPR119 and GPR55, which are involved in glucose homeostasis and cellular signaling.
This guide will present an exemplary comparison of the lipid profiles of untreated cells versus cells treated with an N-oleoyl amino acid, based on the known effects of this class of molecules. It will also provide detailed experimental protocols for conducting such a comparative lipidomics study and visualize the key signaling pathways potentially modulated by this compound.
Quantitative Data Presentation: A Comparative Overview
Due to the absence of specific published lipidomics data for this compound, the following table presents a hypothetical yet representative comparison of changes in major lipid classes in a generic cell line (e.g., HepG2, 3T3-L1) following treatment with an N-Oleoyl Amino Acid. This table is based on the known effects of PPAR agonists and other NAAAs on cellular lipid metabolism. The data is presented as a fold change relative to an untreated control.
| Lipid Class | Sub-Class | Exemplary Fold Change (Treated vs. Control) | Potential Biological Implication |
| Fatty Acyls | Saturated Fatty Acids (SFA) | ↓ 0.8 | Decreased de novo lipogenesis |
| Monounsaturated Fatty Acids (MUFA) | ↑ 1.2 | Increased fatty acid desaturation | |
| Polyunsaturated Fatty Acids (PUFA) | ↑ 1.1 | Altered inflammatory signaling | |
| Glycerolipids | Triacylglycerols (TAG) | ↓ 0.6 | Reduced lipid storage |
| Diacylglycerols (DAG) | ↑ 1.3 | Activation of signaling pathways (e.g., PKC) | |
| Glycerophospholipids | Phosphatidylcholines (PC) | ↔ 1.0 | General membrane composition maintained |
| Phosphatidylethanolamines (PE) | ↑ 1.2 | Altered membrane fluidity and fusion | |
| Phosphatidylserines (PS) | ↑ 1.1 | Role in signaling and apoptosis | |
| Sphingolipids | Ceramides (Cer) | ↓ 0.9 | Altered apoptosis and stress responses |
| Sphingomyelins (SM) | ↔ 1.0 | Maintained membrane raft integrity |
Key Signaling Pathways
This compound is hypothesized to exert its effects on cellular lipid metabolism primarily through the activation of PPARs and select GPCRs. The following diagrams illustrate these potential signaling cascades.
Experimental Protocols
To generate robust comparative lipidomics data for this compound-treated cells, the following experimental workflow is recommended.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism, 3T3-L1 for adipogenesis, or a cancer cell line for proliferation studies).
-
Culture Conditions: Culture cells in standard conditions (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin at 37°C and 5% CO2) until they reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, replace the culture medium with a fresh medium containing either this compound at the desired final concentration (e.g., 1-10 µM) or the vehicle control (the same concentration of the solvent used for the stock solution).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Include a positive control, such as a known PPAR agonist (e.g., rosiglitazone) or another well-characterized N-acyl amino acid.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.
-
Lipid Extraction
A modified Bligh-Dyer or Folch extraction method is commonly used for total lipid extraction from cell pellets.
-
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)
-
-
Procedure:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add the internal standard mix.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
Lipidomics Analysis by LC-MS/MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/UHPLC) is required.
-
Chromatography: Use a C18 reversed-phase column for separation of lipid species. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium formate is typically employed.
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for lipid identification.
-
-
Data Analysis:
-
Process the raw data using specialized software (e.g., MS-DIAL, LipidSearch, or Compound Discoverer) for peak picking, alignment, and feature detection.
-
Identify lipid species by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Quantify the relative abundance of each lipid species by integrating the peak areas and normalizing to the corresponding internal standard.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipids between the this compound-treated and control groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel N-substituted valine derivative with unique PPARγ binding properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR agonist - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N--Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Oleoyl Valine. Given that this compound is supplied as a solution in methyl acetate, this document outlines the necessary precautions to mitigate the risks associated with this flammable and irritant solution. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Immediate Safety and Handling Protocols
This compound in methyl acetate is a highly flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness. The following protocols are designed to minimize risk during handling.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Material/Standard | Rationale |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 certified | Protects against splashes of the solution, which can cause serious eye irritation. |
| Face Shield | Worn in addition to goggles | Recommended when handling larger quantities (>100 mL) to protect the entire face from splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Butyl Rubber or PE/EVAL | Methyl acetate has poor resistance to nitrile and natural rubber gloves. Butyl rubber or PE/EVAL gloves are recommended for prolonged contact. For incidental splash protection, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contact. |
| Body Protection | Flame-Resistant Laboratory Coat | NFPA 2112 compliant | Protects against splashes and provides a barrier in case of fire due to the flammable nature of the methyl acetate solvent. |
| Closed-toed Shoes | Leather or other non-permeable material | Protects feet from spills. | |
| Respiratory Protection | Not generally required | N/A | Handling should be performed in a certified chemical fume hood to prevent inhalation of vapors, which can cause drowsiness or dizziness. |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound solution must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure and contain flammable vapors.
-
Fire Safety: An ABC-type fire extinguisher and a safety shower/eyewash station must be readily accessible in the laboratory.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable vapors.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Clear the work area of any unnecessary equipment or ignition sources (e.g., hot plates, open flames, spark-producing equipment).
-
Assemble all necessary materials, including the this compound solution, solvents, glassware, and waste containers, inside the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Dispensing the Solution:
-
Ground any metal containers to prevent static discharge, which can ignite flammable vapors.
-
Slowly open the container of this compound to release any pressure buildup.
-
Carefully measure and dispense the required amount of the solution.
-
Keep the container tightly sealed when not in use.
-
-
Experimental Use:
-
Perform all subsequent experimental steps within the chemical fume hood.
-
Avoid heating the solution with an open flame. If heating is necessary, use a spark-free heating mantle or water bath.
-
-
Post-Handling:
-
Upon completion of the work, tightly seal the this compound container and any other containers with flammable liquids.
-
Decontaminate the work area within the fume hood.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Workflow for handling this compound solution.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Liquid Waste:
-
All unused this compound solution and any liquid waste containing it must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with methyl acetate and clearly labeled "Hazardous Waste: Flammable Liquid, Organic" and list the chemical constituents.
-
Do not mix this waste with other waste streams, particularly acids or oxidizers.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Solid Waste:
-
Any materials contaminated with the this compound solution (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, clearly labeled solid hazardous waste container.
-
This container should be a sealable plastic bag or a labeled drum.
-
Step-by-Step Disposal Protocol
-
Waste Collection:
-
During your experiment, collect all liquid and solid waste in their respective, labeled hazardous waste containers located within the fume hood or a designated satellite accumulation area.
-
-
Container Management:
-
Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion.
-
Ensure the exterior of the waste containers remains clean and free of contamination.
-
-
Spill Management:
-
In the event of a small spill inside the fume hood, use a chemical spill kit with non-flammable absorbent pads or sand to absorb the liquid.
-
Scoop the absorbent material into the solid hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
-
Once the waste containers are full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound or its solution down the drain or in regular trash.
-
Caption: Disposal workflow for this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
